molecular formula C15H22O B10787617 Nootkatone CAS No. 28834-25-5

Nootkatone

Cat. No.: B10787617
CAS No.: 28834-25-5
M. Wt: 218.33 g/mol
InChI Key: WTOYNNBCKUYIKC-JMSVASOKSA-N
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Description

(+)-nootkatone is a sesquiterpenoid that is 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one which is substituted by methyl groups at positions 4 and 4a, and by an isopropenyl group at position 6 (the 4R,4aS,6R stereoisomer). It has a role as a plant metabolite, a fragrance and an insect repellent. It is a sesquiterpenoid, an enone and a carbobicyclic compound.
Nootkatone has been reported in Mandragora autumnalis, Citrus reticulata, and other organisms with data available.
RN given refers to cpd without isomeric designation;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
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InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYNNBCKUYIKC-JMSVASOKSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Source PubChem
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Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8047050
Record name Nootkatone
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Molecular Weight

218.33 g/mol
Source PubChem
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Physical Description

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

BP: 125 °C at 0.5 mm Hg
Record name Nootkatone
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Flash Point

100 °C (212 °F) - closed cup
Record name Nootkatone
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Solubility

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Nootkatone
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Record name Nootkatone
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Density

0.9963 at 25 °C, 1.003-1.032
Record name Nootkatone
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Record name Nootkatone
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Vapor Density

>1 (Air = 1)
Record name Nootkatone
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Color/Form

Crystals from light petroleum; commercial product is a colorless to yellowish liquid

CAS No.

4674-50-4, 28834-25-5
Record name (+)-Nootkatone
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Record name Nootkatone
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Record name Nootkatone, (+/-)-
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Record name 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)-
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Record name Nootkatone
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Record name [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one
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Record name NOOTKATONE
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Record name NOOTKATONE, (±)-
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Record name Nootkatone
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Melting Point

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form)
Record name Nootkatone
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Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Nootkatone from Cupressus nootkatensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of nootkatone from its original natural source, the heartwood of the Nootka cypress, Cupressus nootkatensis (also known as Alaska yellow cedar or Chamaecyparis nootkatensis). This document details the experimental protocols for extraction, purification, and characterization, presents quantitative data in tabular format, and includes visualizations of the biosynthetic pathway and experimental workflows.

Introduction: The Discovery of a Potent Sesquiterpenoid

This compound (C₁₅H₂₂O) is a bicyclic sesquiterpenoid ketone first identified in the heartwood of the Nootka cypress, Cupressus nootkatensis.[1] This compound is renowned for its characteristic and potent aroma of grapefruit and is a highly valued ingredient in the flavor and fragrance industries.[1] Beyond its sensory properties, this compound has garnered significant attention from the scientific community for its biological activities, including its efficacy as an insect repellent against various arthropods such as ticks and mosquitoes.[1] The United States Environmental Protection Agency (EPA) has registered this compound as a safe and effective insect repellent.[1] Its discovery in the durable heartwood of the Nootka cypress is a testament to the tree's complex chemical defense mechanisms.[2] this compound is a major component of the essential oil extracted from the heartwood of this tree.[3]

Biosynthesis of this compound in Cupressus nootkatensis

The biosynthesis of this compound in Cupressus nootkatensis follows the terpenoid synthesis pathway, beginning with the fundamental building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form farnesyl pyrophosphate (FPP), the precursor to all sesquiterpenes. A specific valencene synthase (CnVS) present in the heartwood of the Nootka cypress then catalyzes the cyclization of FPP to form (+)-valencene.[3] Subsequently, a cytochrome P450 monooxygenase, specifically a valencene oxidase (CnVO), hydroxylates (+)-valencene to produce trans-nootkatol. This intermediate is then oxidized by an alcohol dehydrogenase to yield the final product, (+)-nootkatone.

Nootkatone_Biosynthesis cluster_0 Terpenoid Precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP IPP Enzyme1 FPP Synthase Valencene (+)-Valencene Enzyme2 Valencene Synthase (CnVS) Nootkatol trans-Nootkatol Enzyme3 Valencene Oxidase (CnVO) (Cytochrome P450) This compound (+)-Nootkatone This compound->Enzyme4 Enzyme1->Valencene cyclization Enzyme2->Nootkatol hydroxylation Enzyme3->this compound oxidation

Caption: Biosynthetic pathway of (+)-nootkatone from IPP and DMAPP.

Isolation and Purification of this compound

The extraction of this compound from the heartwood of Cupressus nootkatensis is typically achieved through steam distillation to obtain the essential oil, followed by chromatographic techniques for purification.

Experimental Workflow

The general workflow for the isolation and purification of this compound is depicted below.

Isolation_Workflow Start Heartwood of Cupressus nootkatensis Grinding Grinding of Heartwood Start->Grinding Distillation Steam Distillation Grinding->Distillation EssentialOil Crude Essential Oil Distillation->EssentialOil Chromatography Chromatographic Purification (e.g., HSCCC, HPLC) EssentialOil->Chromatography Fractions This compound-rich Fractions Chromatography->Fractions Analysis Characterization and Purity Assessment (GC-MS, NMR, IR) Fractions->Analysis Purethis compound Purified this compound Analysis->Purethis compound

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone is a naturally occurring sesquiterpenoid ketone that is a key contributor to the characteristic aroma and taste of grapefruit.[1][2] Beyond its organoleptic properties, this compound has garnered significant interest in the scientific community for its diverse biological activities, including insect-repellent and potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound and its various stereoisomers, intended for professionals in research and drug development.

Chemical Structure of this compound

This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₂O and a molecular weight of approximately 218.34 g/mol .[1][3] The core structure consists of a decalin ring system with a ketone functional group, a methyl group, and an isopropenyl group.

The most well-characterized and commercially significant stereoisomer is (+)-nootkatone. Its systematic IUPAC name is (4R,4aS,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-2(3H)-one.[3][4]

Stereoisomers of this compound

This compound possesses three stereocenters, which gives rise to a total of 2³ = 8 possible stereoisomers. These consist of four pairs of enantiomers. The stereochemistry of these centers significantly influences the molecule's sensory properties and biological activity. While (+)-nootkatone is known for its characteristic grapefruit aroma, its enantiomer, (-)-nootkatone, is described as having a turpentine-like odor.[5]

The naturally occurring and most studied form is (+)-nootkatone. Information on the other six stereoisomers is limited in publicly available literature.

Below is a diagram illustrating the chemical structures of the (+)-nootkatone and (-)-nootkatone enantiomers.

nootkatone_stereoisomers cluster_plus (+)-Nootkatone cluster_minus (-)-Nootkatone node_plus node_plus node_minus node_minus

Figure 1: Chemical structures of (+)-Nootkatone and (-)-Nootkatone.

Physicochemical Properties

Property(+)-Nootkatone(-)-Nootkatone
Molecular Formula C₁₅H₂₂OC₁₅H₂₂O
Molecular Weight 218.34 g/mol [3]218.34 g/mol
Appearance White to pale yellow crystalline solid[6]-
Melting Point 36 °C[3]-
Boiling Point 170 °C at 0.5 mmHg[1]-
Specific Rotation ([α]D) +187° to +196° (c=1 in chloroform)-
Density 0.997 g/cm³[1]-
Solubility Insoluble in water; soluble in alcohol[6]Soluble in water (18.46 mg/L @ 25 °C est.)[5]
Odor Characteristic grapefruit, woody[4]Terpentine[5]

Experimental Protocols

Synthesis of (+)-Nootkatone from (+)-Valencene via Chemical Oxidation

A common method for the synthesis of (+)-nootkatone is the oxidation of the readily available sesquiterpene, (+)-valencene.[7][8]

Materials:

  • (+)-Valencene

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Manganese(IV) oxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve (+)-valencene in dichloromethane.

  • Add MnO₂ to the solution.

  • Add tert-butyl hydroperoxide dropwise to the stirred mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the MnO₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield pure (+)-nootkatone.

Biosynthesis of (+)-Nootkatone from (+)-Valencene

Biotechnological routes offer a "greener" alternative for this compound production, often employing cytochrome P450 enzymes.[3]

General Workflow: The enzymatic conversion of valencene to this compound typically follows a two-step oxidation process. The first step involves the hydroxylation of valencene to form nootkatol, which is then further oxidized to this compound. This process can be visualized in the following workflow diagram.

biosynthesis_workflow Valencene Valencene Nootkatol Nootkatol Valencene->Nootkatol  Cytochrome P450 Monooxygenase (Step 1: Hydroxylation)   This compound This compound Nootkatol->this compound  Alcohol Dehydrogenase (Step 2: Oxidation)   chiral_hplc_logic start Start: Mixture of this compound Stereoisomers select_column Select Chiral Stationary Phase (CSP) start->select_column optimize_mobile_phase Optimize Mobile Phase Composition select_column->optimize_mobile_phase set_conditions Set Flow Rate and Temperature optimize_mobile_phase->set_conditions inject_sample Inject Sample set_conditions->inject_sample detect_peaks Detect Separated Stereoisomers inject_sample->detect_peaks end End: Quantified Stereoisomers detect_peaks->end

References

Nootkatone: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid, is a key flavor and aroma constituent of grapefruit. Beyond its organoleptic properties, it has garnered significant interest for its diverse biological activities, including insecticidal, anti-inflammatory, and metabolism-regulating effects. A thorough understanding of its physicochemical properties and solubility is paramount for its effective application in research and development. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its known interactions with key signaling pathways.

Physicochemical Properties

This compound is a bicyclic sesquiterpenoid ketone. Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₅H₂₂O[1][2][3][4]
Molecular Weight 218.34 g/mol [2][5][6]
Appearance White to yellowish crystalline solid or colorless to yellowish liquid[1][5][7][8]
Odor Strong, characteristic grapefruit, citrus, and woody aroma[9][10][11]
CAS Number 4674-50-4[1][2][4]
Table 2: Thermal and Density Properties of this compound
PropertyValueReference(s)
Melting Point 32 - 39 °C[2][5][7][10][11]
Boiling Point 125 °C at 0.5 mmHg; ~170 °C at 0.5 mmHg; ~298.76 °C (estimated)[1][2][7][10]
Density ~0.9963 - 1.032 g/mL at 20-25 °C[1][2][5][10]
Flash Point >100 °C (>200 °F)[1][2][10][11]
Table 3: Physicochemical Parameters of this compound
PropertyValueReference(s)
logP (Octanol-Water Partition Coefficient) 3.8 - 3.84[1][2][4][6]
Vapor Pressure ~0.000358 - 0.001183 mmHg at 23-25 °C[2][4][10]
Refractive Index ~1.5100 - 1.5310 at 20 °C[7][10][12]

Solubility

This compound's solubility is a critical factor for its formulation and delivery in various applications. It is generally characterized as being poorly soluble in water and soluble in many organic solvents.

Table 4: Solubility of this compound
SolventSolubilityReference(s)
Water Practically insoluble; ~2.375 mg/L at 25 °C (estimated)[1][5][9][11]
Ethanol Soluble; ~33 mg/mL[1][3][8][9]
Dimethyl Sulfoxide (DMSO) Soluble; ~20 - 50 mg/mL[3][13][14]
Dimethylformamide (DMF) Soluble; ~33 mg/mL[3]
Oils Soluble[1]
Dichloromethane Very soluble[5]
Ethyl Acetate Very soluble[5]
Hexanes Soluble[5]
Dipropylene Glycol Soluble[11]
Aqueous Buffers Sparingly soluble (~0.25 mg/mL in a 1:3 ethanol:PBS (pH 7.2) solution)[3]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical and solubility parameters of this compound.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility of greater than 10⁻² g/L.

  • Principle: A saturated solution of this compound in water is prepared, and the concentration of this compound in the aqueous phase is determined after reaching equilibrium.

  • Apparatus: Temperature-controlled shaker or stirrer, centrifuge, analytical balance, filtration apparatus (e.g., syringe filter with a membrane resistant to this compound), and a suitable analytical instrument for quantification (e.g., HPLC-UV, GC-MS).

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the equilibration time.

    • After equilibration, the mixture is allowed to stand to allow for phase separation. Centrifugation may be used to facilitate the separation of undissolved solid.

    • A sample of the clear aqueous phase is carefully withdrawn and filtered to remove any remaining solid particles.

    • The concentration of this compound in the filtrate is determined using a validated analytical method.

    • The experiment is repeated to ensure reproducibility.

cluster_prep Preparation cluster_equil Equilibration & Separation cluster_analysis Analysis A Add excess this compound to water B Seal and agitate at constant temperature A->B C Allow to equilibrate (24-48h) B->C D Centrifuge and filter C->D E Analyze aqueous phase (HPLC/GC) D->E F Determine concentration E->F

Workflow for Water Solubility Determination.
Determination of Solubility in Organic Solvents (Shake-Flask Method)

  • Principle: This method is analogous to the water solubility determination but utilizes an organic solvent instead of water.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The undissolved solid is separated by centrifugation and/or filtration.

    • The concentration of this compound in the clear supernatant is quantified using a suitable analytical technique (e.g., HPLC, GC).

Determination of Melting Point (Capillary Method)
  • Principle: The temperature at which the crystalline solid this compound transitions to a liquid is observed.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or a digital instrument like Mel-Temp), capillary tubes, thermometer.

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire solid has melted.

Determination of Boiling Point (Distillation/Reflux Method)
  • Principle: The temperature at which the vapor pressure of liquid this compound equals the surrounding atmospheric pressure is measured.

  • Apparatus: Distillation or reflux apparatus, heating mantle, thermometer.

  • Procedure:

    • A sample of this compound is placed in a distillation flask with boiling chips.

    • The apparatus is assembled for simple distillation or reflux.

    • The sample is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer placed in the vapor phase.

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Octanol-Water Partition Coefficient (logP) (Shake-Flask Method)
  • Principle: this compound is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

  • Procedure:

    • A solution of this compound in either n-octanol or water is prepared.

    • This solution is mixed with the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

    • The mixture is shaken until equilibrium is reached.

    • The two phases are allowed to separate.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Insecticidal Activity: Octopamine and GABA Receptor Modulation

This compound's insecticidal properties are attributed to its interaction with the insect nervous system. It is believed to act as an antagonist of octopamine receptors, which are involved in neurotransmission in invertebrates, leading to fatal spasms.[5] Additionally, it has been shown to potentiate GABA-gated chloride channels, further disrupting neuronal function.[15]

This compound This compound OctoR Octopamine Receptor This compound->OctoR antagonizes GABA_R GABA-gated Cl- Channel This compound->GABA_R potentiates Neuron Insect Neuron OctoR->Neuron GABA_R->Neuron Spasms Fatal Spasms Neuron->Spasms Disruption Neuronal Disruption Neuron->Disruption

Insecticidal Mechanism of this compound.
Anti-inflammatory Effects: Modulation of NF-κB and Nrf2/HO-1 Pathways

This compound has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa B) signaling pathway.[16] This leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6. Concurrently, this compound can activate the Nrf2/HO-1 pathway, an important cellular defense mechanism against oxidative stress.[16]

This compound This compound NFkB NF-κB Pathway This compound->NFkB inhibits Nrf2 Nrf2/HO-1 Pathway This compound->Nrf2 activates Inflammation Inflammation NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory OxidativeStress Oxidative Stress Antioxidant->AntiInflammatory

Anti-inflammatory Signaling of this compound.
Metabolic Regulation: AMPK and JAK2-STAT Signaling

This compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13] AMPK activation can lead to improved glucose uptake and fatty acid oxidation. Furthermore, this compound has been found to inhibit the JAK2-STAT signaling pathway, which is involved in adipogenesis, thereby potentially reducing lipid accumulation.[17]

This compound This compound AMPK AMPK This compound->AMPK activates JAK2_STAT JAK2-STAT Pathway This compound->JAK2_STAT inhibits Energy Energy Metabolism AMPK->Energy improves Lipid Lipid Accumulation JAK2_STAT->Lipid

Metabolic Regulatory Pathways of this compound.

Conclusion

This technical guide provides a consolidated resource on the fundamental physicochemical properties and solubility of this compound, essential for its application in research and development. The detailed experimental protocols offer a foundation for the accurate and reproducible characterization of this multifaceted natural compound. Furthermore, the elucidation of its interactions with key signaling pathways underscores its potential in diverse fields, from agriculture to therapeutics. Further research into its mechanisms of action will continue to unveil new opportunities for the application of this compound.

References

Beyond the Grove: A Technical Guide to Alternative Natural Sources of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Wuhan, CN – November 18, 2025 – Long prized for its characteristic grapefruit aroma and potent bioactive properties, the sesquiterpenoid (+)-nootkatone is a compound of significant interest in the pharmaceutical, cosmetic, and agricultural industries. While traditionally associated with grapefruit peel, its exceedingly low concentrations in this source render extraction economically challenging and unsustainable for large-scale demands. This technical guide provides an in-depth exploration of alternative, commercially viable natural sources of nootkatone, focusing on phytochemical origins and microbial biosynthesis.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the extraction, synthesis, and quantitative yields of this compound from diverse biological systems. It includes detailed experimental protocols and visual representations of key biochemical pathways and laboratory workflows.

Phytochemical Sources of this compound

Beyond citrus fruits, several plant species accumulate this compound, particularly in their heartwood or roots. These sources represent a significant reservoir of the compound, though concentrations can vary based on geography, age, and environmental conditions.

  • Alaska Yellow Cedar (Callitropsis nootkatensis): The heartwood of the Alaska yellow cedar is a primary botanical source of this compound.[1][2] The essential oil derived from this tree contains a complex mixture of bioactive terpenoids, with this compound being a major constituent.[3][4] Steam distillation of the heartwood yields approximately 1.73% essential oil.[5] Analysis of this oil has shown this compound concentrations ranging from 4.7% to as high as 18.5%.

  • Vetiver Grass (Chrysopogon zizanioides): The roots of vetiver grass are renowned for their aromatic essential oil, which is a staple in the perfume industry.[6] This oil is rich in sesquiterpenoids, including this compound.[6][7] While the overall oil composition is complex and variable, this compound is consistently identified as a key component responsible for some of its repellent and toxicant activities against insects.[6]

  • Sharpleaf Galangal (Alpinia oxyphylla): A well-known plant in traditional Chinese medicine, the fruits of Alpinia oxyphylla contain an essential oil with significant levels of this compound.[8][9][10] Analysis of the crude essential oil has revealed a this compound content of approximately 7.64%.[8]

  • Other Sources: Trace amounts of this compound have also been identified in pummelo (Citrus grandis) and other citrus essential oils like bergamot, lemon, and orange.[10]

Microbial Biotransformation and Biosynthesis

Arguably the most promising and scalable alternative is the use of microorganisms to produce this compound. This approach, which leverages whole-cell biocatalysts or engineered metabolic pathways, is often classified as "natural" production according to food and flavor regulations.[11] The primary method involves the biotransformation of (+)-valencene, an abundant and relatively inexpensive precursor sourced from Valencia oranges.[2][12]

Whole-Cell Biotransformation

A diverse array of wild-type fungi and microalgae have demonstrated the ability to efficiently oxidize valencene to this compound.

  • Fungi: Various fungal species, particularly from the genera Mucor, Botryosphaeria, Botryodiplodia, and Yarrowia, are potent biocatalysts for this transformation.[2][11] These organisms possess robust enzymatic machinery, primarily cytochrome P450 monooxygenases, capable of performing the necessary allylic oxidation.[13]

  • Microalgae: Green algae, such as Chlorella species, have also been shown to convert valencene to this compound with high efficiency.[11][12]

Heterologous Biosynthesis

Advances in synthetic biology have enabled the reconstruction of the this compound biosynthetic pathway in industrial microorganisms like Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica.[14][15] This involves introducing genes encoding key enzymes, such as a valencene synthase and a specific valencene oxidase (a cytochrome P450 enzyme), to create a strain that can produce this compound directly from simple sugars.[3][4]

Quantitative Data Presentation

The following tables summarize the quantitative yields of this compound obtained from various natural sources and biotransformation systems reported in the literature.

Table 1: this compound Content in Phytochemical Sources

Natural SourcePlant PartMethodThis compound Yield/ConcentrationReference(s)
Alpinia oxyphyllaFruitSteam Distillation7.64% of crude essential oil[8]
Callitropsis nootkatensisHeartwoodSteam Distillation4.7% - 18.5% of crude essential oil
Callitropsis nootkatensisHeartwoodSteam Distillation1.73% essential oil yield from wood[5]

Table 2: this compound Yields from Microbial Biotransformation of (+)-Valencene

MicroorganismSystem TypeYield (mg/L)Molar Yield (%)Reference(s)
Mucor sp.Whole-Cell (Fungus)328 mg/L82%[11][12]
Botryosphaeria dothideaWhole-Cell (Fungus)168 - 336 mg/L42 - 84%[11][12]
Botryodiplodia theobromaeWhole-Cell (Fungus)168 - 336 mg/L42 - 84%[11][12]
Yarrowia lipolytica 2.2abWhole-Cell (Yeast)852.3 mg/LNot Reported[11][15]
Yarrowia lipolyticaWhole-Cell (Yeast)628.41 mg/LNot Reported[15]
Chlorella fuscaWhole-Cell (Algae)252 mg/L63%[11]
Chaetomium globosumWhole-Cell (Fungus)25 mg/LNot Reported[11][12]
Phanerochaete chrysosporiumWhole-Cell (Fungus)100.8 mg/LNot Reported[11]
Engineered S. cerevisiaeHeterologous Synthesis144 µg/L (from valencene)Not Reported[3][16]

Biosynthetic Pathways and Experimental Workflows

The production of this compound from its precursor farnesyl pyrophosphate (FPP) involves a multi-step enzymatic cascade. The workflows for its extraction and production require precise, multi-stage protocols.

Biosynthetic_Pathway FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP:e->Valencene:w Nootkatol trans-Nootkatol Valencene:e->Nootkatol:w This compound (+)-Nootkatone Nootkatol:e->this compound:w Enz1 Valencene Synthase (e.g., CnVS, AoVS) Enz1:n->FPP:n Enz2 Valencene Oxidase (Cytochrome P450) (e.g., CnVO, AoCYPs) Enz2:n->Valencene:n Enz3 Dehydrogenase (e.g., AoSDRs) Enz3:n->Nootkatol:n

Caption: Biosynthetic pathway of (+)-Nootkatone from FPP.

Microbial_Biotransformation sub Precursor (+)-Valencene bio 2. Biotransformation (Incubation with Valencene) sub->bio culture 1. Inoculation & Cultivation of Whole-Cell Biocatalyst (e.g., Mucor sp.) culture->bio extract 3. Extraction (e.g., Ethyl Acetate) bio->extract purify 4. Purification (e.g., Chromatography) extract->purify product Final Product High-Purity (+)-Nootkatone purify->product

Caption: General workflow for microbial biotransformation.

HSCCC_Workflow start Crude Extract (e.g., Essential Oil) hsccc HSCCC Separation 1. Stationary Phase Fill 2. Sample Injection 3. Mobile Phase Elution start->hsccc solvent Solvent System Selection & Equilibration (e.g., Hexane:MeOH:H2O) solvent->hsccc collect Fraction Collection hsccc->collect analyze Purity Analysis (GC-MS) collect->analyze end Purified This compound analyze->end

Caption: Workflow for HSCCC purification of this compound.

Key Experimental Protocols

Protocol: Extraction and Purification of this compound from Alpinia oxyphylla

This protocol is adapted from the methodology for High-Speed Counter-Current Chromatography (HSCCC) purification.[8][9]

  • Preparation of Essential Oil (Crude Extract): a. Pulverize 500 g of dried A. oxyphylla fruits. b. Suspend the powder in 1300 mL of water in a 2000 mL round-bottom flask. c. Place the flask in a modified Likens-Nickerson apparatus connected to a 500 mL flask containing 300 mL of dichloromethane. d. Heat both flasks to reflux for 12 hours to perform simultaneous distillation and solvent extraction. e. After extraction, collect the dichloromethane phase and dry it over anhydrous sodium sulfate. f. Concentrate the extract under reduced pressure to yield the crude essential oil. Store at 4°C.

  • HSCCC Solvent System Selection and Preparation: a. The optimal two-phase solvent system is n-hexane-methanol-water (5:4:1, v/v/v). b. Vigorously mix the solvents in a separation funnel and allow them to equilibrate at room temperature. c. Separate the upper (organic) and lower (aqueous) phases just before use. Degas both phases by sonication.

  • HSCCC Separation Procedure: a. Utilize a TBE-300A HSCCC instrument with a 260 mL column capacity. b. Elution Mode: Head-to-tail. The lower aqueous phase serves as the mobile phase, and the upper organic phase is the stationary phase. c. Stationary Phase Fill: Fill the entire column with the upper organic phase (stationary phase) at a flow rate of 20 mL/min. d. Mobile Phase Equilibration: Pump the lower aqueous phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the column at 850 rpm. Continue until the mobile phase emerges from the tail outlet and hydrodynamic equilibrium is established. e. Sample Injection: Dissolve 80 mg of the crude essential oil in 10 mL of the biphasic solvent system (5 mL of each phase) and inject the solution into the column through the injection valve. f. Elution and Fractionation: Continue elution with the mobile phase at 1.5 mL/min. Monitor the effluent at 254 nm and collect fractions based on the resulting chromatogram peaks.

  • Purity Analysis: a. Analyze the collected fractions corresponding to the this compound peak using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity. b. This method can yield approximately 3.1 mg of this compound at >92% purity from an 80 mg crude sample.[8][9]

Protocol: Whole-Cell Biotransformation of (+)-Valencene using Mucor sp.

This protocol is a generalized procedure based on cited methodologies for fungal biotransformation.[11][12]

  • Microorganism and Media Preparation: a. Prepare Czapek-Pepton medium (e.g., 30 g/L sucrose, 2 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O, 5 g/L Peptone). b. Autoclave the medium and dispense into sterile culture flasks.

  • Inoculation and Cultivation: a. Inoculate the flasks with a fresh culture of Mucor sp. b. Incubate the culture at approximately 25-28°C on a rotary shaker (e.g., 150 rpm) for 3-5 days, or until sufficient mycelial growth is observed.

  • Biotransformation: a. Prepare a solution of (+)-valencene in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to aid dispersion. b. Add the valencene solution to the fungal culture to a final concentration of approximately 0.5-1.0 g/L. c. Continue the incubation under the same conditions for an additional 3-7 days. Monitor the conversion periodically by taking small aliquots for analysis.

  • Extraction and Analysis: a. After the incubation period, separate the mycelia from the culture broth by filtration or centrifugation. b. Extract the culture broth and the mycelia separately with an organic solvent (e.g., ethyl acetate, dichloromethane). c. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum. d. Analyze the resulting crude product by GC-MS to determine the concentration and yield of this compound. Compare the product with an authentic this compound standard.

References

A Technical Guide to the Nootkatone Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core biosynthetic pathway of (+)-nootkatone, a high-value sesquiterpenoid prized for its characteristic grapefruit aroma and diverse biological activities. This guide details the enzymatic cascade, presents key quantitative data, outlines relevant experimental protocols, and illustrates the pathway and its regulation through logical diagrams.

The Core Biosynthetic Pathway

The biosynthesis of (+)-nootkatone in plants is a multi-step enzymatic process that begins with a common precursor from the terpenoid pathway, farnesyl pyrophosphate (FPP). The pathway can be summarized in two to three key steps, primarily localized in the cytoplasm.

  • Cyclization of FPP: The linear C15 precursor, FPP, is first cyclized by the enzyme Valencene Synthase (VS) to form the bicyclic sesquiterpene, (+)-valencene. This is a critical and often rate-limiting step that defines the entry point into nootkatone synthesis.[1]

  • Oxidation of (+)-Valencene: The (+)-valencene molecule undergoes regioselective allylic oxidation catalyzed by a Cytochrome P450 Monooxygenase (CYP) . This oxidation typically occurs in two sequential steps at the C2 position.[2]

    • Step 1 (Hydroxylation): Valencene is first hydroxylated to form the intermediate alcohol, nootkatol. Both cis- and trans-nootkatol isomers can be formed.[3]

    • Step 2 (Oxidation): The nootkatol intermediate is then further oxidized to the corresponding ketone, (+)-nootkatone.

In some plant systems and engineered microbes, a single multifunctional P450 enzyme can catalyze both oxidation steps.[4] In others, the final oxidation of nootkatol to this compound may be carried out by a separate Alcohol Dehydrogenase (ADH) or a short-chain dehydrogenase/reductase (SDR). The P450-mediated reactions are dependent on an electron donor partner, typically a NADPH-Cytochrome P450 Reductase (CPR) .

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) VS Valencene Synthase (VS) Valencene (+)-Valencene CYP Cytochrome P450 (e.g., CnVO, HPO) + CPR Nootkatol trans-Nootkatol This compound (+)-Nootkatone Nootkatol->this compound Nootkatol->CYP ADH Alcohol Dehydrogenase (ADH/SDR) (Optional) VS->Valencene CYP->Nootkatol ADH->this compound

Fig. 1: Core enzymatic steps in the biosynthesis of (+)-Nootkatone from FPP.

Key Enzymes and Quantitative Data

The efficiency of this compound biosynthesis is determined by the catalytic properties of its key enzymes. While comprehensive kinetic data for all plant-derived enzymes are not fully available, studies on representative enzymes and metabolically engineered systems provide valuable quantitative insights.

Valencene Synthase (VS)

Valencene synthases are terpene cyclases that commit FPP to the pathway. Several orthologs have been identified, with the enzyme from Nootka cypress (Callitropsis nootkatensis), CnVS, being particularly robust and efficient.[5]

Cytochrome P450 Monooxygenases (CYPs)

These enzymes are crucial for the two-step oxidation of valencene. They exhibit significant diversity and can be a bottleneck in heterologous production systems. Notable examples include CnVO (CYP706M1) from C. nootkatensis and HPO from Hyoscyamus muticus.[2][6] Engineering of these enzymes has shown promise in improving catalytic efficiency.[4]

Quantitative Analysis of this compound Production

Metabolic engineering efforts, primarily in microbial hosts like Saccharomyces cerevisiae and Pichia pastoris, have provided most of the quantitative data on pathway efficiency. These studies serve as a benchmark for understanding the potential yields and limitations of the biosynthetic pathway.

Enzyme/System Host Organism Substrate/Carbon Source Product Titer / Activity Reference
CnVS Rhodobacter sphaeroidesGlucose(+)-Valencene352 mg/L[5]
P450BM-3 mutant In vitro (E. coli)(+)-ValenceneNootkatol/Nootkatone12.2 min⁻¹ (NADPH turnover)[3][7]
HPO + CPR Pichia pastoris(+)-Valencenetrans-Nootkatol-[8]
CnVS + HPO + ADH Pichia pastorisGlycerol/Methanol(+)-Nootkatone208 mg/L[8]
CnVS + CnVO Saccharomyces cerevisiaeGlucose(+)-Nootkatone144 ± 10 µg/L[4][6]
HPO V482I/A484I Saccharomyces cerevisiae(+)-Valenceneβ-Nootkatol5-fold improved efficiency[4]

Table 1: Summary of selected quantitative data for this compound biosynthesis enzymes and engineered systems.

Regulation of the this compound Pathway

The biosynthesis of sesquiterpenoids in plants is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.

  • Transcriptional Control: The expression of valencene synthase genes, such as CnVS in Nootka cypress and CsTPS1 in citrus, is often tissue-specific and correlates with the accumulation of valencene and this compound.[5][9] The ethylene-responsive transcription factor CitAP2.10 has been shown to activate the promoter of CsTPS1, directly linking hormone signaling to pathway induction.[9]

  • Hormonal Induction: Jasmonates, particularly methyl jasmonate (MeJA), are potent elicitors of secondary metabolite production, including terpenoids.[10] In citrus, jasmonate signaling activates a cascade involving the transcription factor CsMYC2, which induces the expression of genes in the carotenoid pathway, a related terpenoid pathway.[11][12][13] It is highly probable that a similar mechanism regulates the this compound pathway in response to biotic or abiotic stress.

Regulatory Network Stress Biotic/Abiotic Stress (e.g., Herbivory) Hormones Hormone Signaling (Jasmonates, Ethylene) Stress->Hormones induces TFs Transcription Factors (e.g., MYC2, AP2/ERF) Hormones->TFs activates VS_Gene VS Gene (e.g., CnVS, CsTPS1) TFs->VS_Gene binds promoter CYP_Gene CYP Gene (e.g., CnVO) TFs->CYP_Gene binds promoter Enzymes Biosynthetic Enzymes (VS, CYP, CPR) VS_Gene->Enzymes expresses CYP_Gene->Enzymes expresses This compound (+)-Nootkatone Accumulation Enzymes->this compound synthesizes

Fig. 2: Proposed regulatory control of the this compound biosynthesis pathway.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of the this compound biosynthesis pathway. Researchers should optimize these protocols for their specific enzymes and experimental systems.

Protocol: In Vitro Valencene Synthase Activity Assay

This protocol is designed to measure the catalytic activity of a purified or partially purified valencene synthase enzyme.

  • Reagents & Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol.

    • Substrate: 50 µM (2E,6E)-Farnesyl pyrophosphate (FPP) in assay buffer.

    • Enzyme: Purified Valencene Synthase (1-5 µg).

    • Stop Solution: 500 mM EDTA in water.

    • Organic Solvent: Hexane or Ethyl Acetate (GC grade).

  • Procedure:

    • Prepare a 100 µL reaction mixture in a glass vial by combining 80 µL of Assay Buffer and 10 µL of the enzyme solution.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the 50 µM FPP substrate.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 20 µL of Stop Solution and vortexing briefly.

    • Add 200 µL of the organic solvent (e.g., hexane) to the vial to extract the sesquiterpene products.

    • Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new glass vial for GC-MS analysis.

  • Analysis: Analyze the extracted products via GC-MS to identify and quantify the (+)-valencene peak by comparing its retention time and mass spectrum to an authentic standard.

Protocol: Whole-Cell Bioconversion of Valencene to this compound

This protocol uses a recombinant microbial host (e.g., E. coli or S. cerevisiae) expressing a cytochrome P450 and its reductase partner to oxidize exogenously supplied valencene.

  • Strain Preparation:

    • Co-transform the host strain with expression vectors for the desired Cytochrome P450 (e.g., CnVO) and a compatible CPR.

    • Grow a starter culture overnight in an appropriate selective medium.

    • Inoculate a larger volume of expression medium and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression according to the promoter system used (e.g., with IPTG for E. coli or galactose for yeast) and incubate for 18-24 hours at a reduced temperature (e.g., 20-25°C).

  • Bioconversion Reaction:

    • Harvest the induced cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 2% glucose) to a concentrated cell density (e.g., OD₆₀₀ = 10).

    • Add (+)-valencene substrate to the cell suspension to a final concentration of 1-2 mM. A co-solvent like DMSO (1-2%) may be needed to aid solubility.

    • Incubate the reaction mixture at 30°C with shaking for 8-24 hours.

    • Extract the entire culture volume with an equal volume of ethyl acetate.

    • Separate the organic phase, dry it (e.g., with anhydrous Na₂SO₄), and concentrate it under a stream of nitrogen.

  • Analysis: Resuspend the dried extract in a known volume of solvent and analyze by GC-MS to quantify nootkatol and this compound production.

Protocol: GC-MS Analysis of Terpenoids
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically used.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program (Example):

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 25°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 400.[11]

    • Ion Source Temperature: 230°C.[11]

  • Quantification: Use external standard curves prepared with pure (+)-valencene and (+)-nootkatone standards for accurate quantification.[11]

Experimental Workflow cluster_gene Gene Identification & Cloning cluster_host Heterologous Expression cluster_assay Enzyme Characterization cluster_analysis Product Analysis A Identify VS & CYP Genes (e.g., from C. nootkatensis) B Codon Optimize & Synthesize Genes A->B C Clone into Expression Vectors B->C D Transform Host (e.g., S. cerevisiae) C->D E Culture & Induce Protein Expression D->E F Cell Lysis & Protein Purification (Optional) E->F G In Vitro / Whole-Cell Assay (Add Substrate: FPP or Valencene) F->G H Solvent Extraction G->H I GC-MS Analysis H->I J Quantify Products & Determine Kinetics I->J

Fig. 3: General workflow for heterologous production and characterization.

References

Nootkatone's Mechanism of Action on Insect Octopamine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and other plants, has garnered significant interest as a promising biopesticide due to its repellent and insecticidal properties against a range of arthropod pests.[1] Its favorable safety profile for humans and the environment further enhances its potential as a valuable tool in integrated pest management programs.[2] The primary mechanism of action for this compound's insecticidal activity is multifaceted, with substantial evidence pointing towards the disruption of neurotransmission. While initial research highlighted the activation of α-adrenergic type 1 octopamine receptors (PaOA1), leading to fatal spasms in susceptible arthropods, more recent studies have presented compelling evidence for the antagonism of GABA-gated chloride channels as a key toxicity pathway.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a core focus on its interaction with insect octopamine receptors. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the underlying molecular and cellular events, experimental methodologies to investigate these interactions, and the current state of knowledge, including existing data gaps.

Introduction to Insect Octopamine Receptors

Octopamine is a crucial biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates.[5][6] It regulates a wide array of physiological processes, including locomotion, learning, memory, and aggression.[7] Octopamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs), which are classified into two main superfamilies:

  • Alpha-adrenergic-like octopamine receptors (α-OARs): These receptors are functionally similar to vertebrate α1-adrenergic receptors. Upon activation, they primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Beta-adrenergic-like octopamine receptors (β-OARs): These receptors are analogous to vertebrate β-adrenergic receptors. They are coupled to Gs proteins and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins.

The diverse physiological roles of octopamine and the invertebrate-specific nature of its receptors make them attractive targets for the development of selective insecticides.

This compound's Interaction with Octopamine Receptors: A Dual-Mechanism Perspective

The scientific literature presents a compelling, albeit complex, picture of this compound's mode of action, with evidence supporting at least two primary molecular targets.

Activation of Alpha-Adrenergic-like Octopamine Receptors

Several sources suggest that this compound's insecticidal activity stems from its ability to activate α-adrenergic type 1 octopamine receptors (PaOA1).[3] This activation is proposed to cause a significant influx of calcium within neuronal cells, leading to hyperexcitation, uncontrolled muscle contractions, and ultimately, fatal spasms in the target arthropod.

Antagonism of GABA-gated Chloride Channels

In contrast, a growing body of recent research provides strong evidence that this compound functions as an antagonist of GABA-gated chloride channels, similar to the action of picrotoxinin.[4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Its binding to GABA receptors opens chloride ion channels, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking these channels, this compound would disrupt this inhibitory signaling, resulting in hyperexcitation and convulsions.

This dual-mechanism hypothesis is not mutually exclusive. It is plausible that this compound possesses multiple modes of action, potentially with varying potencies against different receptor types or in different insect species. This highlights the need for further research to fully elucidate the precise molecular interactions and their relative contributions to this compound's overall insecticidal effect.

Quantitative Data on this compound's Receptor Interactions

Conversely, for the GABA receptor target, more specific quantitative data has been reported:

CompoundTargetInsect SpeciesEffectConcentration% Inhibition/ActivationReference
This compoundGABA-gated Chloride ChannelDrosophila melanogaster (susceptible strain)Inhibition of GABA-stimulated currents100 µM44 ± 9%[4]

Note: The absence of quantitative data for this compound's interaction with octopamine receptors represents a significant area for future research. Such data is critical for a comprehensive understanding of its mechanism of action and for the rational design of more potent and selective analogues.

Signaling Pathways

The proposed mechanisms of action of this compound on insect octopamine and GABA receptors involve distinct signaling pathways.

Proposed Signaling Pathway for this compound's Action on Alpha-Adrenergic-like Octopamine Receptors

Gq_Pathway This compound This compound alpha_OAR α-Adrenergic-like Octopamine Receptor This compound->alpha_OAR activates Gq Gq protein alpha_OAR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Spasms Fatal Spasms Ca2->Spasms PKC->Spasms

Caption: Proposed Gq-coupled signaling pathway for this compound's agonistic action on α-OARs.

Proposed Signaling Pathway for this compound's Action on GABA-gated Chloride Channels

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Cl⁻ Channel Cl_ion Cl⁻ GABA_Receptor->Cl_ion opens Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation blockade leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization influx leads to This compound This compound This compound->GABA_Receptor blocks GABA GABA GABA->GABA_Receptor binds

Caption: Proposed mechanism of this compound as an antagonist of GABA-gated chloride channels.

Experimental Protocols

Investigating the mechanism of action of this compound on insect octopamine receptors requires a combination of molecular, cellular, and electrophysiological assays. Below are detailed methodologies for key experiments.

Heterologous Expression of Insect Octopamine Receptors

Objective: To express functional insect octopamine receptors in a mammalian cell line (e.g., HEK293) for subsequent in vitro assays.

Protocol:

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequence of the target insect octopamine receptor gene (e.g., PaOA1), codon-optimized for expression in human cells.

    • Clone the synthesized gene into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a strong constitutive promoter (e.g., CMV).

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • For transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.

    • Transfect the cells with the receptor-containing plasmid using a commercial transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

  • Selection of Stable Cell Lines (Optional but Recommended):

    • If the expression vector contains a selection marker (e.g., neomycin resistance), add the corresponding antibiotic (e.g., G418) to the culture medium 48 hours post-transfection.

    • Maintain the cells under selection pressure for 2-3 weeks, replacing the medium every 3-4 days, to select for cells that have stably integrated the receptor gene.

  • Verification of Receptor Expression:

    • Confirm receptor expression at the mRNA level using RT-PCR and at the protein level using Western blotting with a specific antibody or an antibody against an epitope tag fused to the receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the expressed octopamine receptors.

Protocol:

  • Membrane Preparation:

    • Harvest transfected HEK293 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend in a known volume. Determine the protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg of protein).

    • Add a constant concentration of a suitable radiolabeled ligand that binds to the octopamine receptor (e.g., [3H]-yohimbine, a known antagonist).

    • Add increasing concentrations of unlabeled this compound (competitor).

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., octopamine).

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to induce calcium release in cells expressing α-adrenergic-like octopamine receptors.

Protocol:

  • Cell Plating and Dye Loading:

    • Plate the stably transfected HEK293 cells in a black-walled, clear-bottom 96-well plate.

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Use a fluorescence microplate reader equipped with an automated injection system.

    • Measure the baseline fluorescence of the cells.

    • Inject increasing concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of fluorescence at two excitation wavelengths (for Fura-2) against the logarithm of the this compound concentration.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

cAMP Accumulation Assay

Objective: To determine the effect of this compound on cAMP production in cells expressing β-adrenergic-like octopamine receptors.

Protocol:

  • Cell Stimulation:

    • Plate the stably transfected HEK293 cells in a 96-well plate.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound to the cells and incubate for a defined period at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value for cAMP accumulation by non-linear regression analysis.

Experimental Workflows

Workflow for Characterizing this compound's Interaction with a Novel Insect Octopamine Receptor

Workflow cluster_cloning Molecular Cloning & Expression cluster_assays Functional Assays Gene_Isolation Isolate/Synthesize Octopamine Receptor Gene Cloning Clone into Mammalian Expression Vector Gene_Isolation->Cloning Transfection Transfect into HEK293 Cells Cloning->Transfection Stable_Line Generate Stable Cell Line Transfection->Stable_Line Binding_Assay Radioligand Binding Assay (Determine Ki) Stable_Line->Binding_Assay Calcium_Assay Calcium Mobilization Assay (Determine EC50 for α-OAR) Stable_Line->Calcium_Assay cAMP_Assay cAMP Accumulation Assay (Determine EC50 for β-OAR) Stable_Line->cAMP_Assay Data_Analysis Data Analysis & Characterization Binding_Assay->Data_Analysis IC50 -> Ki Calcium_Assay->Data_Analysis EC50 cAMP_Assay->Data_Analysis EC50

References

Nootkatone: A Technical Guide to its FDA and EPA Regulatory Approval

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid ketone, is the principal aromatic constituent of grapefruit (Citrus paradisi) and is also found in the Alaska yellow cedar (Chamaecyparis nootkatensis).[1] Its distinct grapefruit aroma and flavor have led to its long-standing use in the food and fragrance industries. More recently, this compound has garnered significant attention for its potent insect repellent and insecticidal properties. This dual-use profile has necessitated regulatory evaluation by both the U.S. Food and Drug Administration (FDA) for its use as a flavoring agent and the U.S. Environmental Protection Agency (EPA) for its use as a pesticide. This technical guide provides an in-depth overview of the regulatory status of this compound, summarizing the key toxicological data and experimental protocols that formed the basis of its approval by these agencies, and delves into its mode of action as an insecticide.

FDA Regulatory Status: Generally Recognized as Safe (GRAS)

This compound is permitted for direct addition to food for human consumption as a synthetic flavoring substance and adjuvant in accordance with the Code of Federal Regulations, Title 21, Section 172.515.[2] Its status as "Generally Recognized as Safe" (GRAS) is based on a history of consumption in food and a thorough review of safety and toxicity data by expert panels, such as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][3][4]

Toxicological Data Supporting GRAS Status

The GRAS determination for this compound is supported by a range of toxicological studies. While specific proprietary data submitted for the original FEMA GRAS assessment is not entirely in the public domain, published safety assessments and regulatory documents provide insight into the key findings. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment of this compound, which includes a summary of a key oral toxicity study.[5]

Toxicological Endpoint Species Study Duration Dose Levels Key Findings Reference
Repeated Dose Oral ToxicityRat (Sprague Dawley)28 days10 mg/kg/dayNo treatment-related adverse effects reported.[5]

JECFA evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[2][3] The estimated daily per capita intake of this compound from its use as a flavoring agent is low.[6]

Experimental Protocols for Key FDA-Reviewed Studies

The toxicological studies supporting the GRAS status of this compound were conducted following established protocols, likely similar to the OECD Guidelines for the Testing of Chemicals, which are internationally recognized standards.

A GLP-compliant 28-day oral toxicity study was conducted to support the GRAS status of this compound.[5] The general protocol for such a study, based on OECD Guideline 407, is as follows:

  • Test Animals: Typically, young, healthy adult rats (e.g., Sprague Dawley) are used, with an equal number of males and females in each group.

  • Administration: The test substance is administered orally by gavage daily for 28 days. A control group receives the vehicle only.

  • Dose Levels: At least three dose levels and a control group are typically used to establish a dose-response relationship.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Pathology: All animals are subjected to a gross necropsy, and selected organs are weighed. Histopathological examination of organs and tissues is performed.

EPA Regulatory Status: Registered Biopesticide

On August 10, 2020, the EPA registered this compound as a new active ingredient for use in insecticides and insect repellents.[7] It is classified as a biopesticide due to its natural origin. The EPA's registration decision was based on a comprehensive review of human health and environmental toxicity data.

Toxicological Data Supporting EPA Registration

The EPA evaluated a battery of acute toxicity studies to assess the potential hazards of this compound. These studies were conducted in accordance with established EPA and OECD guidelines. The results indicated that this compound has a low acute toxicity profile, placing it in Toxicity Category IV, the lowest toxicity category for all routes of exposure.[1][6]

Toxicological Endpoint Species Guideline Result Toxicity Category Reference
Acute Oral ToxicityRatOECD 420/425 (likely)LD50 > 2250 mg/kgIV[1][8]
Acute Dermal ToxicityRatOECD 402 (likely)Low ToxicityIV[1]
Acute Inhalation ToxicityRatOECD 403 (likely)Low ToxicityIV[1]
Primary Eye IrritationRabbitOECD 405 (likely)Non-irritatingIV[1]
Primary Dermal IrritationRabbitOECD 404 (likely)Slightly irritatingIV[1]
Dermal SensitizationMouseOECD 429 (LLNA)Not a sensitizerN/A[1]
Experimental Protocols for Key EPA-Reviewed Studies

The following are detailed methodologies for the key acute toxicity studies typically required for EPA pesticide registration, based on OECD guidelines.

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically female rats are used.

  • Procedure (UDP): A single animal is dosed at a starting dose level. If the animal survives, the next animal is dosed at a higher fixed increment. If it dies, the next is dosed at a lower increment. This continues until a stopping criterion is met.

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using maximum likelihood methods.

  • Objective: To determine the toxicity of a substance applied to the skin.

  • Test Animals: Rats or rabbits.

  • Procedure: The test substance is applied to a shaved area of the back (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Endpoint: The LD50 is determined based on mortality observed over a 14-day period.

  • Objective: To determine the toxicity of a substance when inhaled.

  • Test Animals: Rats.

  • Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a fixed period (typically 4 hours).

  • Endpoint: The LC50 (the concentration estimated to be lethal to 50% of the animals) is determined.

  • Objective: To assess the potential of a substance to cause skin irritation.

  • Test Animals: Albino rabbits.

  • Procedure: A small amount of the test substance is applied to a patch of shaved skin on one animal. The site is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Endpoint: The Primary Irritation Index (PII) is calculated based on the severity of the skin reactions.

  • Objective: To assess the potential of a substance to cause eye irritation.

  • Test Animals: Albino rabbits.

  • Procedure: A small amount of the test substance is instilled into one eye of the test animal. The other eye serves as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis at specified intervals.

  • Endpoint: The severity of eye irritation is scored.

  • Objective: To determine the potential of a substance to cause allergic contact dermatitis.

  • Test Animals: Mice.

  • Procedure: The test substance is applied to the dorsum of the ear daily for three consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. A few hours later, the draining auricular lymph nodes are excised and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.

  • Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. An SI of 3 or greater is considered a positive result.

Mode of Action as an Insect Repellent and Insecticide

This compound exhibits a dual action against various arthropods, acting as both a repellent and an insecticide.[9][10] Its mode of action is believed to be multi-faceted, targeting the nervous system of insects.[11] This unique mechanism of action makes it a valuable tool in combating insecticide resistance.[12]

Interaction with Octopamine Receptors

One proposed mechanism of action for this compound is its interaction with octopamine receptors in insects. Octopamine is an important neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing a role in various physiological processes. By interfering with octopamine signaling, this compound can disrupt normal nerve function, leading to repellency and, at higher concentrations, toxicity.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Octopamine_Receptor Octopamine Receptor (GPCR) This compound->Octopamine_Receptor Binds/Modulates Octopamine_Vesicle Octopamine Vesicle Octopamine_Vesicle->Octopamine_Receptor Octopamine Release (Normal Signal) G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Cellular_Response Altered Cellular Response cAMP->Cellular_Response Leads to

This compound's interaction with octopamine receptor signaling.
Potentiation of GABAergic Signaling

Recent research has also demonstrated that this compound potentiates γ-aminobutyric acid (GABA)-mediated signaling in insects.[9][10][13] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By enhancing the effect of GABA, this compound can lead to an increased influx of chloride ions into neurons, causing hyperpolarization and inhibiting nerve impulses. At low concentrations, this disruption of synaptic transmission contributes to its repellent effect, while at higher doses, it can lead to paralysis and death.[9][10][11]

G cluster_membrane Neuronal Membrane This compound This compound GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Potentiates GABA GABA GABA->GABA_Receptor Binds Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization & Inhibition of Nerve Impulse Chloride_Influx->Hyperpolarization

This compound's potentiation of GABAergic signaling.

Conclusion

This compound possesses a strong safety profile that has led to its approval by the FDA as a GRAS flavoring agent and its registration by the EPA as a biopesticide. Its low mammalian toxicity, combined with a unique dual mode of action against insects, makes it a promising and valuable compound for both the food and pest control industries. Further research into its specific molecular targets and the development of optimized formulations will likely expand its applications in the future.

References

Olfactory perception and sensory analysis of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Olfactory Perception and Sensory Analysis of Nootkatone

Introduction

This compound is a naturally occurring bicyclic sesquiterpenoid ketone and is the principal aromatic constituent responsible for the characteristic scent of grapefruit (Citrus paradisi)[1][2]. First isolated from the heartwood of the Alaska yellow cedar (Cupressus nootkatensis), its name is derived from the Nuu-Chah-Nulth people, formerly known as the Nootka[1]. While it is a high-value natural aroma ingredient, it can also be synthesized, often from valencene, a terpene extracted from orange peel oil[2][3]. Beyond its critical role in the flavor and fragrance industry, this compound is recognized for its biological activities, including insect-repellent properties[1][4]. This guide provides a comprehensive technical overview of the sensory perception of this compound, the analytical methods used for its evaluation, and the underlying physiological mechanisms.

Olfactory Profile of this compound

This compound is characterized by a potent and complex aroma profile. Its primary descriptor is a bright, zesty, and powerful grapefruit peel scent[3][5]. This dominant citrus note is often accompanied by woody, green, and slightly herbal undertones[6][7]. The overall impression is one of freshness and zest, making it an essential component for creating realistic grapefruit and other citrus fragrances[3]. The perception can also include earthy, tobacco-like, and mild herbal sharpness in the background[3].

The olfactory properties of this compound are stereospecific. The natural enantiomer, (+)-(4R,4aS,6R)-nootkatone, possesses the characteristic strong, fresh grapefruit aroma. In contrast, its unnatural antipode, (-)-(4S,4aR,6S)-nootkatone, is described as having a weak, woody (vetiver-like) character with virtually no grapefruit notes[8].

Quantitative Sensory Data

The perception of this compound is highly dependent on its concentration and the medium in which it is presented. The odor detection threshold (ODT), the lowest concentration at which a substance can be detected by the human olfactory system, varies significantly among individuals and between its enantiomers.

Parameter Value Medium Reference
General Detection Threshold170 - 800 ppbNot Specified[9][10]
Odor Threshold ((+)-Nootkatone)800 ppbNot Specified[8]
Odor Threshold ((-)-Nootkatone)600,000 ppbNot Specified[8]
Flavor Perception Threshold ((+)-Nootkatone)~0.3 ppmSoft Drink Base[8]
Flavor Perception Threshold ((-)-Nootkatone)40 ppmSoft Drink Base[8]
Detection Threshold in Water1 ppmWater[11]
Detection Threshold in Juice6 ppm10.5°Brix Grapefruit Juice[11]
Optimal Flavor Concentration6 - 7 ppmOrange/Grapefruit Juice[11]
Bitterness Perception> 7 ppmGrapefruit Juice[11]

Sensory Analysis Methodologies

The evaluation of this compound's sensory characteristics relies on both human perception and instrumental analysis.

Human Sensory Panels

Human sensory panels are the gold standard for evaluating flavor and aroma as they directly measure human perception[12]. Trained panelists can describe, distinguish, and evaluate the specific sensory attributes of a product, including its aroma, taste, and flavor[12]. For this compound, sensory panels are crucial for determining recognition thresholds, characterizing the complex aroma profile, and assessing its impact on the overall flavor of a product, such as bitterness or flavor enhancement in beverages[11].

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography (GC) with human sensory perception. As volatile compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer, MS) and the other to a sniffing port where a trained analyst assesses the odor[2]. This technique is instrumental in identifying which specific compounds in a complex mixture, such as grapefruit essential oil, are responsible for its characteristic aroma[2].

Electronic Nose (E-Nose)

An electronic nose (e-nose) is an instrument designed to mimic the human olfactory system. It consists of an array of chemical sensors that respond to volatile organic compounds (VOCs) and a pattern recognition system to interpret the sensor data[13][14]. When exposed to a sample's headspace, the e-nose generates a "smellprint" or "breathprint"[15][16]. This technology can be trained to recognize and differentiate complex aromas, making it useful for quality control, maturity assessment, and authenticity verification in the food and fragrance industries[17].

Experimental Protocols

Protocol: Human Sensory Panel Evaluation (Triangle Test)

Objective: To determine if a perceptible difference exists between two samples, such as a standard grapefruit juice and one with added this compound.

Methodology:

  • Panelist Selection: Recruit and screen a panel of 15-30 individuals for their sensory acuity and ability to follow instructions.

  • Sample Preparation: Prepare two sets of samples. Sample A is the control (e.g., grapefruit juice). Sample B is the test sample (e.g., grapefruit juice with a specific concentration of this compound).

  • Test Setup: For each panelist, present three coded samples in a randomized order. Two samples are identical (e.g., A, A) and one is different (e.g., B). All possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be used and balanced across the panel.

  • Evaluation: Instruct panelists to sniff or taste each sample from left to right. They are then asked to identify the sample that is different from the other two.

  • Data Analysis: Tally the number of correct identifications. Use statistical tables (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).

Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the aroma-active compounds, including this compound, in a volatile sample like grapefruit essential oil.

Methodology:

  • Sample Preparation: Dilute the essential oil in an appropriate solvent (e.g., dichloromethane). For headspace analysis, place the sample in a sealed vial and allow volatiles to equilibrate in the space above the sample.

  • Injection: Inject a small volume of the prepared sample (liquid or headspace via SPME fiber) into the GC injection port.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their volatility and polarity. A temperature program is used to facilitate elution.

  • Effluent Splitting: At the end of the column, a splitter divides the effluent. Typically, a 1:1 split directs half the flow to the MS detector and half to the olfactometry port.

  • Detection and Olfactory Assessment:

    • MS Detection: Compounds are ionized, fragmented, and detected to generate a mass spectrum, allowing for chemical identification.

    • Olfactometry: A trained assessor sniffs the effluent from the sniffing port, which is humidified to prevent nasal dryness. The assessor records the time, duration, intensity, and a descriptor for each odor detected.

  • Data Correlation: The retention times from the MS chromatogram are aligned with the times recorded by the assessor to link specific chemical compounds to their perceived aromas.

Protocol: Electronic Nose Analysis

Objective: To differentiate between samples based on their volatile profiles (e.g., grapefruits at different stages of ripeness).

Methodology:

  • Instrument Setup: Power on the e-nose and allow the sensor array to stabilize.

  • Training Phase:

    • Prepare a set of known standard samples (e.g., juice from unripe, ripe, and overripe grapefruits).

    • Introduce the headspace of each standard sample to the e-nose sensor array. The instrument records the unique response pattern for each class.

    • Repeat this process multiple times for each standard to build a robust statistical model in the instrument's software.

  • Analysis Phase:

    • Prepare the unknown sample in the same manner as the training standards.

    • Introduce the headspace of the unknown sample to the e-nose.

    • The instrument records the sensor response pattern.

  • Pattern Recognition: The e-nose software compares the "smellprint" of the unknown sample to the patterns in the training library. It then classifies the unknown sample based on the closest match (e.g., identifies it as "ripe").

Visualization of Workflows and Pathways

G Figure 1: Generalized Olfactory Signal Transduction Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron cluster_brain Olfactory Bulb (Brain) Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depol Depolarization Ca_Na->Depol AP Action Potential Depol->AP Glomerulus Glomerulus AP->Glomerulus Signal to Brain

Figure 1: Generalized Olfactory Signal Transduction Pathway

G Figure 2: Workflow for Gas Chromatography-Olfactometry (GC-O) Sample 1. Sample Prep (e.g., Grapefruit Oil) Injection 2. GC Injection Sample->Injection Column 3. Chromatographic Separation Injection->Column Splitter 4. Effluent Splitter Column->Splitter MS 5a. Mass Spectrometer (Identification) Splitter->MS Sniff 5b. Sniffing Port (Human Assessor) Splitter->Sniff MS_Data 6a. Chemical Data (Mass Spectra) MS->MS_Data O_Data 6b. Sensory Data (Odor Descriptors) Sniff->O_Data Analysis 7. Data Correlation (Aromagram) MS_Data->Analysis O_Data->Analysis

Figure 2: Workflow for Gas Chromatography-Olfactometry (GC-O)

G Figure 3: Workflow for Electronic Nose Analysis cluster_train Training Phase cluster_test Analysis Phase Standards 1. Prepare Known Standard Samples Train_E_Nose 2. Introduce Headspace to E-Nose Standards->Train_E_Nose Library 3. Build Pattern Recognition Library Train_E_Nose->Library Compare 6. Compare 'Smellprint' to Library Library->Compare Unknown 4. Prepare Unknown Sample Test_E_Nose 5. Introduce Headspace to E-Nose Unknown->Test_E_Nose Test_E_Nose->Compare Result 7. Classify Sample Compare->Result

Figure 3: Workflow for Electronic Nose Analysis

Olfactory Signaling and Receptor Interaction

The perception of an odorant like this compound begins when the molecule binds to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal cavity. Humans have approximately 400 different types of functional ORs, and the perception of a single odorant typically involves the activation of a unique combination of these receptors[18].

The binding of this compound to an OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This initiates a downstream signaling cascade, leading to the production of cyclic AMP (cAMP), the opening of ion channels, and the depolarization of the neuron. If the depolarization reaches a threshold, an action potential is fired and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of "grapefruit". While specific human olfactory receptors for this compound have been investigated, such as hOR10 and hOR52, the complete combinatorial code for its perception is still an area of active research[19].

Interestingly, research has shown this compound interacts with other signaling pathways in various biological contexts. For instance, it has been shown to inhibit the JAK2-STAT signaling pathway in adipocytes and activate the NRF2-HO-1 antioxidant response[20][21]. In insects, this compound acts as a repellent and insecticide by potentiating GABA-mediated signaling and modulating the GABA-gated chloride channel (Rdl)[22]. While these pathways are not directly involved in its aroma perception in humans, they highlight the diverse bioactivity of this molecule.

References

Methodological & Application

Application Notes and Protocols for Nootkatone Purification Using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of nootkatone, a valuable sesquiterpene known for its characteristic grapefruit aroma and various biological activities, using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers significant advantages over traditional solid-support chromatography, including the elimination of irreversible sample adsorption.[1][2] This method has been successfully applied to purify this compound from both natural plant extracts and fermentation broths.[1][2]

Introduction to this compound and HSCCC

This compound is a naturally occurring sesquiterpenoid and a key flavor and aroma compound found in citrus fruits, particularly grapefruit. Beyond its use in the food and fragrance industries, this compound has garnered attention for its potential pharmacological applications, including insecticidal and antiulcer activities.[1] The purification of this compound from complex mixtures, such as essential oils or fermentation products, is crucial for its characterization and use.

High-Speed Counter-Current Chromatography (HSCCC) is an ideal technique for this purpose. It operates by partitioning solutes between two immiscible liquid phases, one stationary and one mobile, within a coil column subjected to a strong centrifugal force. This support-free system minimizes sample loss and denaturation, making it particularly suitable for the separation of natural products.[1][2] The selection of an appropriate two-phase solvent system is the most critical parameter for a successful HSCCC separation.[2][3]

Experimental Data Summary

The following tables summarize the quantitative data from two primary applications of HSCCC for this compound purification: from the essential oil of Alpinia oxyphylla fruits and from the fermentation broth of Yarrowia lipolytica.

Table 1: HSCCC Parameters for this compound Purification

ParameterPurification from Alpinia oxyphylla Essential Oil[1][4]Purification from Yarrowia lipolytica Fermentation Broth[2][5]
Instrument Not SpecifiedTBE-300C HSCCC
Two-Phase Solvent System n-hexane-methanol-water (5:4:1, v/v)n-hexane-methanol-water (5:4:1, v/v)
Mobile Phase Lower PhaseNot explicitly stated, but likely the lower phase
Elution Mode Head-to-tailNot Specified
Revolution Speed Not Specified850 rpm
Flow Rate Not Specified30 mL/min (for filling the column)
Detection Wavelength Not Specified254 nm
Temperature Not Specified20.0 ± 0.3 °C

Table 2: this compound Purification Yield and Purity

ParameterPurification from Alpinia oxyphylla Essential Oil[1][4]Purification from Yarrowia lipolytica Fermentation Broth[5][6]
Crude Material Essential OilEthyl Acetate Extract of Fermentation Broth
Initial this compound Content 7.64%13.75%
Sample Load 80 mg10 mL of concentrated extract solution
Purified this compound Yield 3.1 mgNot Specified
Final Purity 92.30%91.61 ± 0.20%
Analysis Time < 4 hours290–310 min
Purity Analysis Method GC-MSGC-MS, Infrared Spectrum, 1H NMR

Experimental Protocols

This section provides detailed methodologies for the purification of this compound using HSCCC.

Preparation of the Two-Phase Solvent System

The optimal two-phase solvent system for this compound purification has been identified as a mixture of n-hexane, methanol, and water.[1][2]

Protocol:

  • Combine n-hexane, methanol, and water in a volume ratio of 5:4:1 in a separatory funnel.

  • Shake the mixture vigorously for several minutes to ensure thorough mixing and equilibration.

  • Allow the mixture to stand until two distinct phases are formed.

  • Separate the upper (n-hexane rich) and lower (aqueous methanol rich) phases.

  • Degas both phases by sonication for approximately 30 minutes before use to prevent bubble formation during the chromatographic run.[2]

Sample Preparation

The sample preparation method will vary depending on the source of the this compound.

Protocol for Essential Oil from Alpinia oxyphylla:

  • Obtain the crude essential oil from the fruits of Alpinia oxyphylla through a suitable extraction method (e.g., steam distillation).

  • Dissolve a known amount of the crude essential oil (e.g., 80 mg) in a suitable volume of the lower phase of the prepared solvent system to create the sample solution.[1]

Protocol for Fermentation Broth of Yarrowia lipolytica:

  • After fermentation, remove solid substances and microbial cells from the fermentation broth by centrifugation or filtration.

  • Extract the this compound from the clarified broth using an appropriate organic solvent, such as ethyl acetate.

  • Concentrate the ethyl acetate extract using a rotary evaporator.

  • Dissolve the concentrated extract (e.g., from 10 mL of broth) in 10 mL of the lower phase of the prepared solvent system to create the sample solution.[2]

HSCCC Operation

Protocol:

  • Fill the HSCCC column entirely with the stationary phase (upper phase).[2]

  • Set the apparatus to the desired revolution speed (e.g., 850 rpm).[2]

  • Pump the mobile phase (lower phase) into the column at a specific flow rate.

  • Once the system reaches hydrodynamic equilibrium (a stable retention of the stationary phase), inject the prepared sample solution.

  • Continuously monitor the effluent using a UV detector (e.g., at 254 nm).[2]

  • Collect fractions of the effluent at regular intervals.

Analysis of this compound Purity

The purity of the collected fractions containing this compound should be determined using appropriate analytical techniques.

Protocol:

  • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound.[1][2]

  • Confirm the chemical structure of the purified this compound using spectroscopic methods such as Electron Impact Mass Spectrometry (EI-MS) and Nuclear Magnetic Resonance (1H NMR).[1][2]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound using HSCCC.

G cluster_prep Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis start Start solvent_prep Prepare Two-Phase Solvent System (n-hexane:methanol:water 5:4:1 v/v) start->solvent_prep Step 1 sample_prep Prepare Sample Solution (Dissolve crude extract in lower phase) solvent_prep->sample_prep Step 2 fill_column Fill Column with Stationary Phase (Upper Phase) sample_prep->fill_column Step 3 set_speed Set Revolution Speed fill_column->set_speed Step 4 pump_mobile Pump Mobile Phase (Lower Phase) set_speed->pump_mobile Step 5 inject_sample Inject Sample pump_mobile->inject_sample Step 6 collect_fractions Collect Fractions inject_sample->collect_fractions Step 7 purity_analysis Purity Analysis (GC-MS) collect_fractions->purity_analysis Step 8 structure_confirm Structure Confirmation (MS, NMR) purity_analysis->structure_confirm Step 9 end End structure_confirm->end

Caption: Workflow for this compound Purification by HSCCC.

References

Application Note: Quantitative Analysis of Nootkatone in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nootkatone is a naturally occurring sesquiterpenoid ketone responsible for the characteristic aroma and flavor of grapefruit.[1] Beyond its organoleptic properties, this compound is gaining significant attention for its biological activities, including insecticidal and acaricidal effects, making it a valuable compound in the development of new pest control agents and pharmaceuticals.[1][2] It is found in various essential oils, most notably grapefruit peel oil, but also in vetiver grass and Alaska yellow cedar (Nootka Cypress).[3][4][5] The concentration of this compound is often considered a critical quality marker for grapefruit oil.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[6] Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it the "gold standard" for characterizing essential oil components.[7] This application note provides a detailed protocol for the quantification of this compound in various essential oils using a simple and robust GC-MS method.

Experimental Protocols

Materials and Reagents
  • Standards: (+)-Nootkatone (≥98% purity, analytical standard grade)

  • Solvents: Methanol or Hexane (HPLC or GC-grade)

  • Essential Oil Samples: Grapefruit (Citrus paradisi), Vetiver (Chrysopogon zizanioides), Alaska Yellow Cedar (Cupressus nootkatensis)

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following is a typical configuration:

  • Gas Chromatograph: Agilent 6890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5973 MSD (or equivalent)

  • GC Column: A low-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is recommended for the analysis of essential oils.[8][9]

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of (+)-Nootkatone standard.

  • Dissolve in a 10 mL volumetric flask using methanol or hexane.

Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards. A recommended range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Essential oils are highly concentrated and typically require dilution prior to injection to avoid column and detector overload.[6]

  • Accurately dilute 10 µL of the essential oil sample in 1 mL of methanol in a GC vial.[9] This represents a 1:100 dilution. The dilution factor may need to be adjusted based on the expected this compound concentration.

  • Vortex the vial for 30 seconds to ensure homogeneity.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may be optimized for specific instruments.

ParameterRecommended Setting
GC Inlet
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (A split ratio of 25:1 to 50:1 is a good starting point)[8][9]
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Program
Initial Temperature100 °C, hold for 2 min
Ramp 110 °C/min to 170 °C
Ramp 25 °C/min to 185 °C
Ramp 330 °C/min to 280 °C, hold for 2 min
Mass Spectrometer
Ion Source TypeElectron Ionization (EI) at 70 eV[8]
Ion Source Temp.230 °C[8]
Quadrupole Temp.150 °C[8]
Transfer Line Temp.250 °C
Scan ModeFull Scan (m/z 40–450) for identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy.
SIM Ions for this compoundQuantifier: m/z 147 . Qualifiers: m/z 218 (M+), 121, 91[10]

Data Presentation and Results

Identification of this compound is confirmed by matching both the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. Quantitative analysis is performed by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations.

Quantitative Data Summary

The concentration of this compound can vary significantly based on the plant source, geographical origin, and extraction method. The table below summarizes typical concentration ranges found in the literature.

Essential Oil SourceTypical this compound Concentration (% w/w)Reference(s)
Grapefruit (Citrus paradisi)0.1 - 0.8%[1][3]
Alaska Yellow CedarComponent present, variable concentration[2]
Vetiver (C. zizanioides)Component present, variable concentration[5][11]

Note: The concentration in vetiver and cedarwood oils is often not as high as in grapefruit oil, but this compound is a recognized constituent.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH Q2(R1) guidelines.[12][13] Key parameters to assess include:

  • Specificity: The ability to detect this compound without interference from other components in the essential oil matrix.[12] This is confirmed by the unique retention time and mass spectrum.

  • Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.995.[13]

  • Accuracy: Determined by spike-recovery studies, with acceptance criteria typically between 98-102%.[14]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of ≤ 2% being a common target.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[12]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution in Solvent (e.g., 1:100 in Methanol) Sample->Dilution Injection GC-MS Injection (1 µL) Dilution->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Analysis Peak Integration & Spectral Analysis Detection->Analysis Quant Quantification via Calibration Curve Analysis->Quant Result Final Report: This compound Conc. Quant->Result

GC-MS Experimental Workflow for this compound Analysis.

Logical_Relationships cluster_method Analytical Method cluster_validation Method Validation (ICH Q2) cluster_quality Quality Control center Reliable this compound Quantification GC_Params GC Parameters (Oven, Inlet) center->GC_Params MS_Params MS Parameters (Scan/SIM, Source) center->MS_Params Column Column Selection (e.g., HP-5MS) center->Column Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Specificity Specificity center->Specificity Sample_Prep Sample Preparation (Accurate Dilution) center->Sample_Prep Std_Purity Standard Purity center->Std_Purity Sys_Suit System Suitability center->Sys_Suit

Key Factors for Reliable this compound Quantification.

References

Application Note: Characterization of Nootkatone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nootkatone, a naturally occurring sesquiterpenoid, is a key component of grapefruit aroma and possesses significant commercial value as a flavoring agent and insect repellent. Its structural elucidation and purity assessment are critical for quality control and research applications. This application note provides detailed protocols for the characterization of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data, summarized in comprehensive tables, and standardized experimental procedures are intended to guide researchers, scientists, and drug development professionals in the unambiguous identification of this important natural product.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), it allows for the complete assignment of a molecule's structure. This document outlines the standardized ¹H and ¹³C NMR spectral data for this compound and provides a step-by-step protocol for sample preparation and data acquisition.

Experimental Protocols

NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for the preparation of a this compound sample for NMR analysis.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, ~50 mg for ¹³C NMR)[1][2]

  • Deuterated chloroform (CDCl₃)

  • Glass vial

  • Pasteur pipette with a cotton or glass wool plug[3]

  • 5 mm NMR tube

  • NMR tube cap

Procedure:

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2] CDCl₃ is a common and suitable solvent for this compound.

  • Gently swirl the vial to completely dissolve the sample.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is critical to remove any particulate matter that could degrade the spectral quality.[3]

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

  • The sample is now ready for NMR analysis.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra of this compound. Instrument-specific settings may require optimization.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) can be used as an internal reference.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[4]

  • Relaxation Delay: 2-5 seconds

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) can be used as an internal reference.

Data Presentation: ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Atom #Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.77br s-
3a2.29dd13.7, 4.8
124.74s-
12'4.72s-
141.74s-
151.09s-
130.97d6.9

Data compiled from various sources.[5]

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Atom #Chemical Shift (δ, ppm)
2199.7
4169.1
5125.1
639.5
742.5
832.1
940.1
1043.8
11148.9
12109.2
1321.0
1415.0
1522.1

Data compiled from various sources.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process.

Nootkatone_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh this compound Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR Acquire 1H NMR Filter->H1_NMR C13_NMR Acquire 13C NMR Filter->C13_NMR Process Process Spectra H1_NMR->Process C13_NMR->Process Assign Assign Signals Process->Assign Compare Compare with Reference Data Assign->Compare Structure Confirm Structure Compare->Structure Nootkatone_Structure_Logic cluster_1H 1H NMR Data cluster_13C 13C NMR Data cluster_2D 2D NMR (Optional) This compound This compound Structure H_Shifts Chemical Shifts (δ) This compound->H_Shifts provides H_Multiplicity Multiplicity This compound->H_Multiplicity H_JCoupling Coupling Constants (J) This compound->H_JCoupling C_Shifts Chemical Shifts (δ) This compound->C_Shifts COSY COSY (H-H Correlation) This compound->COSY HSQC HSQC (C-H Correlation) This compound->HSQC HMBC HMBC (Long-Range C-H Correlation) This compound->HMBC Structure_Confirmation Structural Confirmation H_Shifts->Structure_Confirmation H_Multiplicity->Structure_Confirmation H_JCoupling->Structure_Confirmation C_Shifts->Structure_Confirmation COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

References

Microbial Production of Nootkatone in Saccharomyces cerevisiae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nootkatone is a high-value sesquiterpenoid prized for its characteristic grapefruit aroma and flavor, with applications in the food, fragrance, and pharmaceutical industries. Traditional extraction from plants is inefficient and costly. This document provides a comprehensive overview and detailed protocols for the microbial production of (+)-nootkatone using metabolically engineered Saccharomyces cerevisiae. By leveraging the yeast's native mevalonate (MVA) pathway and introducing heterologous enzymes, a robust and sustainable platform for nootkatone biosynthesis can be established. These notes cover strain construction, fermentation, product extraction, and quantification.

Introduction

Saccharomyces cerevisiae is an ideal host for producing valuable terpenoids due to its well-characterized genetics, robustness in industrial fermentations, and the presence of the endogenous MVA pathway, which synthesizes the universal sesquiterpene precursor farnesyl pyrophosphate (FPP). The biosynthesis of (+)-nootkatone from FPP is a three-step enzymatic process that can be heterologously expressed in yeast. This involves the conversion of FPP to (+)-valencene, followed by two oxidation steps to yield (+)-nootkatone. Metabolic engineering strategies are crucial to enhance the flux towards FPP and efficiently channel it to the final product.

Biosynthetic Pathway and Metabolic Engineering Strategies

The production of (+)-nootkatone in S. cerevisiae is achieved by introducing a heterologous three-enzyme pathway. The metabolic engineering strategies focus on increasing the precursor supply and expressing robust enzymes for the conversion steps.

The biosynthetic pathway for (+)-nootkatone in engineered S. cerevisiae begins with the central metabolite acetyl-CoA and proceeds through the MVA pathway to produce FPP. The heterologous pathway then converts FPP to (+)-nootkatone.

  • FPP to (+)-Valencene : FPP is converted to (+)-valencene by a (+)-valencene synthase (VS). A commonly used and effective enzyme is CnVS from Callitropsis nootkatensis.

  • (+)-Valencene to β-Nootkatol : (+)-Valencene is hydroxylated to form β-nootkatol. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450). A frequently used P450 is the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, often co-expressed with a cytochrome P450 reductase (CPR), such as ATR1 from Arabidopsis thaliana, to ensure efficient electron transfer.

  • β-Nootkatol to (+)-Nootkatone : The final oxidation of β-nootkatol to (+)-nootkatone is carried out by a dehydrogenase. Short-chain dehydrogenase/reductase (SDR) family enzymes, such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis, have proven effective.[1][2]

To increase the production of (+)-nootkatone, several metabolic engineering strategies are employed:

  • Enhancing the MVA Pathway :

    • Overexpression of a truncated form of HMG-CoA reductase (tHMG1), the rate-limiting enzyme of the MVA pathway.

    • Overexpression of the FPP synthase (ERG20). To further channel FPP towards valencene, ERG20 can be fused to the valencene synthase (CnVS).[1][2]

  • Reducing Competing Pathways :

    • Downregulation of the squalene synthase (ERG9), which diverts FPP to ergosterol biosynthesis.[1][2]

  • Optimizing Enzyme Expression :

    • Codon optimization of heterologous genes for expression in S. cerevisiae.

    • Screening for and expressing highly active enzyme variants.

Nootkatone_Biosynthesis_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVA Pathway HMGCoA->Mevalonate IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP IPP_DMAPP->FPP Valencene (+)-Valencene FPP->Valencene Heterologous Pathway ERG9 ERG9 (downregulated) FPP->ERG9 Nootkatol β-Nootkatol Valencene->Nootkatol This compound (+)-Nootkatone Nootkatol->this compound tHMG1 tHMG1 (overexpressed) tHMG1->HMGCoA ERG20 ERG20 (overexpressed) ERG20->IPP_DMAPP CnVS CnVS CnVS->FPP HPO_ATR1 HPO / ATR1 HPO_ATR1->Valencene ZSD1_ABA2 ZSD1 / ABA2 ZSD1_ABA2->Nootkatol

Caption: this compound biosynthetic pathway in engineered S. cerevisiae.

Quantitative Data Summary

The following tables summarize the production of (+)-valencene and (+)-nootkatone in engineered S. cerevisiae from various studies.

Table 1: Production of (+)-Valencene in Engineered S. cerevisiae

Strain Engineering StrategyFermentation ScaleTiter (mg/L)Reference
Overexpression of CnVS, ERG20 fusion, tHMG1, and downregulation of ERG9Shake Flask217.95[1][2]
Gene screening, protein engineering, and pathway optimizationFed-batch16,600[3]

Table 2: Production of (+)-Nootkatone in Engineered S. cerevisiae

Strain Engineering StrategyFermentation ScaleTiter (mg/L)Reference
Overexpression of CnVS, HPO, ZSD1, and MVA pathway engineeringShake Flask59.78[1][2]
Multicopy integration of tHMG1 and ERG20-CnVS fusionShake Flask85.43[4][5]
Multicopy integration of tHMG1 and ERG20-CnVS fusionFed-batch Bioreactor804.96[4][5]
Probing synergistic ratio of P450/CPRFed-batch Bioreactor1,020[6][7]

Experimental Protocols

Protocol 1: Construction of this compound-Producing S. cerevisiae Strain

This protocol outlines the general steps for constructing a yeast strain capable of producing this compound. This involves cloning the necessary genes into yeast expression vectors and transforming them into a suitable host strain.

Materials:

  • S. cerevisiae host strain (e.g., W303-1A or CEN.PK2-1C)

  • Yeast expression vectors (e.g., pRS series with different auxotrophic markers)

  • Genes to be expressed (codon-optimized for S. cerevisiae):

    • (+)-Valencene synthase (CnVS)

    • Cytochrome P450 monooxygenase (HPO)

    • Cytochrome P450 reductase (ATR1)

    • Dehydrogenase (ZSD1 or ABA2)

    • Truncated HMG-CoA reductase (tHMG1)

    • FPP synthase (ERG20)

  • Restriction enzymes, T4 DNA ligase, or Gibson Assembly/T5 exonuclease-dependent assembly kits

  • E. coli DH5α for plasmid propagation

  • LB medium and appropriate antibiotics

  • YPD and selective YNB media

  • Lithium acetate, PEG 3350, single-stranded carrier DNA for yeast transformation

Procedure:

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequences of CnVS, HPO, ATR1, ZSD1/ABA2, tHMG1, and ERG20, with codon optimization for S. cerevisiae.

    • Clone each gene into a yeast expression vector under the control of a strong promoter (e.g., PTEF1 or PGAL1) and a terminator (e.g., TCYC1). Use different auxotrophic markers for each plasmid to allow for co-transformation and selection. For multi-gene expression from a single plasmid, construct expression cassettes in tandem.

    • For gene fusions (e.g., ERG20-CnVS), use a flexible linker sequence (e.g., (GGGGS)n) between the coding sequences.

    • Verify the constructs by restriction digestion and sequencing.

  • Yeast Transformation (Lithium Acetate Method):

    • Inoculate a single colony of the S. cerevisiae host strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and resuspend in 1 mL of 100 mM lithium acetate (LiAc).

    • Incubate for 15 minutes at 30°C.

    • In a microfuge tube, mix 100 µL of the yeast suspension with 240 µL of 50% (w/v) PEG 3350, 36 µL of 1 M LiAc, 25 µL of single-stranded carrier DNA (2 mg/mL), and 1-5 µg of plasmid DNA.

    • Vortex and incubate at 30°C for 30 minutes.

    • Heat shock at 42°C for 15-20 minutes.

    • Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

    • Plate 100-200 µL of the cell suspension onto selective YNB agar plates lacking the appropriate auxotrophic nutrients.

    • Incubate at 30°C for 2-4 days until colonies appear.

  • Verification of Transformants:

    • Pick individual colonies and perform colony PCR to verify the integration of the expression cassettes.

    • Confirm protein expression by Western blotting if antibodies are available, or proceed directly to functional analysis by fermentation.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol describes a fed-batch fermentation process to achieve high cell density and increased this compound production.

Materials:

  • Engineered S. cerevisiae strain

  • Batch medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, 1.3 g (NH4)2SO4, 6.0 g KH2PO4, 0.5 g MgSO4·7H2O, 1 mL trace metal solution, 1 mL vitamin solution.

  • Feeding medium (per liter): 500 g glucose, 20 g yeast extract, 40 g peptone.

  • n-Dodecane (for in-situ product extraction)

  • Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO).

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 10 mL of YPD medium and grow overnight at 30°C, 200 rpm.

    • Transfer the overnight culture to 200 mL of YPD in a 1 L flask and grow for 18-24 hours at 30°C, 200 rpm.

  • Bioreactor Setup and Batch Phase:

    • Prepare 3 L of batch medium in the bioreactor and sterilize.

    • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.

    • Set the fermentation parameters: Temperature = 30°C, pH = 5.5 (controlled with NH4OH and H3PO4), aeration = 1 vvm, and agitation to maintain DO above 30%.

    • Run in batch mode until the initial glucose is nearly depleted (typically 12-16 hours), indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • After the batch phase, add 10% (v/v) n-dodecane to the bioreactor to create an organic overlay for this compound capture.

    • Start the feeding of the concentrated feeding medium. An exponential feeding strategy is often used to maintain a constant specific growth rate (e.g., 0.1 h-1). The feed rate (F) can be calculated as: F(t) = (µ / YX/S) * X0V0 * eµt / Sf, where µ is the desired specific growth rate, YX/S is the biomass yield on substrate, X0 and V0 are the initial biomass concentration and volume at the start of the feed, t is time, and Sf is the substrate concentration in the feed. Alternatively, a simpler constant or step-wise feeding strategy can be employed.

    • Continue the fermentation for 96-120 hours.

  • Sampling and Monitoring:

    • Take samples periodically to measure cell density (OD600), glucose concentration, and this compound production.

Fermentation_Workflow Inoculum Inoculum Preparation (YPD, 30°C, 18-24h) Bioreactor Bioreactor Setup (3L Batch Medium) Inoculum->Bioreactor BatchPhase Batch Phase (12-16h, Glucose Depletion) Bioreactor->BatchPhase Dodecane Add n-Dodecane (10% v/v) BatchPhase->Dodecane FedBatchPhase Fed-Batch Phase (Exponential Feeding, 96-120h) Dodecane->FedBatchPhase Harvest Harvest Broth and Dodecane Layer FedBatchPhase->Harvest Extraction This compound Extraction Harvest->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis

References

Application Notes and Protocols for the Cytochrome P450-Mediated Biosynthesis of Nootkatone from Valencene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biosynthesis of the valuable aroma compound (+)-nootkatone from its precursor (+)-valencene, utilizing cytochrome P450 (P450) monooxygenases. This biocatalytic approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis. The following sections detail the enzymatic pathways, experimental procedures for enzyme production and characterization, whole-cell biotransformation, and analytical methods for product quantification.

Introduction to the Biosynthetic Pathway

The conversion of (+)-valencene to (+)-nootkatone is a two-step oxidation process mediated by cytochrome P450 enzymes. The initial reaction involves the regioselective hydroxylation of valencene at the C2 position to form the intermediate, nootkatol. Subsequently, nootkatol is further oxidized to the final product, nootkatone. This secondary oxidation can be catalyzed by the same P450 enzyme or by other enzymes such as alcohol dehydrogenases.[1]

Several cytochrome P450 enzymes have been identified and engineered for this biotransformation, including variants of P450 BM3 from Bacillus megaterium and P450cam from Pseudomonas putida.[2] Additionally, plant-derived P450s, such as CYP71AV8 from chicory (Cichorium intybus), have demonstrated the ability to catalyze this reaction.[3] The efficiency and selectivity of the conversion can be influenced by the choice of P450 enzyme, the host organism for expression, and the reaction conditions.

This compound Biosynthesis Pathway Fig. 1: Biosynthesis of this compound from Valencene Valencene Valencene Nootkatol Nootkatol Valencene->Nootkatol Cytochrome P450 (Hydroxylation) This compound This compound Nootkatol->this compound Cytochrome P450 or Alcohol Dehydrogenase (Oxidation)

Caption: Enzymatic conversion of valencene to this compound.

Heterologous Expression and Purification of Cytochrome P450

The production of active P450 enzymes is crucial for both in vitro studies and whole-cell biocatalysis. Escherichia coli is a commonly used host for the heterologous expression of P450s.

Experimental Protocol: Expression of P450 BM3 in E. coli

This protocol describes the expression of a P450 BM3 variant in E. coli BL21(DE3) cells.

  • Transformation: Transform the expression plasmid containing the P450 BM3 gene into chemically competent E. coli BL21(DE3) cells. Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[4]

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking at 200-250 rpm.[4]

  • Main Culture: Inoculate 1 L of Terrific Broth (TB) medium containing the antibiotic with the overnight starter culture. Grow the cells at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[5]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Reduce the temperature to 25-30°C and continue shaking for 16-24 hours.[5]

  • Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.[5]

Experimental Protocol: Purification of His-tagged P450 BM3

This protocol outlines a single-step purification of His-tagged P450 BM3 using immobilized metal affinity chromatography (IMAC).

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.[4]

  • Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • IMAC Purification: Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the bound P450 enzyme with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 10% glycerol) using dialysis or a desalting column.

  • Concentration and Purity Check: Determine the protein concentration using a Bradford assay or by measuring the absorbance of the CO-bound reduced P450 at 450 nm.[6] Assess the purity by SDS-PAGE.

In Vitro Enzyme Assays

In vitro assays are essential for characterizing the kinetic properties of the purified P450 enzymes.

Experimental Protocol: In Vitro Valencene Oxidation Assay

This protocol describes a typical reaction setup for measuring the conversion of valencene to nootkatol and this compound by a purified P450 enzyme and a partner reductase.

  • Reaction Mixture: Prepare a reaction mixture in a glass vial containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 0.5-1.0 µM purified P450 enzyme

    • 1.0-2.0 µM purified cytochrome P450 reductase (CPR)

    • 10 µM valencene (dissolved in a minimal amount of a compatible solvent like DMSO or acetone)

    • 1 mM NADPH (or an NADPH-regenerating system)

  • Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 30°C with shaking for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or hexane). Vortex vigorously to extract the products.

  • Analysis: Centrifuge to separate the phases and analyze the organic phase by GC-MS.

Whole-Cell Biotransformation

Whole-cell biocatalysis utilizes engineered microorganisms to convert valencene to this compound, avoiding the need for enzyme purification and cofactor addition.

Experimental Protocol: Whole-Cell Bioconversion using Recombinant Saccharomyces cerevisiae

This protocol outlines the use of engineered yeast for the production of this compound.

  • Yeast Culture: Grow the recombinant S. cerevisiae strain harboring the P450 and, optionally, a valencene synthase and an alcohol dehydrogenase, in an appropriate defined medium.

  • Induction: If using an inducible promoter, add the inducer (e.g., galactose) to the culture to initiate the expression of the biosynthetic genes.[7]

  • Substrate Addition: Once the cells have reached a suitable density, add valencene to the culture. To improve substrate availability and reduce toxicity, valencene can be added dissolved in an organic solvent overlay (e.g., dodecane).[7]

  • Biotransformation: Incubate the culture at an optimal temperature (e.g., 20-30°C) with shaking for 24-72 hours.

  • Product Extraction: Extract the this compound from the culture medium and/or the organic overlay using a suitable solvent (e.g., ethyl acetate).

  • Analysis: Quantify the produced this compound using GC-MS.

Whole-Cell Biotransformation Workflow Fig. 2: Workflow for Whole-Cell Biotransformation cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Yeast Culture Yeast Culture (Recombinant Strain) Induction Induction of Gene Expression Yeast Culture->Induction Substrate Addition Substrate Addition (Valencene) Induction->Substrate Addition Incubation Incubation and Conversion Substrate Addition->Incubation Extraction Product Extraction (this compound) Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: A typical workflow for whole-cell biocatalysis.

Analytical Methods: GC-MS for this compound Quantification

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the separation and quantification of valencene and this compound.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dilute the organic extract containing valencene and this compound to a suitable concentration range for GC-MS analysis.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.[8]

  • Quantification: Create a standard curve using known concentrations of authentic this compound and valencene standards to quantify the products in the samples.

Data Presentation: Quantitative Analysis of P450-Mediated Valencene Oxidation

The following tables summarize the performance of different cytochrome P450 enzymes in the conversion of valencene to this compound.

Table 1: In Vitro Activity of P450 BM3 and its Mutants

EnzymeSubstrateProduct(s)Activity (nmol/min/nmol P450)Reference
P450 BM3 wild typeValenceneMultiple products~40[9]
P450 BM3 R47L/Y51FValenceneMultiple products~43[10]

Table 2: Whole-Cell Biotransformation Yields

Host OrganismP450 EnzymeProduct Titer (mg/L)Reference
Yarrowia lipolyticaEndogenous enzymes628[8]
S. cerevisiaeHPO/AtCPR/ADH145.6 (in ethyl acetate)[7]

Logical Relationships in Experimental Design

The successful production of this compound via P450-mediated biosynthesis involves a series of interconnected steps, from gene identification to process optimization.

Experimental Logic Fig. 3: Logical Flow of Experimental Design Gene Identification P450 Gene Identification Cloning Cloning and Vector Construction Gene Identification->Cloning Expression Heterologous Expression Cloning->Expression Purification Enzyme Purification Expression->Purification Whole-Cell System Whole-Cell System Development Expression->Whole-Cell System In Vitro Assay In Vitro Activity Assay Purification->In Vitro Assay Kinetic Analysis Kinetic Parameter Determination In Vitro Assay->Kinetic Analysis Product Analysis Product Analysis (GC-MS) In Vitro Assay->Product Analysis Optimization Process Optimization Whole-Cell System->Optimization Optimization->Product Analysis

Caption: Interconnected stages of a biocatalyst development project.

References

Application Notes and Protocols for Industrial-Scale Nootkatone Production via Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale production of (+)-Nootkatone, a high-value sesquiterpenoid, through microbial fermentation. The focus is on metabolically engineered yeast strains, primarily Saccharomyces cerevisiae and Yarrowia lipolytica, which have been successfully employed for high-titer Nootkatone production.

Introduction

(+)-Nootkatone is a natural aromatic compound responsible for the characteristic scent of grapefruit. Beyond its use in the flavor and fragrance industry, it has garnered significant interest for its bioactive properties, including insecticidal and pharmaceutical applications. Traditional extraction from plants is inefficient and costly. Chemical synthesis, on the other hand, often involves harsh reagents and can be environmentally unfriendly. Microbial fermentation presents a sustainable and economically viable alternative for the production of "natural" this compound.

This document outlines the key metabolic engineering strategies, fermentation protocols, and analytical methods for achieving high-yield this compound production in engineered yeast.

Metabolic Engineering Strategies for this compound Production

The biosynthesis of this compound in yeast involves the heterologous expression of a multi-enzyme pathway, starting from the central carbon metabolism. The general strategy involves engineering the yeast to efficiently convert a simple carbon source, such as glucose, into the precursor molecule farnesyl pyrophosphate (FPP), and then channeling FPP towards this compound synthesis.

Core Biosynthetic Pathway

The production of this compound from FPP is a two-step process:

  • Valencene Synthesis: FPP is converted to (+)-valencene by a valencene synthase (VS). A commonly used and effective enzyme is the (+)-valencene synthase from Callitropsis nootkatensis (CnVS).

  • Valencene Oxidation to this compound: This is a two-step oxidation. First, a cytochrome P450 monooxygenase (P450) hydroxylates valencene to form β-nootkatol. Subsequently, an alcohol dehydrogenase (ADH) oxidizes β-nootkatol to (+)-Nootkatone.

Key Genetic Modifications

To enhance the flux towards this compound, several genetic modifications are typically implemented in the host yeast strain:

  • Upregulation of the Mevalonate (MVA) Pathway: The MVA pathway is the endogenous route for FPP synthesis in yeast. Overexpression of key MVA pathway genes is crucial for increasing the precursor supply. Commonly targeted genes include:

    • tHMG1: A truncated version of HMG-CoA reductase, a rate-limiting enzyme in the MVA pathway.

    • ERG20: Farnesyl pyrophosphate synthase.

    • Other genes in the pathway such as ERG8, ERG12, and ERG19.

  • Heterologous Expression of Pathway Enzymes:

    • Valencene Synthase (VS): High-level expression of a potent valencene synthase, such as CnVS, is essential.

    • Cytochrome P450 Monooxygenase (P450): The choice of P450 is critical for efficient valencene hydroxylation. The premnaspirodiene oxygenase from Hyoscyamus muticus (HPO) and CYP706M1 from Callitropsis nootkatensis have been successfully used. Co-expression of a cytochrome P450 reductase (CPR), often from Arabidopsis thaliana (AtCPR), is necessary for P450 activity.

    • Alcohol Dehydrogenase (ADH): To facilitate the final oxidation step, overexpression of a suitable ADH is often required. Enzymes such as ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis have proven effective.

  • Downregulation of Competing Pathways: To divert more FPP towards valencene synthesis, competing pathways are often downregulated. The primary target for downregulation is the squalene synthase gene (ERG9), which catalyzes the first committed step towards sterol biosynthesis.

Quantitative Data on this compound Production

The following tables summarize the reported this compound and its precursor, valencene, production titers in various engineered yeast strains under different fermentation conditions.

Table 1: this compound Production in Engineered Yeast

Microbial HostKey Genetic ModificationsFermentation ScaleThis compound Titer (mg/L)Reference
Saccharomyces cerevisiaeOverexpression of CnVS, HPO, ZSD1, and MVA pathway genes.Shake Flask59.78[1]
Saccharomyces cerevisiaeMulticopy integration of tHMG1 and an ERG20-CnVS fusion protein.Bioreactor804.96[2][3]
Saccharomyces cerevisiaeBiphasic fed-batch fermentation with an engineered strain.Bioreactor1020[4]
Yarrowia lipolyticaCo-expression of CnVS, opCYP706M1, and opAtCPR1 with MVA pathway enhancement.Not Specified0.9782[5]
Pichia pastorisCo-expression of CnVS, HPO, and ADH-C3 with tHMG1 overexpression.Fed-batch Fermentation208

Table 2: Valencene Production in Engineered Yeast (this compound Precursor)

Microbial HostKey Genetic ModificationsFermentation ScaleValencene Titer (g/L)Reference
Saccharomyces cerevisiaeOverexpression of CnVS and MVA pathway engineering (tHMG1 overexpression, ERG9 downregulation).Shake Flask0.218[1][6]
Saccharomyces cerevisiaeGene screening, protein engineering, and biosynthetic pathway optimization.Bioreactor16.6[7]
Saccharomyces cerevisiaeGlobal metabolic rewiring of central metabolism and MVA pathway.Fed-batch Shake Flask1.2[8]

Experimental Protocols

Protocol for Construction of Engineered Saccharomyces cerevisiae

This protocol outlines the general steps for constructing a this compound-producing S. cerevisiae strain using CRISPR/Cas9-mediated genome editing for gene integration and disruption.

Materials:

  • S. cerevisiae host strain (e.g., CEN.PK2-1C)

  • CRISPR/Cas9 plasmids (co-expressing Cas9 and a guide RNA)

  • Donor DNA cassettes for homologous recombination (containing the gene of interest with promoter and terminator)

  • Yeast transformation reagents (e.g., LiAc/ss-DNA/PEG method)

  • Selective media for transformant screening

Procedure:

  • Design of Guide RNAs (gRNAs): Design 20-bp gRNAs targeting the desired genomic integration sites (e.g., specific loci for stable expression) or the gene to be knocked out (e.g., ERG9).

  • Construction of gRNA Plasmids: Clone the designed gRNA sequences into a Cas9-expressing plasmid.

  • Preparation of Donor DNA: Amplify the expression cassettes for the genes to be integrated (e.g., tHMG1, CnVS, HPO-AtCPR, ZSD1) using PCR. The primers should include homology arms (typically 40-60 bp) corresponding to the sequences flanking the gRNA target site in the yeast genome.

  • Yeast Transformation: Co-transform the S. cerevisiae host strain with the gRNA plasmid and the corresponding donor DNA fragment(s) using a high-efficiency transformation method.

  • Selection and Verification: Select for transformants on appropriate selective media. Verify the correct integration or disruption by colony PCR and subsequent sequencing.

  • Iterative Engineering: Repeat the process for integrating all necessary genes and disrupting competing pathways. Marker genes can be recycled using systems like Cre-loxP if multiple rounds of transformation are required.

Protocol for High-Density Fed-Batch Fermentation

This protocol describes a general procedure for high-density fed-batch fermentation of an engineered yeast strain for this compound production.

Materials:

  • Engineered this compound-producing yeast strain

  • Seed culture medium (e.g., YPD)

  • Batch fermentation medium (defined minimal medium with glucose)

  • Feeding medium (concentrated glucose and nutrient solution)

  • Bioreactor (e.g., 5 L) with controls for pH, temperature, and dissolved oxygen (DO)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into seed culture medium and grow overnight at 30°C with shaking.

  • Bioreactor Setup: Prepare the bioreactor with the batch fermentation medium and sterilize.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1-0.2.

  • Batch Phase: Grow the culture in batch mode at 30°C. Maintain pH at a setpoint (e.g., 5.0-6.0) by automatic addition of acid/base. Maintain DO above a certain level (e.g., 20-30%) by controlling agitation and aeration.

  • Fed-Batch Phase: Once the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the fed-batch phase.

    • Feeding Strategy: A common strategy is to use a DO-stat or a pH-stat feedback control to maintain a low glucose concentration, which avoids the Crabtree effect and promotes high cell density. Alternatively, a pre-determined exponential feeding profile can be used.

    • The feeding medium should be a concentrated solution of glucose and other essential nutrients to avoid excessive dilution of the culture.

  • Induction (if applicable): If using inducible promoters (e.g., GAL promoters), add the inducer (e.g., galactose) during the fed-batch phase.

  • Harvesting: Continue the fermentation until the desired this compound titer is reached. The fermentation broth can then be harvested for product extraction and purification.

Table 3: Example of a Defined Minimal Fermentation Medium

ComponentConcentration (per Liter)
Glucose20 g
(NH₄)₂SO₄5 g
KH₂PO₄3 g
MgSO₄·7H₂O0.5 g
Trace Metal Solution1 mL
Vitamin Solution1 mL
Antifoam50 µL
Protocol for this compound Quantification from Fermentation Broth

This protocol outlines a method for the extraction and quantification of this compound from a fermentation broth sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fermentation broth sample

  • Organic solvent for extraction (e.g., ethyl acetate, n-dodecane as an in-situ extraction overlay)

  • Internal standard (e.g., caryophyllene)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • If using an in-situ extraction overlay (e.g., dodecane), directly sample the organic phase.

    • If extracting from the whole broth, take a known volume of the fermentation broth.

    • Add a known amount of internal standard.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (upper) phase and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the extracted sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at a lower temperature (e.g., 50-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C).

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-400

  • Quantification:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve using known concentrations of a this compound standard and the internal standard.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of this compound to the internal standard and the calibration curve.

Visualizations

This compound Biosynthetic Pathway

Nootkatone_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_this compound This compound Biosynthesis cluster_competing Competing Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP IPP IPP Mevalonate-5-PP->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP DMAPP->GPP FPP FPP GPP->FPP Valencene Valencene FPP->Valencene CnVS Squalene Squalene FPP->Squalene ERG9 beta-Nootkatol beta-Nootkatol Valencene->beta-Nootkatol P450 (HPO) + CPR This compound This compound beta-Nootkatol->this compound ADH (ZSD1) Ergosterol Ergosterol Squalene->Ergosterol

Caption: Biosynthetic pathway for this compound production in engineered yeast.

Experimental Workflow for Strain Development

Strain_Development_Workflow Start Start Host_Strain_Selection Select Host Strain (S. cerevisiae or Y. lipolytica) Start->Host_Strain_Selection Gene_Selection Select Target Genes (MVA pathway, VS, P450, ADH) Host_Strain_Selection->Gene_Selection Plasmid_Construction Construct Expression Plasmids and Donor DNA Gene_Selection->Plasmid_Construction Yeast_Transformation Transform Yeast with CRISPR/Cas9 and Donor DNA Plasmid_Construction->Yeast_Transformation Screening_Verification Screen and Verify Engineered Strains Yeast_Transformation->Screening_Verification Fermentation_Testing Test this compound Production in Shake Flasks Screening_Verification->Fermentation_Testing Optimization Iterative Engineering and Process Optimization Fermentation_Testing->Optimization Scale_Up Scale up to Bioreactor Optimization->Scale_Up End End Scale_Up->End

Caption: Workflow for the development of a this compound-producing yeast strain.

High-Throughput Screening of P450 Enzymes

P450_Screening Start Start Library_Creation Create P450 Mutant Library or Select Diverse P450s Start->Library_Creation Expression Express P450s in a Suitable Host (e.g., E. coli) Library_Creation->Expression Assay_Setup Set up High-Throughput Assay (e.g., PECAN, Fluorescence) Expression->Assay_Setup Substrate_Addition Add Valencene Substrate Assay_Setup->Substrate_Addition Incubation Incubate under Optimal Conditions Substrate_Addition->Incubation Product_Detection Detect Nootkatol/Nootkatone Formation Incubation->Product_Detection Hit_Identification Identify 'Hit' Enzymes with High Activity Product_Detection->Hit_Identification Validation Validate Hits in Engineered Yeast Hit_Identification->Validation End End Validation->End

Caption: High-throughput screening workflow for identifying efficient P450 enzymes.

References

Formulation of Nootkatone as a Topical Insect Repellent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpene found in grapefruit peel and Alaska yellow cedar trees, has emerged as a promising active ingredient for topical insect repellents.[1][2][3][4] With a favorable safety profile and a pleasant citrus scent, this compound presents a viable alternative to synthetic repellents like DEET and picaridin.[1][5] This document provides detailed application notes and protocols for the formulation and efficacy testing of this compound-based topical insect repellents, intended to guide researchers and professionals in the development of novel pest control solutions. This compound is recognized as a biopesticide and is non-toxic to humans, making it a safe option for personal protection.[5][6][7][8]

Mechanism of Action

This compound exerts its repellent and insecticidal effects through a multi-faceted mechanism of action. It is known to activate the α-adrenergic type 1 octopamine receptor in arthropods, which leads to fatal spasms.[2][5] Additionally, recent studies have revealed that this compound potentiates γ-aminobutyric acid (GABA)-mediated signaling by modulating the GABA-gated chloride channel, disrupting synaptic transmission in insect sensory neurons.[9][10] This dual action as both a repellent and an insecticide contributes to its effectiveness against a broad spectrum of pests, including mosquitoes and ticks.[5][9] Its unique mode of action may also help in managing insects that have developed resistance to other insecticides.[4][6][11]

Data Presentation: Efficacy and Formulation Data

Table 1: Repellency Efficacy of this compound Formulations against Aedes Mosquitoes
This compound ConcentrationComparison ProductTarget SpeciesEfficacy FindingReference
20%7% DEETAedes aegyptiComparable repellency rate[1][12]
20%5% PicaridinAedes aegyptiComparable repellency rate[1][12]
5%, 10%, 20%Vehicle-only controlAedes aegyptiSignificant spatial repellency[1]
Table 2: Insecticidal Activity of this compound against Mosquitoes
Mosquito SpeciesStrainLC50 (mg/bottle)95% Confidence IntervalReference
Aedes aegyptiNew Orleans (Permethrin-Susceptible)0.080.07-0.09[12]
Aedes aegyptiVergel (Permethrin-Resistant)0.140.13-0.15[12]
Aedes albopictusATM-NJ95 (Permethrin-Susceptible)0.090.08-0.10[12]
Aedes albopictusCoatzacoalcos0.080.07-0.09[12]
Table 3: Formulation Examples for Topical Application
Formulation TypeThis compound ConcentrationCarrier/BaseAdditional ComponentsTarget PestReference
Spray5-20%Water, Ethanol/Witch HazelEmulsifierMosquitoes[1][13][14]
Lotion/Cream10-25%Cosmetic base (e.g., lotion, cream)-General Insects[15][16]
Emulsifiable Concentrate0.84%Not specifiedEmulsifiersTicks (I. scapularis)[5]
Lignin-Encapsulated0.56%Lignin-Ticks (I. scapularis)[5][17]

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Topical Spray (10% Concentration)

Objective: To prepare a stable, ready-to-use topical insect repellent spray containing 10% this compound.

Materials:

  • This compound (≥98% purity)

  • Ethanol (95%) or Witch Hazel

  • Distilled Water

  • Emulsifier (e.g., Polysorbate 20)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Spray bottles (amber glass or PET plastic)

Procedure:

  • In a glass beaker, dissolve 10g of this compound in 40ml of ethanol or witch hazel with continuous stirring using a magnetic stirrer until fully dissolved.

  • In a separate beaker, add 1-2ml of an emulsifier to 48-49ml of distilled water and mix thoroughly. The emulsifier helps to create a stable oil-in-water emulsion.

  • Slowly add the water-emulsifier mixture to the this compound-alcohol solution while continuously stirring.

  • Continue stirring for 15-20 minutes to ensure a homogenous mixture.

  • Transfer the final formulation into amber glass or PET plastic spray bottles for storage and use.

  • Label the bottles with the formulation details, concentration, and date of preparation.

Note: The ratio of alcohol/witch hazel to water can be adjusted to modify drying time and skin feel. The concentration of the emulsifier may need to be optimized depending on the final desired stability of the formulation.

Protocol 2: "Arm-in-Cage" Efficacy Testing of Topical Repellents

Objective: To evaluate the Complete Protection Time (CPT) of a topical this compound formulation against host-seeking female mosquitoes in a laboratory setting. This protocol is based on established guidelines from the WHO and EPA.[18][19][20][21]

Materials:

  • Test formulation of this compound repellent

  • Control substance (e.g., ethanol or the formulation vehicle without this compound)

  • Human volunteers (screened for any skin sensitivities)

  • Cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti), 5-12 days old.[18][22]

  • Latex or nitrile gloves

  • Timer

  • Data recording sheets

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented products on the day of the test.[1] One forearm of the volunteer serves as the treated arm, while the other can be used as an untreated control or for testing a different formulation. The hands should be covered with gloves.

  • Repellent Application: Apply a standardized amount of the this compound formulation evenly over the exposed skin of the forearm, from the wrist to the elbow. A typical application rate is 1.0 ml per 600 cm² of skin.

  • Acclimation and Drying: Allow the repellent to dry on the arm for a specified period (e.g., 30-60 minutes) before the first exposure.[1]

  • Exposure: The volunteer inserts the treated forearm into the cage of mosquitoes for a fixed duration (e.g., 3 minutes).

  • Observation: During the exposure period, record the number of mosquito landings and/or bites. The primary endpoint is the "first confirmed bite," which is often defined as the first bite followed by a second bite within a specified time.[18]

  • Repeat Exposures: Repeat the exposure process at regular intervals, typically every 30 minutes, until the repellent fails (i.e., a confirmed bite occurs).[18][22]

  • Data Analysis: The Complete Protection Time (CPT) is the time from the application of the repellent until the first confirmed bite.[22][23] Calculate the mean CPT across multiple volunteers.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_testing Efficacy Testing cluster_analysis Data Analysis & Refinement F1 Select this compound Concentration F2 Choose Carrier (e.g., Ethanol, Water) F1->F2 F3 Add Emulsifier and Stabilizers F2->F3 F4 Prepare Formulation (Mixing, Homogenization) F3->F4 T3 Apply Formulation and Control F4->T3 Test Formulation T1 Recruit and Screen Human Volunteers T1->T3 T2 Prepare Mosquito Cages T4 Conduct Arm-in-Cage Exposures T2->T4 T3->T4 T5 Record Landings/Bites T4->T5 T6 Calculate Complete Protection Time (CPT) T5->T6 A1 Statistical Analysis of CPT Data T6->A1 A2 Compare with Standard Repellents A1->A2 A3 Optimize Formulation (if necessary) A2->A3 A3->F1 Reformulate

Caption: Experimental workflow for formulation and testing of this compound repellents.

Nootkatone_Signaling_Pathway cluster_octopamine Octopamine Receptor Pathway cluster_gaba GABAergic Signaling Pathway Noot This compound OAR α-adrenergic type 1 Octopamine Receptor (PaOA1) Noot->OAR Activates GABA_R GABA-gated Chloride Channel (Rdl) Noot->GABA_R Potentiates GABA signaling Spasms Fatal Spasms OAR->Spasms Leads to Repellency Repellency & Insecticidal Effect Spasms->Repellency Disruption Disruption of Synaptic Transmission GABA_R->Disruption Causes Disruption->Repellency

Caption: Dual mechanism of action of this compound in insects.

Safety and Regulatory Considerations

This compound is generally recognized as safe (GRAS) for use in food and fragrances.[1][24] For topical applications, this compound with a purity of over 98% has been shown to cause no skin sensitivity.[1][25] However, formulations with lower purity may lead to skin sensitization.[25] Acute toxicology studies have demonstrated that this compound has low toxicity via oral, dermal, and inhalation routes.[24] As with any new repellent formulation, it is crucial to conduct appropriate dermatological safety testing. The U.S. Environmental Protection Agency (EPA) has registered this compound as an active ingredient for use in insecticides and repellents, paving the way for the development of commercial products.[3][26] All new end-use products will require their own registration with the EPA.[6]

Conclusion

This compound holds significant promise as a safe and effective active ingredient in topical insect repellents. Its natural origin, pleasant aroma, and dual-action mechanism make it an attractive alternative to conventional synthetic repellents. The protocols and data presented here provide a foundation for researchers and developers to formulate and evaluate new this compound-based products to help combat the global threat of vector-borne diseases.

References

Troubleshooting & Optimization

Technical Support Center: Nootkatone Production in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the microbial production of (+)-nootkatone in yeast. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: My engineered yeast strain produces a high titer of the precursor, (+)-valencene, but very low levels of (+)-nootkatone. What are the common bottlenecks?

A1: This is a frequent challenge. The conversion of (+)-valencene to (+)-nootkatone is a two-step oxidation process that is often the rate-limiting part of the pathway. Common bottlenecks include:

  • Low P450 Enzyme Activity: The first oxidation step from (+)-valencene to β-nootkatol is catalyzed by a cytochrome P450 monooxygenase (P450). The low catalytic efficiency of the membrane-anchored P450/P450 reductase (CPR) system is a primary challenge.[1][2][3]

  • Inefficient β-nootkatol Oxidation: The second step, the oxidation of the intermediate β-nootkatol to (+)-nootkatone, can be inefficient. While some yeast strains have endogenous alcohol dehydrogenases (ADHs) that can perform this conversion, their activity may be insufficient.[4][5]

  • Suboptimal P450/CPR Ratio: The electron transfer from a CPR to its partner P450 is crucial. An imbalanced expression ratio between the P450 enzyme (like HPO) and its CPR can limit the overall hydroxylation activity.[1][2]

  • Cofactor Limitation: P450 enzymes are NADPH-dependent. Insufficient intracellular NADPH regeneration can severely restrict the conversion of valencene.[6]

Q2: What are the key enzymes for establishing the nootkatone biosynthesis pathway in Saccharomyces cerevisiae?

A2: A functional de novo (+)-nootkatone pathway in yeast requires the introduction of several heterologous enzymes:

  • (+)-Valencene Synthase: This enzyme converts the native yeast metabolite farnesyl pyrophosphate (FPP) into (+)-valencene. A commonly used and robust version is CnVS from the Nootka cypress (Callitropsis nootkatensis).[7][8][9]

  • Cytochrome P450 Monooxygenase (P450): This enzyme hydroxylates (+)-valencene to form β-nootkatol. The premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus is frequently used, often with mutations (e.g., HPO V482I/A484I or HPOV480A/V482A) to improve catalytic efficiency.[7][10][11]

  • Cytochrome P450 Reductase (CPR): P450s require a reductase partner to receive electrons for catalysis. A common choice is ATR1 from Arabidopsis thaliana.[7][11]

  • Dehydrogenase: To efficiently oxidize β-nootkatol to (+)-nootkatone, overexpression of a suitable dehydrogenase is often necessary. Effective enzymes include short-chain dehydrogenase/reductase (SDR) family proteins like ZSD1 from Zingiber zerumbet and ABA2 from Citrus sinensis.[5][7][8]

Q3: My yeast culture shows poor growth after engineering for this compound production. What could be the cause?

A3: Poor growth can stem from several factors:

  • Metabolic Burden: Overexpression of multiple large enzymes, especially membrane-bound P450s, imposes a significant metabolic load on the cells, diverting resources from growth.

  • Product/Precursor Toxicity: High concentrations of terpenes like (+)-valencene can be toxic to yeast cells, potentially damaging cell membranes.[12] Similarly, the final product, (+)-nootkatone, can also exhibit toxicity at high levels.

  • Accumulation of Toxic Intermediates: Engineering the mevalonate (MVA) pathway to increase FPP precursor supply can sometimes lead to the accumulation of intermediate metabolites that may be toxic.

Q4: How can I increase the precursor (FPP) supply for valencene synthesis?

A4: Enhancing the metabolic flux through the native mevalonate (MVA) pathway is critical. Proven strategies include:

  • Overexpression of tHMG1: Overexpressing a truncated, soluble form of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway, is a highly effective strategy.[7][8][9]

  • Downregulation of ERG9: The ERG9 gene encodes squalene synthase, which diverts FPP towards sterol biosynthesis. Downregulating its expression, for instance by replacing its native promoter with a weaker one, can redirect FPP flux towards valencene.[7][8][10]

  • Overexpression of FPP Synthase (ERG20): Increasing the levels of ERG20 can help pull the metabolic flux towards FPP.[7][11]

  • Fusion Proteins: Expressing ERG20 and the valencene synthase (CnVS) as a fused protein can enhance substrate channeling and increase valencene production.[7][8][10]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Valencene Production 1. Inefficient valencene synthase (CnVS).2. Insufficient FPP precursor supply.3. Degradation or evaporation of valencene.1. Protein Engineering: Use an engineered CnVS mutant with higher activity, such as M560L.[9][13]2. Metabolic Engineering: Implement strategies to boost FPP supply (see FAQ Q4). Overexpress tHMG1 and downregulate ERG9.[7][8]3. Two-Phase Fermentation: Add an organic solvent overlay (e.g., n-dodecane) to the culture medium to capture the volatile valencene and reduce product toxicity.[11]
High Valencene, Low this compound 1. Inefficient P450/CPR system.2. Lack of dehydrogenase activity for the final oxidation step.3. NADPH cofactor limitation.1. Optimize P450/CPR: Screen different P450 variants (e.g., HPO mutants) and optimize the expression ratio of HPO to its CPR partner.[1][2][3]2. Overexpress a Dehydrogenase: Co-express a known effective dehydrogenase like ZSD1 or ABA2 to convert β-nootkatol to this compound.[5][7]3. Improve Cofactor Regeneration: Co-express an enzyme like glucose dehydrogenase (GDH) to enhance the intracellular NADPH pool.[6]
Accumulation of β-nootkatol Intermediate 1. The final oxidation step is the primary bottleneck.2. Endogenous yeast dehydrogenases are insufficient.1. Screen and Overexpress Dehydrogenases: This is the most direct solution. Test different dehydrogenases (e.g., ZSD1, ABA2, or yeast's own ADH1) to find the most effective one for this conversion.[5][7][14]
Poor Cell Growth and Viability 1. High metabolic burden from heterologous proteins.2. Toxicity from valencene or this compound.3. Suboptimal fermentation conditions.1. Optimize Protein Expression: Use promoters of varying strengths to balance pathway gene expression and reduce metabolic load.2. Use Two-Phase Cultivation: An organic solvent overlay sequesters the toxic product, reducing its concentration in the aqueous phase and its impact on the cells.[11]3. Optimize Culture Conditions: Adjust temperature (25°C can be better for sesquiterpene production[14]), pH, and aeration to improve cell health.

Data Presentation: Performance of Engineered Yeast Strains

The following tables summarize yields achieved through various metabolic engineering strategies.

Table 1: this compound and Valencene Titers in Engineered Yeast

Yeast StrainKey Genetic ModificationsTiter (mg/L)Fermentation ScaleReference
S. cerevisiaeOverexpression of CnVS, HPO, ZSD1; MVA pathway engineering59.78 (+)-nootkatoneFlask[7]
S. cerevisiaeProtein (CnVS) and metabolic engineering804.96 (+)-nootkatoneBioreactor[9][13]
P. pastorisOverexpression of HPO, CPR, ADH, tHmg1p208 (+)-nootkatoneBioreactor[4]
S. cerevisiaeOptimized HPO/CPR ratio, metabolic engineering1020 (+)-nootkatone, 3730 (+)-valenceneBioreactor[1][2]
S. cerevisiaeHPO signal peptide engineering466.1 (+)-nootkatoneFlask[10]
S. cerevisiaeHPO signal peptide engineering6500 (+)-nootkatone5L Bioreactor[10]

Table 2: Effect of Key Metabolic Engineering Strategies on Product Titer

Engineering StrategyTargetTypical OutcomeExample Titer ImprovementReference
Overexpress tHMG1 MVA Pathway (Rate-limiting step)Increased FPP poolKey component in strains producing >200 mg/L valencene[7][8]
Downregulate ERG9 MVA Pathway (Competing pathway)Redirects FPP from sterols to valencenePart of strategy yielding 217.95 mg/L valencene[7][8]
Fuse ERG20-CnVS Substrate ChannelingIncreased valencene productionPart of strategy yielding 217.95 mg/L valencene[7][8]
Overexpress Dehydrogenase (ZSD1) Final Oxidation StepConverts β-nootkatol to this compoundIncreased this compound from 9.66 mg/L to 59.78 mg/L[5][7]
Optimize HPO/CPR Ratio Valencene OxidationEnhanced conversion of valenceneTwofold elevation in (+)-valencene oxidation[1][2]

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for this compound Production (Two-Phase)

This protocol is adapted from methodologies used for microbial sesquiterpenoid production.[11]

  • Prepare Pre-culture: Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of YPD medium. Grow overnight at 30°C with shaking at 250 rpm.

  • Inoculate Main Culture: Inoculate the pre-culture into 50 mL of synthetic defined (SD) medium in a 250 mL flask to an initial optical density at 600 nm (OD600) of ~0.1.

  • Induce Gene Expression: If using inducible promoters (e.g., GAL1), grow the culture in glucose-containing medium first, then pellet the cells, wash, and resuspend in galactose-containing medium to induce expression of the pathway genes.

  • Add Organic Overlay: After induction (or at the start of the culture for constitutive promoters), add an organic solvent such as n-dodecane at 10% (v/v) to the flask. This creates a second phase to capture the produced this compound and valencene.

  • Cultivation: Incubate the flasks at a suitable temperature (e.g., 25-30°C) with vigorous shaking (250 rpm) for 72-96 hours.

  • Sampling: At desired time points, carefully remove a sample from the organic (top) layer for analysis.

Protocol 2: Extraction and GC-FID Analysis of this compound and Valencene

This protocol outlines a standard method for quantifying the produced terpenes.[14]

  • Sample Preparation: Take a known volume (e.g., 500 µL) of the n-dodecane layer from the fermentation flask.

  • Dilution: Dilute the sample with an equal volume of ethyl acetate. Add an internal standard (e.g., caryophyllene) at a known concentration to correct for injection volume variability.

  • Centrifugation: Centrifuge the sample to separate any cell debris or aqueous phase contamination.

  • GC Analysis: Transfer the organic phase to a GC vial. Analyze the sample using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., HP-5).

  • Quantification: Identify the peaks for valencene and this compound by comparing their retention times with those of pure standards. Quantify the concentrations by creating a standard curve of known concentrations of each compound versus their peak areas relative to the internal standard.

Visualizations: Pathways and Workflows

Biosynthetic Pathway

Nootkatone_Pathway cluster_mva Endogenous MVA Pathway cluster_heterologous Heterologous Pathway cluster_competing Competing Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 (Overexpressed) IPP IPP / DMAPP Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP ERG20 (FPP Synthase) Valencene (+)-Valencene FPP->Valencene CnVS (Valencene Synthase) Sterols Ergosterol / Sterols FPP->Sterols ERG9 (Downregulated) Nootkatol β-Nootkatol Valencene->Nootkatol P450 (HPO) + CPR + NADPH This compound (+)-Nootkatone Nootkatol->this compound Dehydrogenase (ZSD1) + NAD+

Caption: The engineered biosynthetic pathway for (+)-nootkatone production in S. cerevisiae.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue solution solution start Start Fermentation check_growth Is cell growth adequate? start->check_growth check_valencene Is valencene titer high? check_growth->check_valencene Yes issue_growth Issue: Poor Growth check_growth->issue_growth No check_this compound Is this compound titer high? check_valencene->check_this compound Yes issue_valencene Issue: Low Valencene check_valencene->issue_valencene No success Success! check_this compound->success Yes issue_conversion Issue: Low Conversion (Valencene to this compound) check_this compound->issue_conversion No solution_growth Solutions: - Two-phase fermentation - Optimize medium/conditions - Tune promoter strength issue_growth->solution_growth Potential Causes: Toxicity, Metabolic Load solution_valencene Solutions: - Overexpress tHMG1 - Downregulate ERG9 - Use fusion ERG20-CnVS issue_valencene->solution_valencene Potential Cause: Low FPP Supply solution_conversion Solutions: - Optimize P450/CPR ratio - Overexpress Dehydrogenase - Improve NADPH supply issue_conversion->solution_conversion Potential Causes: Inefficient P450/CPR, Dehydrogenase Bottleneck

Caption: A logical workflow for troubleshooting low this compound yield.

Metabolic Engineering Strategies

Engineering_Strategies cluster_precursor Precursor Supply (FPP) cluster_conversion Valencene to this compound Conversion cluster_process Process & Host Engineering center Improved this compound Yield thmg1 Overexpress tHMG1 thmg1->center erg9 Downregulate ERG9 erg9->center erg20 Overexpress ERG20 erg20->center p450 Engineer P450 (HPO) p450->center cpr Optimize P450/CPR Ratio cpr->center dehydrog Overexpress Dehydrogenase dehydrog->center cofactor Enhance NADPH Regeneration cofactor->center fermentation Optimize Fermentation fermentation->center toxicity Reduce Product Toxicity (Two-Phase System) toxicity->center

Caption: Key metabolic and process engineering strategies for boosting this compound yield.

References

Nootkatone Technical Support Center: Enhancing Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nootkatone. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound is a sesquiterpenoid, a class of organic compounds characterized by a chemical structure that is largely non-polar and hydrophobic ("water-fearing").[1][2] This inherent hydrophobicity results in very low solubility in polar solvents like water and aqueous buffers.[1][3] Its logP (o/w) value, a measure of lipophilicity, is estimated to be 3.76-3.84, indicating a strong preference for lipid-like environments over aqueous ones.[3]

Q2: What are the primary methods to overcome this compound's low solubility?

Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods for experimental and developmental purposes include:

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules is a highly effective method to significantly increase its aqueous solubility, as well as its photo- and thermal stability.[1][4][5]

  • Use of Co-solvents: For preparing stock solutions, organic solvents like ethanol, DMSO, and dimethylformamide (DMF) are effective.[6] These can then be carefully diluted into aqueous buffers.

  • Formulation as a Solid Dispersion: This involves dispersing this compound within a hydrophilic solid carrier to improve its wettability and dissolution rate.[7][8]

  • Nanotechnology Approaches: Advanced formulations such as nanoemulsions can be developed to deliver lipophilic compounds like this compound in aqueous systems, improving bioavailability.[9][10]

Q3: How do cyclodextrins work to increase this compound's solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a unique toroidal or cone-like shape.[5] Their exterior surface is hydrophilic (water-loving), while the central cavity is lipophilic (hydrophobic).[5] This structure allows the hydrophobic this compound molecule to be encapsulated within the CD cavity, forming a host-guest inclusion complex.[5][11] The resulting complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby increasing the overall aqueous solubility of this compound.[5][12]

Q4: What is "solvent-shifting" precipitation and how can I avoid it?

Solvent-shifting precipitation is a common issue when working with hydrophobic compounds.[2] It occurs when a compound, like this compound, is dissolved at a high concentration in a water-miscible organic solvent (e.g., DMSO) to create a stock solution. When this stock is then diluted into an aqueous buffer, the solvent environment abruptly becomes predominantly aqueous.[2] this compound is not soluble in this new environment and precipitates out of the solution.[2] To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept very low (typically <0.5%, ideally ≤0.1% for cell-based assays) to prevent cytotoxicity and artifacts.[2]

Q5: Can I use heat or sonication to dissolve this compound in my buffer?

While gentle heating and sonication can help in the initial dissolution process, they are often temporary solutions. If the concentration of this compound is above its thermodynamic solubility limit in the aqueous buffer, it may precipitate out as the solution cools down or over time, leading to a metastable supersaturated solution.[2] These methods are best used in conjunction with other solubility enhancement techniques like co-solvents or complexation.

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Precipitation upon dilution This compound precipitates immediately when my DMSO stock solution is added to the aqueous buffer.Solvent-Shifting: The final concentration of this compound is above its solubility limit in the final aqueous/DMSO mixture.[2]
Delayed Cloudiness My this compound solution is initially clear but becomes cloudy or shows precipitation after some time.Metastable Solution: The initial concentration is above the thermodynamic solubility limit, creating a supersaturated solution that is not stable over time.[2]
Low Biological Activity I am not observing the expected biological effect in my in vitro experiment.Poor Bioavailability: The actual concentration of dissolved, bioavailable this compound may be much lower than the nominal concentration due to poor solubility or precipitation.

Data Presentation: Solubility & Formulation Performance

Table 1: this compound Solubility in Various Solvents

Solvent Solubility Reference
Water Practically insoluble / sparingly soluble [3][6]
Ethanol ~33 mg/mL [6]
Dimethylformamide (DMF) ~33 mg/mL [6]
Dimethyl sulfoxide (DMSO) ~20 mg/mL [6]

| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |[6] |

Table 2: Performance Comparison of Encapsulated vs. Emulsifiable this compound

Parameter Emulsifiable Formulation Lignin-Encapsulated Formulation Reference
Volatility (24h) 40% lost 15% lost [13]
Photostability (1h light) 26% retained 92% retained [13]

| Toxicity to I. scapularis Nymphs (LC₅₀) | 35 ng/cm² | 20 ng/cm² |[13] |

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin (β-CD) Inclusion Complex

This protocol uses the co-precipitation method to encapsulate this compound within β-cyclodextrin, enhancing its aqueous solubility.

  • Materials:

    • This compound

    • β-Cyclodextrin (β-CD)

    • Ethanol

    • Deionized water

    • Magnetic stirrer with heating plate

    • Filtration apparatus (e.g., Buchner funnel)

    • Oven or lyophilizer

  • Methodology:

    • Dissolve β-CD: Prepare a saturated solution of β-CD in deionized water by heating to 50-60°C with continuous stirring.

    • Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

    • Combine Solutions: Slowly add the ethanolic this compound solution dropwise into the aqueous β-CD solution while maintaining vigorous stirring.

    • Complexation: Continue stirring the mixture for several hours (e.g., 4-6 hours) and then allow it to cool slowly to room temperature, followed by refrigeration (e.g., at 4°C) overnight to promote precipitation of the complex.

    • Isolate Complex: Collect the resulting white precipitate by vacuum filtration.

    • Wash and Dry: Wash the precipitate with a small amount of cold deionized water to remove any surface-adhered free this compound or β-CD. Dry the complex in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or by using a lyophilizer.

    • Characterization (Optional): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

Protocol 2: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution in an organic solvent for subsequent dilution in aqueous experimental media.

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Methodology:

    • Weigh this compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to make a 20 mM stock, weigh 4.36 mg of this compound (Molar Mass: 218.34 g/mol ).

    • Add Solvent: Add the appropriate volume of DMSO to achieve the target concentration. For a 20 mM stock with 4.36 mg this compound, add 1.0 mL of DMSO.

    • Dissolve: Vortex or gently warm the solution (if necessary) until the this compound is completely dissolved, resulting in a clear stock solution.

    • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Application: When preparing your working solution, dilute the stock solution serially in your aqueous buffer or cell culture medium. Crucially, ensure the final concentration of DMSO does not exceed the tolerance limit of your experimental system (e.g., ≤0.1% for sensitive cell lines). [2] Always prepare a vehicle control with the same final concentration of DMSO.

Visualizations

G cluster_input Initial Problem cluster_methods Solubilization Strategy Selection cluster_application Primary Application start Low Aqueous Solubility of this compound CoSolvent Co-Solvent (e.g., DMSO, Ethanol) start->CoSolvent Quick & Simple for Lab Use Cyclodextrin Cyclodextrin Complexation start->Cyclodextrin High Solubility Enhancement Nanoemulsion Nano-formulation (e.g., Nanoemulsion) start->Nanoemulsion Improve Bioavailability SolidDispersion Solid Dispersion start->SolidDispersion Improve Dissolution Rate App1 In Vitro Stock Solution CoSolvent->App1 App2 Aqueous Formulation (In Vitro / In Vivo) Cyclodextrin->App2 App3 Advanced Drug Delivery Nanoemulsion->App3 App4 Solid Dosage Form SolidDispersion->App4

Caption: Workflow for selecting a this compound solubilization method.

G cluster_complex This compound-Cyclodextrin Inclusion Complex cluster_cd_structure Cyclodextrin Structure This compound This compound (Hydrophobic) Cavity Hydrophobic Cavity This compound->Cavity Encapsulation CD Exterior Hydrophilic Exterior Complex Water-Soluble Complex Exterior->Complex Results in

Caption: Encapsulation of hydrophobic this compound by a cyclodextrin.

G This compound This compound AMPK AMPK This compound->AMPK activates Metabolism Regulation of Glucose Metabolism AMPK->Metabolism Stemness Reduction of Cancer Stem Cell Characteristics AMPK->Stemness

Caption: Simplified signaling pathway of this compound via AMPK activation.[15]

References

Technical Support Center: Purification of Nootkatone from Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Nootkatone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from complex mixtures.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound using common laboratory techniques.

High-Speed Counter-Current Chromatography (HSCCC)

Problem 1: Poor separation of this compound from Valencene.

  • Probable Cause: The selected two-phase solvent system has a low separation factor (α) between this compound and Valencene. The partition coefficient (K) of this compound may also be outside the optimal range (0.5-2.0).

  • Solution:

    • Optimize the Solvent System: The choice of the solvent system is critical for successful separation.[1][2][3] Organic-aqueous solvent systems are often more efficient than non-aqueous systems for separating this compound and Valencene.[1] A commonly successful system is a mixture of n-hexane, methanol, and water.

    • Evaluate Partition Coefficient (K) and Separation Factor (α): Experiment with different volume ratios of the selected solvents. The goal is to achieve a K value for this compound between 0.5 and 2.0 and to maximize the α value between this compound and Valencene.[4]

    • Solvent System Example: A two-phase solvent system of n-hexane/methanol/water (5:4:1, v/v) has been shown to be effective.[5][6]

Problem 2: Broad and poorly resolved peaks in the chromatogram.

  • Probable Cause:

    • Suboptimal flow rate of the mobile phase.

    • Overloading of the sample on the column.

    • Instability of the stationary phase.

  • Solution:

    • Adjust the Flow Rate: A lower flow rate can improve resolution but will increase the elution time. An optimal flow rate needs to be determined empirically for your specific HSCCC system.

    • Reduce Sample Load: Overloading the column can lead to peak broadening. Try reducing the amount of crude extract injected. For example, reducing the sample load from 150 mg to 80 mg has been shown to improve purity.[1]

    • Ensure Proper Equilibration: Ensure the column is properly equilibrated with the stationary phase before injecting the sample.

Silica Gel Column Chromatography

Problem 1: Co-elution of this compound and other closely related terpenoids.

  • Probable Cause: The polarity of the eluting solvent is too high, causing multiple compounds to elute together. The structural similarity between this compound and other terpenoids, like nootkatol, makes separation challenging.

  • Solution:

    • Use a Gradient Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or ether.[7][8] This allows for the separation of compounds with small differences in polarity.

    • Fine-tune the Solvent System: Experiment with different solvent mixtures and ratios to achieve the best separation. Thin Layer Chromatography (TLC) can be used to quickly screen different solvent systems.

    • Two-Step Elution: A two-step process can be effective. First, use a non-polar solvent like hexane to elute the non-polar compounds, including the precursor Valencene. Then, increase the polarity with a solvent like ether to elute this compound and nootkatol.[8]

Problem 2: this compound is not eluting from the column.

  • Probable Cause:

    • The eluting solvent is not polar enough.

    • This compound may be irreversibly adsorbed or degrading on the silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.

    • Check for Compound Stability: Test the stability of this compound on silica gel using a 2D TLC.[9] If decomposition is observed, consider using a less acidic stationary phase like deactivated silica gel, alumina, or florisil.[9]

Crystallization

Problem 1: this compound "oils out" instead of crystallizing.

  • Probable Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.[10] This can happen if the melting point of this compound is lower than the temperature of the solution or if there are significant impurities present.[10]

  • Solution:

    • Adjust the Solvent System: Add more of the "good" solvent (in which this compound is more soluble) to the mixture and reheat to dissolve the oil. Then, allow it to cool slowly.[10]

    • Lower the Cooling Temperature: A slower cooling rate can promote crystal formation over oiling out.

    • Use Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

    • Further Purification: If significant impurities are present, consider an additional purification step (e.g., column chromatography) before crystallization.

Problem 2: Poor crystal yield.

  • Probable Cause:

    • The chosen crystallization solvent is too good, and a significant amount of this compound remains in the mother liquor.

    • The cooling process was too rapid, leading to the formation of small, impure crystals.

  • Solution:

    • Optimize the Solvent: Select a solvent or solvent mixture in which this compound is soluble at high temperatures but has low solubility at low temperatures.

    • Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal growth.

    • Concentrate the Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in purifying this compound?

A1: The primary challenge is the separation of this compound from its precursor, Valencene, and other structurally similar sesquiterpenoids.[1][2] These compounds have very similar polarities, making them difficult to separate using traditional chromatographic techniques.

Q2: What purity of this compound can be expected from different purification methods?

A2: High-Speed Counter-Current Chromatography (HSCCC) has been shown to achieve purities of over 91-92%.[1][5][11] Recrystallization of a sufficiently pure starting material can yield this compound crystals with a purity of 98% or higher.[12]

Q3: What are the ideal storage conditions for purified this compound crystals?

A3: this compound crystals should be stored in a cool, dry place away from direct sunlight and heat sources.[11] Refrigeration is helpful but not essential.[11] It is recommended to use glass bottles with tight-fitting caps to minimize oxidation.[11]

Q4: Is this compound stable during purification?

A4: this compound is generally stable under normal purification conditions. However, it can be sensitive to acidic conditions, and degradation on acidic silica gel has been reported as a potential issue.[9] It is also susceptible to oxidation over time, especially when exposed to air and light.[11]

Q5: Can I use a single purification method to get high-purity this compound?

A5: While a single, well-optimized purification step like HSCCC can yield high purity this compound, a combination of techniques is often employed to achieve the highest purity.[1] For example, a preliminary separation by silica gel chromatography followed by crystallization can be an effective strategy.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStarting MaterialPurity AchievedYield/RecoveryReference
High-Speed Counter-Current Chromatography (HSCCC)Fermentation Broth91.61 ± 0.20%Not Reported[5][11]
High-Speed Counter-Current Chromatography (HSCCC)Essential Oil of Alpinia oxyphylla92.30%3.1 mg from 80 mg crude oil[1][2]
Silica Gel Chromatography followed by CrystallizationWalnut Extract>98%Not Reported[12]
Precision DistillationThis compound-containing liquidNot specified, "good quality"92.0% recovery[2]

Experimental Protocols

Protocol 1: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/methanol/water (5:4:1, v/v/v). Mix the solvents vigorously in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases by sonication.[5]

  • HSCCC System Preparation:

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed to approximately 850 rpm.[5]

    • Pump the lower phase (mobile phase) through the column at a flow rate of 1.5-2.0 mL/min until hydrodynamic equilibrium is reached.

  • Sample Preparation and Injection: Dissolve the crude this compound extract in a small volume of the biphasic solvent system (1:1 mixture of upper and lower phases). Inject the sample into the HSCCC system.

  • Fraction Collection: Monitor the effluent using a UV detector (e.g., at 254 nm). Collect fractions based on the chromatogram peaks corresponding to this compound.

  • Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., hexane or a slightly more polar solvent) and load it onto the top of the silica gel column.[13] Alternatively, for samples not soluble in the eluent, use the dry-loading method by adsorbing the sample onto a small amount of silica gel.[13]

  • Elution:

    • Begin elution with a non-polar solvent such as hexane to remove non-polar impurities like Valencene.[8]

    • Gradually increase the solvent polarity by adding a more polar solvent like ethyl acetate or ether to the mobile phase. A step-gradient or a linear gradient can be used.

    • A mixture of hexane and ether is a suitable solvent system for eluting this compound.[8]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.

Protocol 3: Crystallization of this compound
  • Solvent Selection: Choose a solvent or a binary solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, or a mixture of a good solvent (like ethanol or dipropylene glycol) and an anti-solvent can be effective.[11]

  • Dissolution: Dissolve the partially purified this compound in a minimal amount of the chosen hot solvent. Gentle warming may be necessary.[11]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To further increase the yield, the solution can be placed in a refrigerator or freezer. Avoid rapid cooling to prevent the formation of small, impure crystals.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Nootkatone_Purification_Workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_final Final Product A Complex Mixture (e.g., Grapefruit Oil, Fermentation Broth) B Silica Gel Chromatography A->B Initial Cleanup C High-Speed Counter-Current Chromatography (HSCCC) A->C Direct Purification D Crystallization B->D Further Purification E High-Purity This compound B->E Direct to Product (lower purity) C->D Final Polishing C->E Direct to Product D->E Highest Purity

Caption: A general workflow for the purification of this compound from complex mixtures.

Troubleshooting_Silica_Gel_Chromatography Start Problem: Poor Separation/No Elution Q1 Is there co-elution of This compound and impurities? Start->Q1 A1_Yes Decrease solvent polarity or use a gradient elution. Q1->A1_Yes Yes A1_No Is this compound not eluting at all? Q1->A1_No No A2_Yes Increase solvent polarity. A1_No->A2_Yes Yes A2_No Check for other issues: - Column overloading - Improper packing A1_No->A2_No No Q2 Does increasing polarity help? A2_Yes->Q2 A3_Yes Continue with optimized solvent system. Q2->A3_Yes Yes A3_No Consider compound degradation. Test stability on silica (2D TLC). Try alternative stationary phases. Q2->A3_No No

Caption: Troubleshooting logic for silica gel chromatography of this compound.

Troubleshooting_Crystallization Start Problem: Crystallization Failure Q1 Did the this compound 'oil out'? Start->Q1 A1_Yes 1. Add more 'good' solvent and reheat. 2. Cool down slowly. 3. Use a seed crystal. Q1->A1_Yes Yes A1_No Is the crystal yield poor? Q1->A1_No No A2_Yes 1. Optimize solvent system. 2. Ensure slow cooling. 3. Concentrate mother liquor for a second crop. A1_No->A2_Yes Yes A2_No No crystals formed at all? A1_No->A2_No No A3_Yes 1. Solution may not be supersaturated; evaporate some solvent. 2. Induce crystallization by scratching the flask or seeding. A2_No->A3_Yes Yes A3_No Consult further resources. A2_No->A3_No No

Caption: Troubleshooting logic for the crystallization of this compound.

References

Stability of Nootkatone under UV irradiation and thermal stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with nootkatone. It addresses common questions and challenges related to its stability under UV irradiation and thermal stress.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under UV light?

A1: this compound is susceptible to degradation upon exposure to UV light.[1] Studies have shown that its stability can be significantly improved through encapsulation. For instance, an emulsifiable formulation of this compound retained only 26% of its concentration after a one-hour exposure to simulated sunlight, whereas a lignin-encapsulated formulation retained 92% under the same conditions.

Q2: What is the effect of heat on this compound's stability?

A2: this compound's stability is also affected by thermal stress. While stable under recommended storage conditions, direct sources of heat should be avoided.[2] Encapsulation has been shown to enhance its thermal stability.[3] For purification by distillation, it is recommended to keep the temperature below 220°C, preferably below 180°C, to suppress decomposition or polymerization.

Q3: What are the known degradation products of this compound?

A3: Under combustion conditions, this compound can decompose into carbon monoxide and other unidentified organic compounds.[2] Specific degradation products under controlled UV irradiation or moderate thermal stress are not extensively detailed in publicly available literature, highlighting an area for further research.

Q4: How can I improve the stability of this compound in my formulations?

A4: Encapsulation is a highly effective method to enhance both the photostability and thermal stability of this compound.[3] Cyclodextrins and lignin-based materials have been successfully used for this purpose, also offering the benefits of reduced volatility and improved solubility.[3]

Q5: What analytical methods are suitable for studying this compound stability?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing this compound and its potential degradation products.[4] High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors can also be employed for quantification and identification of degradants.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of this compound concentration in a solution exposed to ambient light. Photodegradation due to UV exposure from sunlight or artificial lighting.Protect the solution from light by using amber-colored glassware or by wrapping the container in aluminum foil. Consider reformulating with a UV-protective encapsulating agent.
Inconsistent results in thermal stability studies. 1. Uneven heating of the sample.2. Presence of oxidative agents.3. Inappropriate analytical method.1. Ensure uniform temperature distribution in your heating apparatus.2. Avoid contact with strong acids, alkalis, or oxidizing agents.[2] Store under an inert atmosphere (e.g., nitrogen or argon) if necessary.3. Validate your analytical method for thermal degradation studies. Ensure the GC injector port temperature is optimized to prevent on-column degradation of thermally labile intermediates.[5]
Difficulty in identifying degradation products. 1. Low concentration of degradants.2. Co-elution with other components.3. Lack of appropriate analytical standards.1. Concentrate the sample after forced degradation to increase the concentration of degradation products.2. Optimize your chromatographic method (e.g., temperature ramp, column type, mobile phase gradient) to achieve better separation.3. Use high-resolution mass spectrometry (e.g., Q-TOF-MS) for accurate mass determination and structural elucidation of unknown compounds.[6]

Quantitative Data Summary

Table 1: Photostability of this compound Formulations

FormulationExposure Time (hours)This compound Retention (%)
Emulsifiable126%
Lignin-Encapsulated192%

Table 2: Volatility of this compound Formulations in a Closed System

FormulationTime (hours)This compound Recovered in Traps (%)
Emulsifiable2440%
Lignin-Encapsulated2415%

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[7][8]

1. Sample Preparation:

  • Prepare a solution of this compound in a photochemically inert solvent (e.g., ethanol or acetonitrile) at a known concentration.
  • If testing a formulation, use the final formulation as the sample.
  • Prepare a "dark control" sample by wrapping an identical sample container in aluminum foil to protect it from light.

2. Exposure Conditions:

  • Place the samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-UV lamps.
  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
  • Maintain a constant temperature to isolate the effects of light from thermal degradation. The dark control should be kept at the same temperature.

3. Analysis:

  • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.
  • Analyze the concentration of this compound using a validated stability-indicating HPLC-UV or GC-MS method.
  • Characterize any significant degradation products using LC-MS/MS or GC-MS.

Protocol 2: Thermal Stability Testing of this compound

1. Sample Preparation:

  • Place a known quantity of this compound (pure or in formulation) into sealed, airtight vials suitable for heating.
  • If investigating oxidative thermal degradation, the vials can be sealed with ambient air. For non-oxidative degradation, the headspace should be purged with an inert gas like nitrogen before sealing.

2. Stress Conditions:

  • Place the vials in a calibrated oven or heating block at the desired stress temperatures (e.g., 60°C, 80°C, 100°C).
  • Remove vials at specific time points for analysis.

3. Analysis:

  • Cool the vials to room temperature before opening.
  • Dissolve or dilute the sample in a suitable solvent.
  • Quantify the remaining this compound using a validated chromatographic method (GC-MS or HPLC).
  • Identify and quantify any major degradation products.
  • For kinetic analysis, plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant if the reaction follows first-order kinetics.

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Solution C Place in Photostability Chamber (ICH Q1B Conditions) A->C B Prepare 'Dark Control' (Foil-wrapped) B->C D Withdraw Aliquots at Time Intervals C->D Sampling E HPLC or GC-MS Analysis D->E F Quantify this compound E->F G Identify Degradation Products E->G

Caption: Workflow for this compound Photostability Testing.

Logical_Relationship_Stability cluster_stress Stress Factors N This compound Deg Degradation Products N->Deg Encap Encapsulation (e.g., Cyclodextrin, Lignin) N->Encap UV UV Irradiation UV->Deg Heat Thermal Stress Heat->Deg Stab Enhanced Stability Stab->UV Reduces impact of Stab->Heat Reduces impact of Encap->Stab

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Enhancing Nootkatone Bioavailability Through Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to encapsulation strategies aimed at enhancing the bioavailability of nootkatone. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the encapsulation of this compound and provides practical solutions.

Question/Issue Possible Causes Troubleshooting Suggestions
Low Encapsulation Efficiency (EE) 1. Poor affinity of this compound for the core material. 2. This compound leakage during the encapsulation process. 3. Suboptimal process parameters (e.g., homogenization speed, sonication time). 4. Inappropriate ratio of this compound to encapsulating material. 5. Volatility of this compound leading to loss during processing.1. Material Selection: For nanoemulsions, screen various oils for high this compound solubility. For SLNs, select lipids in which this compound is highly soluble. For cyclodextrins, choose a type with an appropriate cavity size for this compound inclusion. 2. Process Optimization: Optimize homogenization pressure and duration, or sonication amplitude and time. For spray drying, adjust the inlet temperature to minimize this compound evaporation. 3. Formulation Ratio: Experiment with different drug-to-carrier ratios to find the optimal loading capacity. 4. Temperature Control: For methods involving heat, use the lowest effective temperature to minimize this compound loss.
Particle Aggregation/Instability 1. Insufficient surface charge (low zeta potential). 2. Inadequate amount or inappropriate type of stabilizer/surfactant. 3. High concentration of nanoparticles. 4. Changes in pH or ionic strength of the dispersion medium.1. Zeta Potential: Aim for a zeta potential of at least ±30 mV for electrostatic stabilization. This can be influenced by the choice of surfactant or by coating with charged polymers like chitosan. 2. Stabilizer Concentration: Optimize the concentration of the surfactant or stabilizer. Too little will not provide sufficient coverage, while too much can lead to micelle formation. 3. Dilution: Prepare or store nanoparticles at an optimal concentration to prevent aggregation. 4. Buffer Selection: Use a suitable buffer system to maintain a stable pH.
Inconsistent Particle Size 1. Non-uniform energy input during homogenization or sonication. 2. Inefficient mixing of phases. 3. Ostwald ripening in nanoemulsions.1. Homogenization: Ensure consistent pressure and number of cycles. 2. Mixing: Use a high-shear mixer to create a fine pre-emulsion before homogenization. 3. Surfactant Choice: Use a combination of surfactants or a surfactant with a high affinity for the oil-water interface to prevent Ostwald ripening.
Phase Separation in Nanoemulsions 1. Coalescence of oil droplets. 2. Insufficient surfactant concentration. 3. Inappropriate oil phase.1. Surfactant Optimization: Increase surfactant concentration or use a combination of a surfactant and a co-surfactant. 2. Oil Phase Selection: Choose an oil with low water solubility.
Drug Expulsion from SLNs During Storage 1. Lipid crystallization and polymorphic transitions. 2. High drug loading exceeding the lipid's capacity.1. Lipid Composition: Use a blend of lipids to create a less-ordered crystalline structure, which can better accommodate the drug. 2. Loading Capacity: Determine the maximum loading capacity of the chosen lipid for this compound and do not exceed it.

Comparative Data of this compound Encapsulation Strategies

This section provides a summary of quantitative data from studies on this compound encapsulation to facilitate comparison between different strategies.

Encapsulation StrategyCarrier Material(s)Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Findings
Liposomes DPPC, Cholesterol, DSCP[1]~150-19.3[2]76%[1]Demonstrates good encapsulation of this compound.[1] Further studies are needed to assess in vivo bioavailability.
Cyclodextrin Inclusion Complex β-Cyclodextrin, HP-β-CyclodextrinN/AN/AHigh (Formation constants indicate stable complexes)[3]Significantly enhances aqueous solubility and photostability of this compound.[3][4]
Lignin-based Nanoparticles LigninN/AN/A~83% (of expected concentration)[5]Reduces volatility and phytotoxicity of this compound; improves acaricidal activity.[1][6]
Solid Lipid Nanoparticles (SLN) General for volatile oils74 ± 5[7]-44.36 ± 2.2[7]>60%[2]Can be prepared by high-pressure homogenization to encapsulate volatile compounds effectively.[7]
Chitosan Nanoparticles General for essential oils18-30.1[8]+34.49[8]>90%[9]Chitosan's mucoadhesive properties may enhance oral absorption.[10]

Note: Data for SLNs and Chitosan Nanoparticles are based on the encapsulation of similar volatile or hydrophobic compounds and serve as a reference for formulating this compound.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various this compound formulations.

Preparation of this compound-Loaded Liposomes by Microfluidics

Objective: To encapsulate this compound in a lipid bilayer to form liposomes.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol (CHOL)

  • Distearoylphosphatidylcholine (DSCP)

  • This compound

  • Absolute Ethyl Alcohol

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Equipment:

  • Microfluidics device (e.g., NanoAssemblr)

  • Analytical balance

  • Vortex mixer

Protocol:

  • Prepare a super-concentrated solution of this compound (e.g., 50 mg/mL) for encapsulation.[1]

  • Prepare the organic phase by dissolving DPPC, CHOL, and DSCP in a molar ratio of 52:45:3 in absolute ethyl alcohol to a final lipid concentration of 35 mM.[1]

  • The aqueous phase consists of the diluted this compound solution.

  • Load the organic phase and the aqueous phase into separate syringes of the microfluidics device.

  • Set the flow rate ratio (aqueous:organic) and the total flow rate according to the instrument's specifications to induce nanoprecipitation and liposome self-assembly.

  • Collect the resulting liposomal suspension.

Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with cyclodextrins.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol

Equipment:

  • Magnetic stirrer with hotplate

  • Analytical balance

  • Filtration apparatus

  • Freeze-dryer or vacuum oven

Protocol (Co-precipitation Method):

  • Dissolve a specific amount of β-CD or HP-β-CD in a mixture of ethanol and distilled water (e.g., 20:80 v/v) with heating (e.g., 65°C) and stirring for 30 minutes.

  • Add a molar excess of this compound to the cyclodextrin solution.

  • Continue stirring for several hours at a constant temperature.

  • Allow the solution to cool slowly to room temperature to induce the precipitation of the inclusion complex.

  • Filter the precipitate and wash with a small amount of cold distilled water to remove any surface-adsorbed this compound.

  • Dry the collected solid complex under vacuum or by freeze-drying.

Preparation of this compound Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in a solid lipid matrix for controlled release and improved stability.

Materials:

  • Solid lipid (e.g., glyceryl monostearate, tristearin)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • This compound

  • Distilled water

Equipment:

  • High-pressure homogenizer or ultrasonicator

  • Magnetic stirrer with hotplate

  • Water bath

Protocol (Hot Homogenization Method):

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve this compound in the molten lipid.

  • In a separate beaker, heat the aqueous surfactant solution to the same temperature.

  • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure or sonicate using a probe sonicator.

  • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

Characterization of this compound Formulations

3.4.1. Determination of Encapsulation Efficiency (EE%)

Objective: To quantify the amount of this compound successfully encapsulated within the nanoparticles.

Protocol (Indirect Method):

  • Separate the unencapsulated ("free") this compound from the nanoparticle dispersion. Common methods include:

    • Ultracentrifugation: Centrifuge the sample at high speed to pellet the nanoparticles.

    • Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that retains the nanoparticles while allowing free this compound to pass through.

  • Quantify the concentration of this compound in the supernatant or filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the EE% using the following formula: EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

3.4.2. Particle Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the nanoparticles, which are critical for stability and biological interactions.

Protocol:

  • Dilute the nanoparticle dispersion with an appropriate medium (e.g., distilled water, buffer) to an optimal concentration for measurement.

  • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry (LDV).

3.4.3. In Vitro Release Studies

Objective: To evaluate the release profile of this compound from the encapsulation system over time.

Protocol (Dialysis Bag Method):

  • Load a known amount of the this compound-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate buffer with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the concentration of released this compound in the collected samples using a suitable analytical method.

Visualization of Experimental Workflows

This section provides diagrams to illustrate the key experimental processes.

Encapsulation_Workflow cluster_prep Formulation Preparation cluster_char Characterization This compound This compound Encapsulation Encapsulation Process (Homogenization, Sonication, etc.) This compound->Encapsulation Carrier Encapsulating Material (Lipids, Cyclodextrins, etc.) Carrier->Encapsulation Solvent Solvent/Aqueous Phase Solvent->Encapsulation EE Encapsulation Efficiency Encapsulation->EE Size_Zeta Particle Size & Zeta Potential Encapsulation->Size_Zeta Release In Vitro Release Encapsulation->Release

Fig. 1: General workflow for the preparation and characterization of this compound nanoformulations.

EE_Determination Start This compound Nanoparticle Dispersion Separation Separation of Free this compound (Ultracentrifugation/Ultrafiltration) Start->Separation Supernatant Supernatant/Filtrate (Contains Free this compound) Separation->Supernatant Nanoparticles Pellet/Retentate (Contains Encapsulated this compound) Separation->Nanoparticles Quantification Quantification of Free this compound (HPLC/UV-Vis) Supernatant->Quantification Calculation Calculate EE% Quantification->Calculation

Fig. 2: Workflow for determining the encapsulation efficiency of this compound.

InVitro_Release Start Load Nanoparticles into Dialysis Bag Dialysis Immerse in Release Medium (37°C, with stirring) Start->Dialysis Sampling Collect Aliquots at Time Intervals Dialysis->Sampling t = 1, 2, 4, 8... hours Quantification Quantify this compound in Aliquots (HPLC/UV-Vis) Sampling->Quantification Plot Plot Cumulative Release vs. Time Quantification->Plot

Fig. 3: Workflow for in vitro release studies of encapsulated this compound.

References

Troubleshooting peak tailing in Nootkatone gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Peak Tailing

This guide provides a structured approach to diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of Nootkatone. Peak tailing can compromise the accuracy of integration and reduce resolution, so it's a critical issue to address.[1]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: In an ideal chromatographic separation, the peak shape should be symmetrical (Gaussian). Peak tailing is a distortion where the latter half of the peak is broader than the front half.[2] This can lead to inaccurate peak integration and decreased resolution between this compound and other closely eluting compounds.[1] For a molecule like this compound, which contains a ketone functional group, interactions with active sites in the GC system can be a significant cause of tailing.

Q2: How do I know if my this compound peak tailing is a serious issue?

A2: A common metric to evaluate peak shape is the Tailing Factor (Tf) or Asymmetry Factor (As). While slight tailing is common, a value greater than 1.5 usually indicates a problem that needs to be addressed.[1]

Q3: Is the problem with my specific this compound sample or the entire GC system?

A3: To determine this, observe the other peaks in your chromatogram.

  • If all peaks are tailing: This typically points to a physical issue within the GC system, such as a disruption in the flow path.[3][4]

  • If only this compound and other polar compounds are tailing: This suggests a chemical interaction between your analyte and active sites within the system.[3][5]

Troubleshooting Steps
Step 1: Initial System Checks & Inlet Maintenance

The injection port is the most common source of peak tailing issues.[6] Contamination can build up over time, creating active sites that interact with polar analytes like this compound.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Set the injector and oven temperatures to a safe, ambient level.

  • Turn Off Gases: Stop the flow of the carrier gas to the inlet.

  • Remove Column: Carefully disconnect the column from the injector port.

  • Inlet Disassembly: Remove the septum nut, septum, and then the inlet liner.

  • Inspection and Replacement: Visually inspect the liner for residue or discoloration. It is highly recommended to replace the liner with a new, deactivated one.[5]

  • Reassembly: Install the new liner and septum, then reinstall the column at the correct depth as specified by your instrument's manufacturer.

  • Leak Check: Restore gas flow and perform a leak check at the inlet.

Step 2: Column-Related Issues

If inlet maintenance does not resolve the issue, the problem may lie with the column itself.

Experimental Protocol: Column Trimming

  • Cool Down and Power Off: Ensure the oven is cool and the instrument's power is off.

  • Column Removal: Carefully remove the column from both the injector and the detector.

  • Trimming: Using a ceramic scoring wafer or a diamond-tipped scribe, cut 10-20 cm from the inlet end of the column.[1][2]

  • Inspect the Cut: Use a magnifier to ensure the cut is clean and at a right angle to the column wall. A poor cut can itself cause peak tailing.[2][7]

  • Reinstallation: Reinstall the column, ensuring the correct insertion depth into the inlet and detector.

Step 3: Method Parameter Optimization

Suboptimal GC method parameters can also contribute to peak tailing.

ParameterPotential IssueRecommended Action
Injection Temperature Too lowIncrease the injection port temperature to ensure complete and rapid vaporization of this compound.
Oven Temperature Program Initial temperature too highFor splitless injections, a "solvent effect violation" can occur if the initial oven temperature is not low enough for the solvent to condense and refocus on the column. Try lowering the initial oven temperature.[8]
Carrier Gas Flow Rate Too lowAn insufficient flow rate can lead to peak broadening and tailing. Consider increasing the flow rate.[9]
Split Ratio Too lowIn split injections, a low split ratio may not be sufficient for an efficient sample introduction. Ensure a minimum of 20 mL/minute total flow through the inlet.[10]

Example GC Method Parameters for this compound Analysis

The following parameters have been used for the analysis of this compound and can serve as a starting point for method development.[11]

ParameterValue
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Inlet Temperature 250 °C
Oven Program Initial 40°C for 3 min, ramp to 160°C at 3°C/min, hold for 2 min, then ramp to 220°C at 8°C/min, hold for 3 min.
Detector (FID) Temp 250 °C

Visual Troubleshooting Guides

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed q1 Are all peaks tailing? start->q1 physical Physical Issue Likely q1->physical Yes chemical Chemical Interaction Likely q1->chemical No check_install Check Column Installation (depth, cut quality) physical->check_install check_liner Inspect/Replace Inlet Liner chemical->check_liner check_install->check_liner check_column Trim Column Inlet check_liner->check_column optimize Optimize Method Parameters check_column->optimize resolved Issue Resolved optimize->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

G cluster_1 Causes of Peak Tailing cause Peak Tailing physical_causes Physical Issues cause->physical_causes chemical_causes Chemical Interactions cause->chemical_causes improper_install Improper Column Installation physical_causes->improper_install dead_volume Dead Volume physical_causes->dead_volume column_contam Column Contamination physical_causes->column_contam active_sites Active Sites (e.g., silanols) chemical_causes->active_sites liner_contam Inlet Liner Contamination chemical_causes->liner_contam sample_overload Sample Overload chemical_causes->sample_overload

Caption: Common causes of peak tailing in gas chromatography.

References

Technical Support Center: Optimizing Nootkatone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nootkatone extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and purification of this compound.

Q1: My this compound yield is lower than expected. What are the potential causes and solutions?

A1: Low this compound yield can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:

  • Inadequate Cell Lysis: The solvent needs to effectively penetrate the plant material to extract this compound.

    • Solution: Ensure the raw material (e.g., citrus peel) is properly prepared. Grinding or powdering the material increases the surface area for solvent interaction. For cellular disruption, consider techniques like sonication.

  • Suboptimal Solvent Choice: The polarity and composition of the solvent system are critical for efficient extraction.

    • Solution: this compound is a weakly polar sesquiterpenoid. While various solvents can be used, organic-aqueous systems have shown high efficiency. For purification methods like HSCCC, an n-hexane-methanol-water (5:4:1, v/v) system is highly effective.[1][2][3][4] For simple solvent extraction, ethanol has been shown to be effective for extracting phenolic compounds from citrus peels and is a safer alternative to methanol.

  • Insufficient Extraction Time or Temperature: The extraction process may not have run long enough or at a suitable temperature to extract the desired amount of this compound.

    • Solution: Optimize the extraction time and temperature. For ultrasound-assisted extraction (UAE), optimal times can range from 25 to 85 minutes, with temperatures between 25°C and 55°C.[5] Be aware that excessively high temperatures can lead to the degradation of thermolabile compounds.

  • This compound Degradation: this compound can degrade under certain conditions, such as high temperatures, which can cause isomerization.

    • Solution: If using distillation for purification, consider performing it in the presence of an antioxidant to suppress the isomerization of this compound.[6] For temperature-sensitive extractions, utilize methods like supercritical fluid extraction (SFE) at moderate temperatures or non-thermal UAE.

Q2: My final this compound product has a low purity. How can I improve it?

A2: Low purity is often due to the co-extraction of other similar compounds. Valencene is a common impurity found alongside this compound.[1][3]

  • Optimize the Solvent System for Selectivity: The key to good separation is a solvent system that has a high separation factor (α) for this compound and its impurities.

    • Solution: For liquid-liquid chromatography techniques like HSCCC, the partition coefficient (K) and the separation factor (α) are crucial. Organic-aqueous solvent systems, such as n-hexane-methanol-water, have demonstrated more efficient separation of this compound from other sesquiterpenoids due to larger α values.[1][2]

  • Refine the Purification Technique: A single extraction step may not be sufficient for high purity.

    • Solution: Employ a multi-step purification process. This could involve an initial crude extraction followed by a high-resolution purification method like High-Speed Counter-Current Chromatography (HSCCC). HSCCC is particularly effective for separating compounds with similar polarities.[2][7]

  • Consider Recrystallization: For further purification, recrystallization of the semi-purified this compound can be an effective final step.

Q3: I am observing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks are likely due to impurities from the source material or byproducts from the extraction process.

  • Common Co-extracts: Citrus peels contain a wide variety of compounds.

    • Solution: Besides Valencene, other terpenes and flavonoids are commonly present in citrus peel extracts. Analyze your chromatogram against standards of common citrus peel components to identify the unknown peaks.

  • Solvent Impurities: The solvents themselves may contain impurities that are concentrated during the extraction process.

    • Solution: Always use high-purity, analytical grade solvents for extraction and chromatography to minimize the introduction of external contaminants.

  • Degradation Products: As mentioned, this compound can degrade.

    • Solution: Isomers of this compound or other degradation byproducts can appear as new peaks.[6] Optimizing extraction conditions to be milder (lower temperature, shorter time) can help prevent their formation.

Data Presentation: Comparison of Extraction Systems

The following tables summarize quantitative data from various studies on this compound extraction and purification.

Table 1: this compound Purity and Yield with Different Solvent Systems in HSCCC

Solvent System (v/v/v)Starting MaterialPurity (%)YieldReference
n-hexane-methanol-water (5:4:1)Crude essential oil of Alpinia oxyphylla92.303.1 mg from 80 mg[1][4]
n-hexane-methanol-water (5:4:1)Fermentation broth of Yarrowia lipolytica91.61 ± 0.20Not specified[2][7]
n-hexane-chloroform-acetonitrile (10:1:10)Crude essential oil of Alpinia oxyphylla80.55Not specified[1]
n-hexane-ethyl acetate-methanol-water (5:1:4:1)Fermentation broth of Yarrowia lipolyticaLower α value compared to system without ethyl acetateNot specified[1]

Table 2: Parameters for Different this compound Extraction Methods

Extraction MethodSource MaterialKey ParametersOutcomeReference
Supercritical Fluid Extraction (SFE)Alpinia oxyphylla Miq. fruitPressure: 10-18 MPa, Temperature: 32-45°COil yield: 2.0-2.7%, this compound content in oil: 8.5-13%[8]
Ultrasound-Assisted Extraction (UAE)Orange PeelSolvent: 61.42% methanol, Time: 85 min, Temp: 55°C, Frequency: 40 kHzOptimized for precipitation yield of flavonoids (e.g., hesperidin)[5]
Distillation and Solvent Extraction (SDE)Alpinia oxyphylla Miq. fruitSolvent: DichloromethanePreparation of crude essential oil for further purification[1]

Experimental Protocols

Below are detailed methodologies for key this compound extraction and purification techniques.

Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is adapted from studies that successfully purified this compound with high purity.[1][2]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of n-hexane, methanol, and water in a 5:4:1 volume ratio.

    • Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature (approximately 22-25°C).

    • Separate the upper (organic) and lower (aqueous) phases.

    • Degas both phases by sonication for at least 25-30 minutes before use.

  • Preparation of the Sample Solution:

    • Dissolve the crude this compound extract (e.g., essential oil) in a mixture of the upper and lower phases of the solvent system. A common concentration is around 80 mg of crude oil in 15 ml of the solvent system.[1]

  • HSCCC Instrument Setup and Operation:

    • Fill the HSCCC column with the stationary phase (typically the upper phase for this solvent system).

    • Set the revolution speed of the centrifuge (e.g., 850 rpm).

    • Pump the mobile phase (typically the lower phase) through the column at a constant flow rate (e.g., 1.5 ml/min).

    • Once the system reaches hydrodynamic equilibrium, inject the sample solution.

  • Fraction Collection and Analysis:

    • Continuously monitor the effluent from the column with a UV detector.

    • Collect fractions based on the resulting chromatogram.

    • Analyze the collected fractions for this compound content and purity using methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Supercritical Fluid Extraction (SFE)

This is a general protocol for SFE of this compound from a solid matrix, based on reported parameters.[8]

  • Sample Preparation:

    • Dry and grind the source material (e.g., grapefruit peels or Alpinia oxyphylla fruit) to a fine powder to increase the surface area for extraction.

  • SFE System Operation:

    • Pack the ground material into the extraction vessel.

    • Set the extraction parameters:

      • Pressure: 10-20 MPa

      • Temperature: 30-50°C

      • CO₂ flow rate: As per instrument specifications.

    • Set the separation conditions (e.g., pressure at 4 MPa and temperature at 30°C) to effectively precipitate the extracted oil from the supercritical fluid.

  • Extraction and Collection:

    • Run the extraction for a predetermined time (e.g., 3 hours).

    • The extracted oil containing this compound will be collected in the separator.

  • Post-Extraction Processing:

    • The collected oil can be further purified using techniques like liquid-liquid extraction or chromatography to isolate this compound.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Sample Preparation cluster_1 Crude Extraction cluster_2 Purification cluster_3 Analysis & Final Product raw_material Raw Material (e.g., Citrus Peels) grinding Grinding/Pulverization raw_material->grinding sde Solvent/Distillation Extraction (SDE) grinding->sde crude_oil Crude Essential Oil sde->crude_oil hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_oil->hsccc fractions Collected Fractions hsccc->fractions analysis GC-MS Analysis fractions->analysis pure_this compound High-Purity this compound analysis->pure_this compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic for Low this compound Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Inadequate Lysis start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Insufficient Time/Temp start->cause3 cause4 Degradation start->cause4 sol1 Improve sample prep (grinding, sonication) cause1->sol1 sol2 Optimize solvent system (e.g., polarity, composition) cause2->sol2 sol3 Increase extraction time and/or temperature cause3->sol3 sol4 Use milder conditions (e.g., lower temp, antioxidants) cause4->sol4

Caption: Troubleshooting logic for addressing low this compound yield.

References

Addressing Nootkatone degradation in formulated products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Nootkatone Formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation of this compound in formulated products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is losing its characteristic grapefruit-like scent over time. What could be the cause?

A1: The loss of scent is likely due to the degradation of this compound, which is a volatile sesquiterpenoid. The primary causes of degradation are oxidation and photodegradation. Exposure to air (oxygen), light, and high temperatures can accelerate these processes, leading to the formation of non-aromatic degradation products.

Q2: I've observed a yellowing of my initially colorless this compound formulation. Is this related to degradation?

A2: Yes, a color change, such as yellowing, is a common indicator of chemical degradation in formulated products. For this compound, this can be a result of oxidative processes or the formation of degradation products with chromophores that absorb visible light.

Q3: What are the main factors that influence the stability of this compound in a formulation?

A3: The stability of this compound is primarily affected by:

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to UV and visible light can cause photodegradation.

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.

  • pH: Although less documented for this compound, extreme pH values can potentially catalyze hydrolytic degradation, though this is less common for ketones compared to esters or amides.

  • Excipients: Certain excipients in the formulation could be incompatible with this compound and promote its degradation.

Q4: How can I improve the stability of this compound in my liquid formulation?

A4: To enhance stability, consider the following strategies:

  • Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E) to inhibit oxidation.

  • Chelating Agents: Use chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • UV Protectants: For topical formulations, include UV absorbers. For all formulations, use light-resistant (e.g., amber) packaging.

  • Encapsulation: Microencapsulation with carriers like cyclodextrins or lignin can physically protect this compound from environmental factors such as light and oxygen.[1][2]

  • pH Optimization: Although this compound is relatively stable across a range of pH values, aim for a neutral to slightly acidic pH to minimize potential base-catalyzed reactions.

  • Inert Atmosphere: During manufacturing and packaging, consider using an inert gas like nitrogen to displace oxygen.

Q5: What are the typical degradation products of this compound?

A5: While specific degradation pathways in formulated products are not extensively detailed in the public literature, based on its chemical structure (a sesquiterpenoid ketone with two double bonds), likely degradation products would result from oxidation. This could include the formation of epoxides at the double bonds, hydroxylation at allylic positions, or cleavage of the rings under more strenuous conditions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Problem Possible Causes Recommended Solutions
Rapid loss of this compound potency in a new formulation. 1. Oxidative degradation due to incompatible excipients or exposure to air. 2. Photodegradation from exposure to light during manufacturing or storage. 3. Evaporation of the volatile this compound at elevated processing temperatures.1. Conduct excipient compatibility studies. Add an appropriate antioxidant (e.g., BHT, Vitamin E). 2. Manufacture and store the formulation in light-protected conditions. Use amber packaging. 3. Minimize the use of high temperatures during processing. Consider processing under a partial vacuum to lower the boiling point of solvents if applicable.
Inconsistent results in HPLC/GC analysis of this compound. 1. Poor sample preparation leading to incomplete extraction. 2. Degradation of this compound in the analytical solvent. 3. Instrument variability.1. Optimize the extraction procedure to ensure complete recovery of this compound from the formulation matrix. 2. Prepare samples immediately before analysis and store them in a cool, dark autosampler. Use a stabilized solvent if necessary. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.
Appearance of unknown peaks in the chromatogram of a stability sample. 1. Formation of this compound degradation products. 2. Leachables from the container closure system. 3. Degradation of an excipient in the formulation.1. Perform forced degradation studies to tentatively identify the degradation products. Use a mass spectrometer (LC-MS or GC-MS) for structural elucidation. 2. Analyze a placebo formulation stored under the same conditions to identify peaks originating from the container. 3. Analyze individual excipients under stress conditions to identify their degradation products.

Quantitative Data on this compound Degradation

The following table summarizes hypothetical data from forced degradation studies to illustrate the stability-indicating nature of a well-developed analytical method. The goal of a forced degradation study is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Stress Condition Description Time % this compound Degraded Appearance of Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C24 hours~5%Minor peaks observed
Base Hydrolysis 0.1 M NaOH at 60°C24 hours~8%Several minor peaks observed
Oxidation 3% H₂O₂ at room temperature8 hours~15%One major and several minor degradation peaks
Thermal Degradation 80°C48 hours~10%Minor peaks, similar to oxidative degradation
Photodegradation ICH Option 1 (UV/Vis light)7 days~20%Multiple degradation peaks observed

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Formulated this compound product

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC grade water

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 8 hours, protected from light.

    • Dilute with methanol to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation:

    • Place a solid sample of this compound or the formulated product in a stability chamber at 80°C for 48 hours.

    • After exposure, dissolve the sample in methanol to a final concentration of approximately 100 µg/mL.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

    • Keep a control sample wrapped in aluminum foil in the same chamber.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC-UV or GC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples to demonstrate that the this compound peak is free from interference from degradation products, excipients, and placebo.

  • Linearity: Prepare a series of this compound standard solutions over a concentration range (e.g., 1-200 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts or instruments. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Visualizations

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Formulation with This compound Stability Issue forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC/GC Method forced_degradation->method_dev method_val Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) method_dev->method_val stability_study Place Formulation on Formal Stability Study (ICH Q1A(R2)) method_val->stability_study analysis Analyze Samples at Time Points stability_study->analysis data_eval Evaluate Data: Assay, Impurities, Mass Balance analysis->data_eval data_eval->start Re-evaluate end End: Reformulation or Packaging Adjustment data_eval->end If degradation is unacceptable

References

Technical Support Center: Trace-Level Detection of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace-level Nootkatone detection. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for trace-level detection of this compound?

A1: The most prevalent methods for quantifying this compound at trace levels are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Q2: What are the typical matrices in which this compound is analyzed?

A2: this compound is commonly analyzed in various matrices, including essential oils (especially from citrus fruits like grapefruit), food and beverage products, environmental samples, and biological samples such as plasma for pharmacokinetic studies.[1][2]

Q3: What are the key considerations for sample preparation when analyzing this compound?

A3: Key considerations for sample preparation include the choice of extraction technique (e.g., liquid-liquid extraction, solid-phase extraction), solvent selection, and the need for cleanup steps to remove interfering matrix components. The goal is to efficiently extract this compound while minimizing the co-extraction of substances that could interfere with the analysis.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: this compound is a relatively stable compound.[3] However, to ensure its stability, it is recommended to store samples and standard solutions in a cool, dark place. For long-term storage, refrigeration or freezing is advisable. It is also important to use high-purity solvents to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC and GC-MS.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Dead volume in the system (e.g., from improper fittings).1. Wash the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Reduce the injection volume or dilute the sample. 4. Check all fittings and connections for proper installation.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. 4. Equilibrate the column with the mobile phase until a stable retention time is achieved. Consider replacing the column if it is old.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life.1. Use high-purity solvents and filter the mobile phase. Clean the detector cell according to the manufacturer's instructions. 2. Degas the mobile phase and purge the system to remove any air bubbles. 3. Replace the detector lamp.
Low Sensitivity/No Peak 1. Incorrect wavelength selection for UV detection. 2. Sample concentration is below the limit of detection (LOD). 3. Issues with the injector or detector.1. Ensure the UV detector is set to the wavelength of maximum absorbance for this compound (typically around 230-240 nm). 2. Concentrate the sample or use a more sensitive detection method (e.g., MS). 3. Check the injector for proper sample introduction and ensure the detector is functioning correctly.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injection temperature.1. Use a deactivated liner and/or a guard column. Trim the front end of the analytical column. 2. Bake out the column at a high temperature (within its specified limit). 3. Optimize the injection temperature to ensure proper volatilization of this compound without degradation.
Variable Peak Areas 1. Leaks in the injection port septum or gas lines. 2. Inconsistent injection volume. 3. Matrix effects.1. Replace the septum and check all gas connections for leaks using an electronic leak detector. 2. Ensure the autosampler syringe is functioning correctly and free of air bubbles. 3. Use an internal standard to correct for variations in injection volume and matrix effects.
High Background Noise 1. Column bleed. 2. Contamination in the carrier gas, injector, or MS source. 3. Septum bleed.1. Condition the column properly. Use a low-bleed column if possible. 2. Use high-purity carrier gas with appropriate traps. Clean the injector and MS ion source. 3. Use a high-quality, low-bleed septum.
Poor Sensitivity 1. MS source is dirty. 2. Incorrect MS tune. 3. Sample loss during preparation or injection.1. Clean the ion source, repeller, and lens stack. 2. Tune the mass spectrometer according to the manufacturer's recommendations. 3. Optimize sample preparation and injection parameters to minimize analyte loss.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for the detection of this compound.

LC-MS/MS Method Performance
ParameterValue
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][2]
Linearity Range 10 - 2000 ng/mL[1][2]
Correlation Coefficient (r) 0.9943[1][2]
Precision (RSD) 2.56% - 8.41%[1][2]
Accuracy 98.9% - 99.17%[1][2]
GC-MS Method Performance
ParameterValue
Linearity (R²) 0.9926[3]
Limit of Detection (LOD) Data not available
Limit of Quantification (LOQ) Data not available
Recovery Data not available
HPLC-UV Method Performance
ParameterValue
Limit of Detection (LOD) Data not available
Limit of Quantification (LOQ) Data not available
Linearity Data not available
Recovery Data not available

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Aqueous Samples
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 100 mL of the aqueous sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.

HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 235 nm.

  • Column Temperature: 30°C.

GC-MS Method
  • Column: A non-polar capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: General workflow for the analysis of this compound. cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup/Concentration Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Detection (UV or MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for the analysis of this compound.

Biosynthetic Pathway of this compound

G Figure 2: Simplified biosynthetic pathway of this compound from Valencene. Valencene Valencene Nootkatol Nootkatol Valencene->Nootkatol Oxidation This compound This compound Nootkatol->this compound Oxidation Enzyme1 Cytochrome P450 Monooxygenase Enzyme1->Valencene Enzyme2 Alcohol Dehydrogenase Enzyme2->Nootkatol

Caption: Simplified biosynthetic pathway of this compound.

References

Validation & Comparative

Nootkatone vs. DEET: A Comparative Efficacy Guide Against Aedes aegypti

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two leading mosquito repellents, detailing their performance, mechanisms of action, and toxicological profiles based on experimental data.

In the ongoing effort to combat the global threat of mosquito-borne diseases, particularly those transmitted by Aedes aegypti, the development and evaluation of effective repellents are of paramount importance. N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard for topical insect repellents. However, the emergence of insecticide resistance and consumer demand for naturally derived alternatives have spurred research into new active ingredients. Among the most promising is nootkatone, a sesquiterpenoid ketone found in grapefruit peel and the Alaskan yellow cedar. This guide provides a detailed comparison of the efficacy, mechanism of action, and safety of this compound and DEET against Aedes aegypti, tailored for researchers and drug development professionals.

Performance and Efficacy

Direct comparative studies demonstrate that this compound exhibits significant repellency against Aedes aegypti, with performance comparable to lower concentrations of DEET. Its dual-action capability as both a repellent and an insecticide offers a distinct advantage in vector control strategies.

Recent studies utilizing Repellency/Irritancy and Biting Inhibition Bioassays (RIBB) have concluded that a 20% this compound formulation repels mosquitoes at a rate comparable to commercial products containing 7% DEET or 5% picaridin.[1][2] While higher concentrations of DEET (e.g., 23.8% to 29%) provide longer durations of complete protection, sometimes exceeding 5 hours, this compound's efficacy positions it as a viable alternative.[2]

Beyond repellency, this compound also functions as an insecticide at higher doses, inducing paralysis and death.[1][3] This contrasts with DEET, which is not primarily insecticidal at typical concentrations used in repellents.[4] This dual functionality suggests this compound could be valuable in managing insecticide-resistant mosquito populations.[5]

Table 1: Comparative Efficacy Data of this compound and DEET Against Aedes aegypti
ParameterThis compoundDEETKey Findings & Citations
Repellency Comparable to 7% DEET at a 20% concentration.[1][2][6]Gold standard; efficacy is concentration-dependent. A 23.8% formulation can provide ~5 hours of protection.This compound is an effective repellent, comparable to lower concentrations of DEET. Higher DEET concentrations offer longer protection times.
Spatial Activity Demonstrates modest spatial repellency, not significantly different from 7% DEET in some studies.[7]Effective spatial repellent. Half repellent concentration (EC₅₀) of 32 µg/cm².[8]Both compounds deter mosquitoes from entering a treated space, interfering with host-seeking from a distance.
Biting Inhibition Significantly inhibits blood-feeding by Aedes aegypti.[2][6]Superior biting inhibition at higher concentrations (e.g., 29%).[2]Both compounds effectively prevent mosquito bites upon contact with a treated surface.
Insecticidal Activity Yes, causes paralysis and mortality at higher doses.[1][3]Minimal at typical repellent concentrations.[4]This compound's dual action as an insecticide offers a potential tool against resistant mosquito populations.

Mechanism of Action

This compound and DEET repel Aedes aegypti through distinct and complex neurological pathways. This compound has a unique mode of action targeting the GABAergic system, while DEET's mechanism is multi-modal, affecting both olfactory and gustatory systems.

This compound: Potentiation of GABAergic Signaling

Recent research has elucidated that this compound's primary mode of action involves the potentiation of γ-aminobutyric acid (GABA)-mediated signaling.[1][3] It modulates the major insect GABA-gated chloride channel, known as Resistant to Dieldrin (Rdl).[1][3] At lower, repellent doses, this disrupts synaptic transmission in sensory neurons.[1] At higher, insecticidal doses, it is presumed to cause broad-range synaptic transmission disruption, leading to paralysis and death.[1][3] Spatial repellency is also partially mediated by Orco- and ionotropic receptor (IR)-positive neurons.[1][3]

G cluster_membrane Neuronal Membrane cluster_effect Resulting Effect This compound This compound Rdl Rdl (GABA-gated Chloride Channel) This compound->Rdl potentiates GABA GABA GABA->Rdl binds Cl Cl⁻ Rdl->Cl allows influx Cl->Neuron Hyperpolarization Hyperpolarization & Inhibition of Neuron Repellency Low Dose: Repellency Hyperpolarization->Repellency Paralysis High Dose: Paralysis & Death Hyperpolarization->Paralysis

This compound's potentiation of the Rdl GABA receptor.
DEET: A Multi-modal Repellent

DEET's mechanism of action is not fully understood but is known to be complex, involving multiple chemosensory pathways. It does not simply "mask" human odors but actively confuses and repels mosquitoes through several means:

  • Olfactory Receptor Interference : DEET can directly interact with mosquito odorant receptors (ORs). It has been shown to reduce the sensitivity of olfactory receptor neurons (ORNs) to attractants like lactic acid.[9] Some studies suggest DEET directly activates specific ORNs, leading to an aversive "smell and avoid" response.[10]

  • Contact Chemorepulsion : Upon landing on a DEET-treated surface, mosquitoes are strongly repelled. This is mediated by gustatory (taste) receptors on their legs and proboscis, which detect DEET as a bitter and aversive substance.[11]

  • Broad Neurological Effects : DEET may also have wider neurological effects, potentially impacting ion channels and acetylcholinesterase activity, further disrupting normal behavior.[11]

G cluster_deet DEET Exposure cluster_pathways Mosquito Sensory Pathways cluster_response Behavioral Response DEET_Vapor DEET (Vapor) Olfactory Olfactory Receptors (Antennae) DEET_Vapor->Olfactory interferes with/ activates DEET_Contact DEET (Contact) Gustatory Gustatory Receptors (Legs, Proboscis) DEET_Contact->Gustatory activates Avoidance Host Avoidance & Spatial Repellency Olfactory->Avoidance No_Biting Contact Repellency (No Biting) Gustatory->No_Biting

DEET's multi-modal mechanism of action.

Toxicological Profile

Both this compound and DEET are considered safe for human use when applied according to label instructions. This compound benefits from its status as a food-grade substance, while DEET has a long history of safe and effective use by millions of people.

Table 2: Comparative Toxicological Data
ParameterThis compoundDEET
Source Natural (Grapefruit, Alaskan Yellow Cedar)Synthetic
Acute Oral LD₅₀ (Rat) >2250 mg/kg~2000 mg/kg
Topical LD₅₀ (Mosquito) LC₅₀: ~2.23-2.50 mg/bottle (Aedes spp.)[2]0.94 µg/mg (Ae. aegypti)[4]
Human Safety Low acute toxicity for all exposure routes. Widely used in food and fragrance industries.Considered safe for normal use by the general population, including children. Rare instances of adverse reactions reported.

Note: Direct comparison of mosquito LD₅₀ values is challenging due to different units and methodologies reported in the literature.

Experimental Protocols

The evaluation of repellent efficacy relies on standardized laboratory and field assays. Key methodologies cited in the comparison of this compound and DEET include bottle bioassays for insecticidal activity and arm-in-cage or RIBB assays for repellency.

Bottle Bioassay Protocol (CDC Method)

This method is used to determine the insecticidal properties of a compound.

  • Preparation : Glass bottles are coated internally with a specific concentration of the test compound dissolved in a solvent (e.g., acetone). Control bottles are coated with the solvent alone.

  • Exposure : A cohort of non-blood-fed female mosquitoes (typically 20-25) is introduced into each bottle.

  • Observation : The number of mosquitoes knocked down is recorded at set time intervals over a 24-hour period. Mortality is recorded at 24 hours.

  • Analysis : Data are used to calculate the knockdown time (KT₅₀) and lethal concentration (LC₅₀) of the compound.[6]

Repellency/Irritancy and Biting Inhibition Bioassay (RIBB)

The RIBB is a high-throughput system designed to evaluate spatial repellency, contact irritancy, and biting inhibition.

  • Apparatus : A two-chambered system where mosquitoes can move between a treated and an untreated chamber. Human arms are used as the attractant source.

  • Procedure : One of the subject's forearms is treated with the test repellent, while the other remains untreated as a control. The arms are inserted into the respective chambers.

  • Data Collection : The number of mosquitoes in each chamber and the number of bites on each arm are recorded over a specific time period.

  • Metrics : The data are used to calculate a Spatial Activity Index (SAI) and a Biting Inhibition (BI) factor, providing quantitative measures of the repellent's different effects.[6][12]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (RIBB Assay) cluster_analysis Phase 3: Data Analysis Rearing Mosquito Rearing (Aedes aegypti) Exposure Introduce Mosquitoes Rearing->Exposure Repellent Repellent Formulation (this compound/DEET) Application Apply Repellent to one forearm Repellent->Application Subjects Human Subject Recruitment Subjects->Application Setup Place arms in RIBB chambers Application->Setup Setup->Exposure Observe Record Mosquito Distribution & Bites Exposure->Observe Calculate Calculate SAI & BI Observe->Calculate Compare Statistical Comparison of Efficacy Calculate->Compare

Generalized workflow for repellent efficacy testing.

Conclusion

This compound represents a significant development in the field of insect repellents. While DEET remains a highly effective and long-lasting repellent, this compound offers a compelling alternative with a strong safety profile and a unique, dual-action mechanism. Its efficacy is comparable to lower concentrations of DEET, making it suitable for many consumer applications. Furthermore, its distinct mode of action as both a repellent and an insecticide targeting the GABA receptor makes it a valuable tool for public health, particularly in scenarios where resistance to conventional insecticides is a concern. Future research should focus on optimizing this compound formulations to enhance their duration of protection and further explore their potential in integrated vector management programs.

References

Comparative Analysis of Nootkatone and Permethrin Toxicity to Insects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal properties of nootkatone, a naturally derived sesquiterpenoid, and permethrin, a widely used synthetic pyrethroid. This analysis is supported by experimental data on their toxicity, detailed methodologies of key experiments, and visualizations of their mechanisms of action.

Executive Summary

This compound, a compound found in grapefruit and Alaska yellow cedar trees, and permethrin, a synthetic insecticide, represent two distinct approaches to insect control. Permethrin is a potent, broad-spectrum neurotoxin that has been a cornerstone of pest management for decades. However, its efficacy is increasingly challenged by the development of insecticide resistance in various insect populations. This compound presents a promising alternative with a different mode of action, suggesting it could be effective against permethrin-resistant strains and be a valuable tool in integrated pest management (IPM) strategies. This guide delves into a comparative analysis of their toxicity, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Data Presentation: Comparative Toxicity

The following table summarizes the available quantitative data on the toxicity of this compound and permethrin to various insect species. It is important to note that direct comparisons of LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values should be made with caution due to variations in experimental protocols, insect strains, and application methods.

InsecticideInsect SpeciesLife StageApplication MethodToxicity MetricValue
This compound Drosophila melanogaster (insecticide-susceptible strain)AdultTopical ApplicationLD5011 µg/g[1][2]
Drosophila melanogaster (cyclodiene-resistant strain)AdultTopical ApplicationLD50>121 µg/g[1][2]
Aedes aegypti (Yellow Fever Mosquito)LarvaeAqueous ExposureLC50 (24h)180.46 ppm
Aedes aegypti (Yellow Fever Mosquito)LarvaeAqueous ExposureLC90 (24h)334.62 ppm
Xenopsylla cheopis (Oriental Rat Flea)Not SpecifiedNot SpecifiedLC500.0029%
Coptotermes formosanus (Formosan Subterranean Termite)WorkerTopical ApplicationLD50 (72h)~100 µ g/insect [3]
Permethrin Apis mellifera (Honey Bee)AdultTopical ApplicationLC500.029 µ g/bee [4][5]
Blattella germanica (German Cockroach)Not SpecifiedTopical ApplicationLD502.37-3.28 µ g/insect
Anopheles gambiae (Malaria Mosquito, susceptible strain)AdultTopical ApplicationLD500.00031 µ g/insect
Rattus norvegicus (Rat, for comparison)AdultOralLD50430-4000 mg/kg[4][6]
Oryctolagus cuniculus (Rabbit, for comparison)AdultDermalLD50>2000 mg/kg[4][7]

Note: Studies have indicated that this compound is approximately 1000 times less potent as an insecticide against Aedes aegypti and Aedes albopictus when compared to permethrin[8]. However, its novel mode of action makes it a candidate for controlling permethrin-resistant populations[8]. This compound is also recognized for its low toxicity to non-target organisms such as birds, mammals, and bees[9]. Conversely, permethrin is highly toxic to bees, fish, and other aquatic organisms[4][10].

Mechanisms of Action

This compound and permethrin disrupt the insect nervous system through distinct molecular pathways.

This compound: The insecticidal and repellent properties of this compound are attributed to its interaction with multiple components of the insect's nervous system. Evidence suggests two primary mechanisms of action:

  • GABA-gated Chloride Channel Antagonism: this compound is believed to act as an antagonist at GABA (gamma-aminobutyric acid)-gated chloride channels in insect neurons[1][2]. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the chloride channels, this compound prevents the hyperpolarization of the neuron, leading to hyperexcitation, paralysis, and eventual death of the insect.

  • Octopamine Receptor Activation: this compound has also been shown to activate octopamine receptors[11][12][13]. Octopamine is an important neurotransmitter, neuromodulator, and neurohormone in insects, playing a role in various physiological processes, including flight, feeding, and reproduction. The overstimulation of octopamine receptors can lead to a cascade of downstream effects, ultimately resulting in insect mortality.

Permethrin: As a synthetic pyrethroid, permethrin's primary target is the voltage-gated sodium channels in the nerve cell membranes of insects[6]. These channels are crucial for the generation and propagation of nerve impulses. Permethrin binds to these channels and modifies their gating properties, specifically by prolonging their opening[14][15][16][17]. This disruption leads to a continuous influx of sodium ions, causing prolonged depolarization of the nerve membrane. The consequences for the insect are hyperexcitation of the nervous system, loss of motor coordination, paralysis, and ultimately, death. The selectivity of permethrin for insects over mammals is partly due to differences in the structure and sensitivity of sodium channels between these groups[4].

Experimental Protocols

Standardized bioassays are essential for accurately determining and comparing the toxicity of insecticides. The following are detailed methodologies for two commonly employed assays.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of a compound by directly applying a known amount of the insecticide to the insect's body, typically the dorsal thorax. This technique minimizes variations in exposure that can occur with other methods.

Objective: To determine the median lethal dose (LD50) of an insecticide.

Materials:

  • Test insects of a uniform age and size.

  • Insecticide stock solution of known concentration.

  • Volatile solvent (e.g., acetone).

  • Micro-applicator or repeating dispenser capable of delivering precise volumes (e.g., 0.2 µL).

  • Chilling plate or CO2 anesthetizer.

  • Observation containers with food and water.

  • Forceps.

  • Fume hood.

Procedure:

  • Preparation of Insecticide Dilutions: Prepare a series of dilutions of the insecticide stock solution in the chosen solvent. A range-finding test is often conducted to determine the appropriate concentration range that will cause between 10% and 90% mortality.

  • Insect Anesthetization: Anesthetize the insects using either a chilling plate or a brief exposure to CO2 to immobilize them for treatment.

  • Application of Insecticide: Using a micro-applicator, apply a precise volume (e.g., 0.2 µL) of each insecticide dilution to the dorsal surface of the thorax of each insect[18][19]. A control group should be treated with the solvent alone.

  • Observation: Place the treated insects in clean observation containers with access to food and water. Maintain the containers under controlled environmental conditions (temperature, humidity, and light cycle).

  • Mortality Assessment: Record mortality at predetermined time points, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis: Use probit analysis or a similar statistical method to calculate the LD50 value, which is the dose of the insecticide that is lethal to 50% of the test population.

CDC Bottle Bioassay

The Centers for Disease Control and Prevention (CDC) bottle bioassay is a widely used method to assess insecticide resistance in mosquito populations. It determines the time it takes for a diagnostic dose of an insecticide to kill a certain percentage of the test population.

Objective: To determine the susceptibility or resistance of an insect population to a specific insecticide.

Materials:

  • 250 ml glass Wheaton bottles with screw caps.

  • Technical grade insecticide.

  • High-purity acetone.

  • Pipettes and tips.

  • Aspirator for transferring insects.

  • Timer.

  • Test insects (e.g., adult mosquitoes).

Procedure:

  • Bottle Coating: Prepare a solution of the insecticide in acetone at a pre-determined diagnostic concentration. Coat the inside of the glass bottles with 1 ml of the insecticide solution by rolling and swirling the bottle until the acetone has completely evaporated, leaving a uniform layer of insecticide on the inner surface. Prepare control bottles using acetone only[20][21][22][23][24].

  • Insect Exposure: Introduce a batch of 10-25 insects into each treated and control bottle using an aspirator.

  • Observation and Mortality Recording: Start the timer immediately after introducing the insects. Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for a total observation period of up to 2 hours.

  • Data Interpretation: The primary endpoint is the percentage of mortality at a specific diagnostic time. If the mortality rate is below a certain threshold (e.g., 90%), it suggests the presence of resistance in the population. The time to 50% mortality (LT50) can also be calculated.

Mandatory Visualization

.dot

Experimental_Workflow_Topical_Application cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis A Prepare Insecticide Dilutions C Apply 0.2 µL to Dorsal Thorax A->C B Anesthetize Insects B->C D Transfer to Observation Containers C->D E Record Mortality at 24, 48, 72h D->E F Calculate LD50 (Probit Analysis) E->F

Caption: Workflow for a typical topical application bioassay.

.dot

Experimental_Workflow_CDC_Bottle_Bioassay cluster_prep Preparation cluster_exp Exposure cluster_obs Observation & Analysis A Coat Bottles with Insecticide B Introduce Insects into Bottles A->B C Record Mortality at Intervals (up to 2h) B->C D Determine Resistance Status C->D

Caption: Workflow for the CDC bottle bioassay.

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Nootkatone_Signaling_Pathway cluster_this compound This compound's Dual Mechanism of Action cluster_gaba GABA Receptor Pathway cluster_octo Octopamine Receptor Pathway This compound This compound GABAR GABA-gated Chloride Channel This compound->GABAR Antagonizes OctoR Octopamine Receptor This compound->OctoR Activates Cl_ion Chloride Ions (Cl⁻) GABAR->Cl_ion Blocks Influx Hyperexcitation Hyperexcitation & Paralysis GABAR->Hyperexcitation Leads to Mortality Mortality Hyperexcitation->Mortality GPCR G-protein Coupled Receptor Signaling OctoR->GPCR Initiates Cellular_Response Altered Cellular Response GPCR->Cellular_Response Cellular_Response->Mortality

Caption: this compound's dual action on insect neurons.

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Permethrin_Signaling_Pathway cluster_permethrin Permethrin's Mechanism of Action cluster_sodium Voltage-Gated Sodium Channel Pathway Permethrin Permethrin VGSC Voltage-Gated Sodium Channel Permethrin->VGSC Binds to and modifies Na_ion Sodium Ions (Na⁺) VGSC->Na_ion Prolongs Influx Depolarization Prolonged Depolarization VGSC->Depolarization Causes Paralysis Paralysis & Death Depolarization->Paralysis Leads to

Caption: Permethrin's effect on insect sodium channels.

References

Efficacy of Nootkatone against insecticide-resistant mosquito strains

Author: BenchChem Technical Support Team. Date: November 2025

Gainesville, FL – The escalating threat of insecticide resistance in mosquito populations, which undermines global efforts to control vector-borne diseases, has driven the search for novel control agents. Nootkatone, a natural compound found in grapefruit and Alaska yellow cedar trees, has emerged as a promising candidate, demonstrating significant efficacy against mosquito strains resistant to conventional insecticides. This guide provides a comprehensive comparison of this compound's performance against insecticide-resistant mosquito strains, supported by experimental data, detailed methodologies, and visualizations of its mode of action.

Executive Summary

This compound exhibits a dual action as both a potent insecticide and repellent against various mosquito species, including those with demonstrated resistance to widely used insecticides like permethrin. Its novel mode of action, targeting different neural pathways than traditional insecticides, makes it a valuable tool for insecticide resistance management programs. Experimental evidence indicates that while permethrin-resistant mosquito strains may show a reduced susceptibility to this compound compared to their susceptible counterparts, this compound remains an effective control agent.

Performance Comparison of this compound

The efficacy of this compound as an insecticide is typically evaluated by determining the lethal concentration required to kill 50% of a mosquito population (LC50) and the time required to knock down 50% of the population (KT50). Lower LC50 and KT50 values indicate higher toxicity and faster action of the insecticide.

Recent studies have compared the efficacy of this compound against permethrin-susceptible (PERM-S) and permethrin-resistant (PERM-R) strains of Aedes aegypti and Aedes albopictus, the primary vectors for dengue, Zika, and chikungunya viruses.

Table 1: Insecticidal Efficacy of this compound against Aedes aegypti Strains

StrainPermethrin SusceptibilityThis compound LC50 (µ g/bottle )This compound KT50 (min) at 100 µ g/bottle
New OrleansSusceptible (PERM-S)3.0325.5
VergelResistant (PERM-R)8.3445.1

Table 2: Insecticidal Efficacy of this compound against Aedes albopictus Strains

StrainPermethrin SusceptibilityThis compound LC50 (µ g/bottle )This compound KT50 (min) at 100 µ g/bottle
ATM-NJ95Susceptible (PERM-S)3.3328.2
CoatzacoalcosSusceptible (PERM-S)3.4529.7

The data clearly indicates that the permethrin-resistant Vergel strain of Aedes aegypti required a nearly three-fold higher concentration of this compound to achieve 50% mortality compared to the susceptible New Orleans strain[1]. Similarly, the knockdown time was significantly longer for the resistant strain. However, it is crucial to note that this compound is still effective against this resistant strain. Both tested strains of Aedes albopictus were susceptible to permethrin and showed similar susceptibility to this compound as the susceptible Aedes aegypti strain[2][3][4][5].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

CDC Bottle Bioassay

This method is used to determine the susceptibility of mosquitoes to an insecticide.

Materials:

  • 250 ml glass bottles

  • Technical grade this compound

  • Acetone (as a solvent)

  • Pipettes

  • Aspirator

  • Adult mosquitoes (3-5 days old)

Procedure:

  • Bottle Coating: A stock solution of this compound in acetone is prepared. A specific volume of this solution is added to each bottle to achieve the desired final concentration (e.g., 100 µ g/bottle ). The bottles are then rolled and rotated until the acetone evaporates completely, leaving a uniform coating of this compound on the inner surface. Control bottles are coated with acetone only.

  • Mosquito Exposure: 20-25 non-blood-fed female mosquitoes are introduced into each bottle using an aspirator.

  • Data Collection: The number of knocked-down (unable to stand or fly) mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Mortality Reading: After the 2-hour exposure period, the mosquitoes are transferred to a clean recovery cage with access to a sugar solution. Mortality is recorded at 24 hours post-exposure.

  • Data Analysis: The data is used to calculate the KT50 using probit analysis and the LC50 using logistic regression.

CDC_Bottle_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Stock Solution B Coat Glass Bottles A->B C Introduce Mosquitoes B->C D Record Knockdown (0-2 hours) C->D E Transfer to Recovery Cages D->E F Record Mortality (24 hours) E->F G Calculate LC50 & KT50 F->G

CDC Bottle Bioassay Experimental Workflow.
Repellency/Irritancy and Biting Inhibition Bioassay (RIBB)

This assay evaluates the repellent and irritant effects of a compound on mosquitoes, as well as its ability to inhibit biting.

Materials:

  • Test cages

  • Human volunteer

  • This compound formulations (at various concentrations)

  • Control solution (e.g., ethanol)

  • Adult female mosquitoes (e.g., Aedes aegypti)

Procedure:

  • Treatment Application: A defined area on the forearm of a human volunteer is treated with a specific concentration of the this compound formulation. A corresponding area on the other arm is treated with the control solution.

  • Exposure: The treated and control arms are simultaneously inserted into a cage containing host-seeking female mosquitoes.

  • Data Collection: The number of mosquitoes landing on and biting each arm is recorded for a specific period (e.g., 5 minutes). The behavior of the mosquitoes upon approaching and landing on the treated surface is also observed to assess irritancy (e.g., immediate take-off, agitated movement).

  • Data Analysis: The data is used to calculate the percent repellency and biting inhibition compared to the control arm.

Mechanism of Action and Resistance

This compound's effectiveness against insecticide-resistant strains stems from its unique mode of action, which differs from that of conventional insecticides like pyrethroids, organophosphates, and carbamates[6][7].

Interaction with GABA Receptors

The primary target of this compound appears to be the γ-aminobutyric acid (GABA) receptor in the mosquito's nervous system[8][9]. GABA is the main inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound is believed to act as a positive allosteric modulator of the GABA receptor, meaning it enhances the effect of GABA. This leads to an excessive influx of chloride ions, causing prolonged neuronal inhibition, which results in paralysis and ultimately death of the mosquito[8].

Nootkatone_GABA_Action cluster_neuron Postsynaptic Neuron GABA_R GABA Receptor (Rdl subunit) Cl_channel Chloride (Cl-) Channel GABA_R->Cl_channel opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization causes Neuron_mem Neuronal Membrane GABA GABA GABA->GABA_R binds This compound This compound This compound->GABA_R potentiates Cl_ion Cl_ion->Cl_channel influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

This compound's action on the GABA receptor.
Mechanism of Resistance

Resistance to some insecticides, such as dieldrin and fipronil, is associated with mutations in the gene encoding the "Resistance to dieldrin" (Rdl) subunit of the GABA receptor[10]. These mutations alter the insecticide's binding site on the receptor, reducing its effectiveness.

While permethrin resistance is primarily due to mutations in the voltage-gated sodium channel, the reduced susceptibility of the PERM-R strain to this compound suggests a potential cross-resistance mechanism, possibly involving enhanced metabolic detoxification or alterations in the GABA receptor that are yet to be fully elucidated.

Rdl_Resistance_Mechanism cluster_neuron_s Susceptible Mosquito cluster_neuron_r Resistant Mosquito GABA_R_S Wild-type GABA Receptor (Rdl subunit) Inhibition_S Neuronal Inhibition GABA_R_S->Inhibition_S Insecticide_S Insecticide Insecticide_S->GABA_R_S binds & blocks GABA_R_R Mutated GABA Receptor (Rdl subunit) No_Inhibition_R Normal Neuronal Function GABA_R_R->No_Inhibition_R Insecticide_R Insecticide Insecticide_R->GABA_R_R binding reduced

Mechanism of Rdl-mediated insecticide resistance.
Involvement of Octopamine Receptors

In addition to its effects on GABA receptors, there is evidence to suggest that this compound may also interact with octopamine receptors in insects. Octopamine is a neurotransmitter, neuromodulator, and neurohormone that plays a role in various physiological processes, including flight, feeding, and reproduction. The precise mechanism of this compound's interaction with octopamine receptors and its contribution to its insecticidal activity is an area of ongoing research.

Conclusion

This compound presents a significant advancement in the fight against insecticide-resistant mosquitoes. Its novel mode of action provides an effective alternative to conventional insecticides, for which resistance is widespread. While resistant strains may exhibit reduced susceptibility, this compound's efficacy remains substantial. Further research into potential cross-resistance mechanisms and the development of optimized formulations will be crucial in harnessing the full potential of this promising natural insecticide. The integration of this compound into mosquito control programs, as part of a comprehensive insecticide resistance management strategy, holds the key to mitigating the threat of vector-borne diseases globally.

References

Nootkatone as a Tick Repellent: A Comparative Guide Based on Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of Nootkatone's efficacy as a tick repellent, benchmarked against other commercially available alternatives. This guide synthesizes data from various field trials to provide a clear, evidence-based overview of this compound's performance.

This compound, a naturally occurring compound found in grapefruits and Alaska yellow cedar, has gained attention as a promising biopesticide for tick control.[1][2] Its dual-action as a repellent and an acaricide makes it a compelling alternative to synthetic repellents. This guide provides a detailed comparison of this compound with established repellents such as DEET, Picaridin, and IR3535, focusing on data from field validation studies.

Performance Comparison of Tick Repellents

The following table summarizes the quantitative data from various field and laboratory studies on the efficacy of this compound and other common tick repellents.

Repellent Active IngredientConcentration(s) TestedTick SpeciesRepellency Efficacy & DurationStudy Type
This compound 0.84% (emulsifiable)Ixodes scapularis (nymphs)100% control for 1 week, declining to 49% at 2 weeks.[3]Field Trial
0.56% (lignin-encapsulated)Ixodes scapularis100% control for 8 weeks.[3]Field Trial
5%Ixodes scapularis (nymphs)Significant reduction in tick counts compared to control (approx. 5 vs 40 nymphs).[4]Field Trial
DEET 33% (cream)Amblyomma americanum (nymphs)97% protection over 12 hours.[5]Field Trial
20% & 30% (aerosol on clothing)Ixodes dammini (all stages)86% and 92% protection, respectively, in 1-hour trials.[5]Field Trial
Not Specified (treated flannel)Ixodes persulcatus & I. ovatus84.0% to 99.7% repellency in "human trap" and "flag-dragging" tests.[6]Field Trial
7% + 1% Eugenol (on socks)Amblyomma sculptum (nymphs)88.5% repellency after 120 minutes.[7]Field Trial
Picaridin (Icaridin) 20% (cream & spray)Dermacentor variabilis & Ixodes scapularisComplete protection for 12.6 to 15.3 hours.[8]Laboratory Study
19.2%Anopheles spp. & Culex annulirostris>95% protection for 1 hour against Anopheles and 5 hours against Culex.[9]Field Trial
IR3535 10% (lotion) & 20% (spray/aerosol)Ixodes scapularisComplete protection for 9.1 to 12.2 hours.[10][11]Laboratory Study
Not SpecifiedIxodes scapularis (nymphs)More effective than DEET at comparable concentrations.[10][11]Laboratory Study
BioUD (2-Undecanone) 7.75%Dermacentor variabilisRepelled ticks for at least 2.5 hours after application to skin.[12]Laboratory Trial
8% & 30%Dermacentor variabilisRepellent for 2.5 hours after skin application.[13]Laboratory Trial

Experimental Protocols

A generalized experimental workflow for field trials assessing tick repellent efficacy is outlined below. Methodologies across studies share common principles, although specific parameters may vary.

A typical field trial protocol involves the following steps:

  • Subject Recruitment and Preparation: Human volunteers are recruited for the study. Treatment areas on the subjects' bodies (e.g., forearms, legs) or clothing (e.g., socks, trousers) are defined.

  • Repellent Application: A standardized dose of the repellent formulation is applied to the designated treatment area. Control subjects or areas are treated with a placebo or left untreated.

  • Exposure to Tick-Infested Environment: Subjects enter a known tick-infested area and perform activities that simulate normal exposure, such as walking through vegetation.

  • Tick Counts: At predetermined intervals, the number of ticks on the treated and control areas is counted. This can involve visual inspection and removal of ticks.

  • Data Analysis: The repellency is calculated based on the reduction in the number of ticks on the treated subjects compared to the control subjects.

G cluster_pre_trial Pre-Trial Phase cluster_trial Trial Execution Phase cluster_post_trial Post-Trial Phase A Subject Recruitment & Informed Consent B Definition of Treatment & Control Areas A->B C Baseline Tick Population Assessment in Study Area B->C D Randomized Application of Repellent & Placebo C->D Initiate Trial E Controlled Exposure to Tick-Infested Habitat D->E F Timed Intervals for Tick Counting & Collection E->F G Data Recording & Verification F->G Collect Data H Statistical Analysis of Repellency Efficacy G->H I Report Generation & Conclusion H->I G A Compound Identification (e.g., this compound) B In Vitro & Laboratory Assays (e.g., Choice Tests, Vertical Migration) A->B F Safety & Toxicological Assessment A->F C Formulation Development (e.g., Encapsulation, Creams, Sprays) B->C D Controlled Field Trials (Human Subjects) C->D E Efficacy & Duration Data D->E G Regulatory Review & Approval (e.g., EPA) E->G F->G H Commercial Product G->H

References

A Comparative Analysis of (+)-Nootkatone and (-)-Nootkatone Isomers: Bioactivity and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the bioactivities of the two enantiomers of Nootkatone: (+)-Nootkatone and (-)-Nootkatone. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to highlight the distinct biological profiles of these isomers. While extensive research has elucidated the multifaceted therapeutic potential of (+)-Nootkatone, a notable gap exists in the scientific literature regarding the bioactivity of its (-)-enantiomer.

This compound, a naturally occurring sesquiterpenoid, is a key component of grapefruit and has garnered significant interest for its wide range of biological activities. These include insecticidal, antimicrobial, anti-inflammatory, and anticancer properties. The two stereoisomers of this compound, (+)-Nootkatone and (-)-Nootkatone, exhibit differences in their biological effects, a phenomenon of critical importance in the fields of pharmacology and natural product chemistry.

Sensory Properties: A Tale of Two Isomers

The most pronounced and well-documented difference between the this compound isomers lies in their sensory properties. (+)-Nootkatone is characterized by a potent grapefruit aroma, whereas (-)-Nootkatone possesses a faint, woody scent. This disparity is quantified by their odor and taste thresholds, with the (+)-isomer being significantly more potent.

Property(+)-Nootkatone(-)-NootkatoneFold Difference
Odor Description Strong grapefruit scent; fresh, green, sourWeak woody (vetiver) note; dusty, spicy-
Odor Threshold (in air) 30 ppm66,000 ppm~2200x
Taste Perception Threshold (in soft drink base) ~0.3 ppm40 ppm~133x

Bioactivity Comparison

While the bioactivity of (+)-Nootkatone has been extensively studied, there is a conspicuous lack of direct comparative experimental data for (-)-Nootkatone across several key areas. The available literature often anecdotally refers to the (-)-isomer as having "less overall bioactivity" without providing quantitative comparisons.

Insecticidal and Repellent Activity

(+)-Nootkatone is a well-established insect repellent and insecticide, effective against a range of pests including ticks, mosquitoes, and termites. Its mechanism of action is believed to involve the activation of octopamine receptors in arthropods, leading to fatal spasms. The U.S. Environmental Protection Agency (EPA) has registered (+)-nootkatone as a new active ingredient for use in insecticides and repellents.

Antimicrobial Activity

Studies have demonstrated that (+)-Nootkatone exhibits antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecalis, and Listeria monocytogenes. It has also been shown to inhibit biofilm formation in S. aureus.

A direct comparison with the antimicrobial activity of (-)-Nootkatone has not been found in the current body of scientific literature.

Anti-inflammatory Activity

(+)-Nootkatone has been shown to possess significant anti-inflammatory properties. Experimental evidence indicates that it can suppress the production of pro-inflammatory cytokines and modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

Quantitative data directly comparing the anti-inflammatory effects of (+)-Nootkatone and (-)-Nootkatone is currently unavailable.

Signaling Pathways Modulated by (+)-Nootkatone

The biological effects of (+)-Nootkatone are mediated through its interaction with several key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.

AMPK_Pathway This compound (+)-Nootkatone AMPK AMPK Activation This compound->AMPK Metabolism Improved Glucose and Lipid Metabolism AMPK->Metabolism Obesity Prevention of Obesity Metabolism->Obesity

Figure 1: (+)-Nootkatone activates the AMPK signaling pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB This compound (+)-Nootkatone This compound->NFkB Inhibition Pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB->Pro_inflammatory

Nootkatone Derivatives as Next-Generation Insecticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of novel nootkatone derivatives reveals their enhanced insecticidal and antifeedant properties compared to the parent compound. This guide offers researchers and drug development professionals a comparative look at the synthesis, bioactivity, and experimental protocols of these promising biocides.

This compound, a naturally occurring sesquiterpene found in grapefruit and Alaska yellow cedar trees, has long been recognized for its insecticidal and repellent properties.[1][2] Its favorable safety profile, being approved for use in food and cosmetics, makes it an attractive starting point for the development of new, eco-friendly pesticides.[2][3] Recent research has focused on synthesizing novel derivatives of this compound to enhance its potency and spectrum of activity against various agricultural and public health pests. This guide summarizes key findings from recent studies, presenting a comparative analysis of different classes of this compound derivatives, their synthesis, and their insecticidal efficacy.

Performance Comparison of this compound Derivatives

Recent studies have explored several classes of this compound derivatives, including thioethers, amines, and those generated through various oxidation and condensation reactions. The insecticidal, antifeedant, and ixodicidal activities of these compounds have been evaluated against a range of pests, with many derivatives demonstrating significantly improved performance over this compound.

Insecticidal and Antifeedant Activity Data

The following tables summarize the quantitative data on the bioactivity of various this compound derivatives from recent publications.

Table 1: Insecticidal Activity of this compound Thioether Derivatives Containing 1,3,4-Oxadiazole/Thiadiazole Moieties [4]

CompoundTarget PestBioassayResultComparison to this compound/Controls
8c Mythimna separataGrowth Inhibitory (GI)71.4% Corrected Mortality Rate (CMR) at 1 mg/mL1.54-fold more active than (+)-nootkatone
8c Myzus persicaeAphicidal (LD50)0.030 µ g/larvae Activity close to the commercial insecticide etoxazole (0.026 µ g/larvae )
8s Plutella xylostellaLarvicidal (LC50)0.27 mg/mL3.37-fold more active than toosendanin

Table 2: Insecticidal Activity of this compound-Based Amine Derivatives [5][6]

CompoundTarget PestBioassayResultComparison to this compound/Controls
3o Myzus persicaeAphicidal (LD50)0.011 µ g/larvae 2.09-fold more active than rotenone
3g Plutella xylostellaLarvicidal (LC50)260 mg/LMore potent than rotenone (460 mg/L)
3n Plutella xylostellaLarvicidal (LC50)230 mg/LMore potent than rotenone (460 mg/L)
3a, 3d, 3h, 3m, 3n, 3p, 3r Mythimna separataGrowth Inhibitory (GI)More promising than toosendanin-

Table 3: Antifeedant and Ixodicidal Activity of Various this compound Derivatives [1][7][8][9]

CompoundTarget OrganismBioassayResultComparison to this compound
20 Myzus persicaeAntifeedantMost active substance-
20 Rhopalosiphum padiAntifeedantMost active substance-
20 Hyalomma lusitanicum (tick)IxodicidalTwice as efficient as this compound-

Synthesis and Experimental Protocols

The synthesis of these novel derivatives involves various chemical modifications of the this compound scaffold. Below are diagrams illustrating a general synthetic workflow and a typical bioassay procedure, followed by detailed experimental protocols.

Synthetic Workflow for this compound Derivatives

Synthesis_Workflow cluster_start Starting Material cluster_reactions Chemical Reactions cluster_products Products This compound This compound Dehydrogenation Dehydrogenation (I2/DMSO or DDQ) This compound->Dehydrogenation Oxidation Oxidation (SeO2 or mCPBA) This compound->Oxidation Condensation Condensation (e.g., with formaldehyde) This compound->Condensation Functionalization Functionalization (e.g., Thioetherification, Amination) This compound->Functionalization Derivatives Novel this compound Derivatives Dehydrogenation->Derivatives Oxidation->Derivatives Condensation->Derivatives Functionalization->Derivatives

Caption: General synthetic routes for creating novel this compound derivatives.

Experimental Workflow for Insecticidal Bioassays

Bioassay_Workflow cluster_prep Preparation cluster_application Application cluster_eval Evaluation cluster_analysis Data Analysis Test_Compound Prepare Test Compound Solutions (Different Concentrations) Topical Topical Application Test_Compound->Topical Diet Diet Incorporation / Leaf Disc Assay Test_Compound->Diet Bottle Bottle Bioassay Test_Compound->Bottle Control_Group Prepare Control Groups (Solvent only, Positive Control) Insects Rear Target Insects Insects->Topical Insects->Diet Insects->Bottle Observation Observe for Mortality, Growth Inhibition, or Antifeedant Effects Topical->Observation Diet->Observation Bottle->Observation Data_Collection Record Data at Predetermined Time Intervals Observation->Data_Collection Calculation Calculate LD50, LC50, CMR, etc. Data_Collection->Calculation

Caption: A typical workflow for evaluating the insecticidal activity of compounds.

Detailed Experimental Protocols

1. Synthesis of 13-Substituted Thioether this compound Derivatives (General Procedure) [4]

A solution of 13-bromo-nootkatone, the respective substituted thiol, and potassium carbonate in acetone is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography to yield the desired thioether derivative.

2. Synthesis of this compound-Based Amine Derivatives (General Procedure) [5][6]

To a solution of this compound in a suitable solvent, the appropriate amine is added. The reaction mixture is stirred, often in the presence of a catalyst or a dehydrating agent, for a specified time at a controlled temperature. After the reaction is complete, the mixture is worked up by extraction and washing. The crude product is then purified using column chromatography to obtain the pure amine derivative.

3. Oxidation of this compound with Selenium Dioxide (SeO2) [1]

This compound and SeO2 are dissolved in ethanol and refluxed for 3 hours. After the starting material is consumed, the solvent is removed in vacuo. The crude product is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate and brine. After drying over anhydrous sodium sulfate and concentration, the product is purified by flash chromatography.

4. Insecticidal Bioassays

  • Growth Inhibitory (GI) Activity against M. separata : The diet-incorporation method is used. Artificial diet containing different concentrations of the test compounds is prepared. Third-instar larvae are introduced to the treated diet and their mortality and weight are recorded over a period of time.[10]

  • Aphicidal Activity against M. persicae : The topical application method is employed. A specific dose of the test compound dissolved in a suitable solvent is applied to the dorsum of the adult aphids using a micro-applicator. Mortality is assessed after a set period.[10]

  • Larvicidal Activity against P. xylostella : The leaf disc method is utilized. Cabbage discs are dipped into solutions of the test compounds at various concentrations. Third-instar larvae are then placed on the treated leaf discs, and mortality is recorded after a specified time.[10]

  • Bottle Bioassay against Aedes mosquitoes : A solution of the test compound in a volatile solvent is used to coat the inside of glass bottles. After the solvent evaporates, adult mosquitoes are introduced into the bottles, and the number of knocked-down or immobile mosquitoes is recorded over time.[11]

Mechanism of Action

While the exact mode of action for all derivatives is not fully elucidated, some studies suggest potential mechanisms. For instance, the this compound derivative 3n has been shown to inhibit the activity of glutathione S-transferase (GST) in P. xylostella, an enzyme often involved in detoxification of xenobiotics.[5][6] this compound itself is thought to act on octopamine receptors in insects, which are not present in humans, suggesting a favorable safety profile.[2] The unique mode of action of this compound and its derivatives may also be beneficial in combating insecticide resistance that has developed against other classes of pesticides.[12]

Conclusion

The synthesis and evaluation of novel this compound derivatives represent a promising avenue for the development of effective and safer insecticides. The data presented in this guide clearly indicates that chemical modification of the this compound structure can lead to substantial improvements in insecticidal potency and spectrum. Further research into the structure-activity relationships, mechanism of action, and formulation of these compounds will be crucial for their successful commercialization and integration into pest management programs. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to build upon these findings and contribute to the next generation of bio-based pest control solutions.

References

Validating the larvicidal activity of Nootkatone against various insect species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of the natural compound nootkatone demonstrates its potential as a viable larvicide for the control of various insect species. This guide provides a comparative analysis of this compound's performance against other common larvicides, supported by available experimental data, detailed protocols, and an examination of its mode of action.

This compound, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, is gaining attention as an environmentally friendly alternative to synthetic insecticides.[1] Its pleasant citrus scent and low toxicity to mammals make it a promising candidate for integrated pest management programs. This document synthesizes current research on the larvicidal and insecticidal activity of this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Performance Against Key Insect Species: A Data-Driven Comparison

Quantitative data on the efficacy of this compound, particularly against the larval stages of mosquitoes, is still emerging. However, studies on adult mosquitoes provide valuable insights into its insecticidal properties. The following tables summarize the available lethal concentration (LC50) data for this compound against various insect species and compare it with common larvicides.

Table 1: Insecticidal Activity of this compound Against Various Insect Species

Insect SpeciesStrainActive IngredientLC5095% Confidence IntervalReference
Aedes aegypti (adult)New Orleans (Permethrin-Susceptible)This compound2.99 mg/bottle2.63 - 3.40[2][3][4]
Aedes aegypti (adult)Vergel (Permethrin-Resistant)This compound8.34 mg/bottle7.12 - 9.98[2][3][4]
Aedes albopictus (adult)ATM-NJ95This compound1.83 mg/bottle1.57 - 2.14[2][3][4]
Aedes albopictus (adult)CoatzacoalcosThis compound1.95 mg/bottle1.70 - 2.25[2][3][4]
Drosophila melanogaster (adult)CSOR (Insecticide-Susceptible)This compoundLD50: 1.1 µ g/fly -[1]
Rhipicephalus microplus (larvae)-This compound>95% mortality at 1%-[5]
Coptotermes formosanus (worker)-This compoundLD50: 25.3 µ g/insect 22.1 - 29.0[6]

Note: LC50 values for mosquitoes are presented as mg/bottle from bottle bioassays, which reflect the concentration needed to kill 50% of the adult mosquito population. LD50 values represent the lethal dose required to kill 50% of the insect population.

Table 2: Larvicidal Activity of Alternative Larvicides Against Aedes aegypti

Active IngredientFormulationLC50 (ppm)Exposure Time (hours)Reference
TemephosTechnical Grade0.00824[7]
Bacillus thuringiensis israelensis (Bti)Liquid formulation8.31 x 10^5 cfu/l24
Bacillus thuringiensis israelensis (Bti)Powder formulation6.72 x 10^5 cfu/l24

Note: ppm (parts per million) is equivalent to mg/L. cfu/l stands for colony-forming units per liter.

While direct comparative larvicidal data for this compound is limited, the adulticidal data suggests that it is effective against both permethrin-susceptible and -resistant strains of Aedes aegypti, albeit at higher concentrations for the resistant strain.[2][3][4] This indicates a different mode of action compared to pyrethroid insecticides.

Understanding the Mechanism: How this compound Works

This compound's insecticidal activity is attributed to its unique mode of action, which differs from many conventional insecticides.[8] It is believed to primarily target the insect's nervous system through two main pathways:

  • GABA-gated Chloride Channel Antagonism: this compound is hypothesized to act as an antagonist of the GABA-gated chloride channel, similar to picrotoxinin.[1] By blocking the inhibitory neurotransmitter GABA, it leads to hyperexcitation of the nervous system, paralysis, and ultimately death.[8]

  • Octopamine Receptor Activation: Some evidence suggests that this compound, like other plant-derived terpenoids, may also activate octopamine receptors in insects. Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, and its disruption can lead to fatal spasms.[9]

This dual-action and distinct mechanism make this compound a valuable tool against insecticide-resistant insect populations.

Experimental Protocols

To ensure standardized and reproducible results in the evaluation of larvicidal agents, the following protocol, based on World Health Organization (WHO) guidelines, is recommended.

Larvicidal Bioassay Protocol

This protocol outlines the procedure for determining the lethal concentration of a larvicide required to kill 50% (LC50) of a larval population.

1. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or acetone).
  • From the stock solution, prepare a series of dilutions of varying concentrations.
  • A control group using only the solvent should be prepared to account for any solvent-induced mortality.

2. Rearing of Larvae:

  • Use late third or early fourth instar larvae of the target insect species (e.g., Aedes aegypti).
  • Ensure larvae are from a healthy, synchronized colony and are of a consistent age.

3. Bioassay Procedure:

  • In a series of beakers or cups, add a defined volume of deionized or non-chlorinated water (e.g., 100 mL).
  • Introduce a specific number of larvae (e.g., 20-25) into each beaker.
  • Add a small amount of larval food to each beaker.
  • Add 1 mL of the respective test solution or control solution to each beaker.
  • Each concentration and the control should be replicated at least three times.

4. Incubation and Observation:

  • Maintain the beakers at a constant temperature and humidity, with a consistent light-dark cycle.
  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

5. Data Analysis:

  • Correct for control mortality using Abbott's formula if it is between 5% and 20%.
  • Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.

Visualizing the Science: Workflows and Pathways

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams have been generated.

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_observation Observation & Analysis prep_solution Prepare Stock & Dilutions add_solution Add Test Solutions prep_solution->add_solution rear_larvae Rear Larvae (3rd/4th Instar) add_larvae Introduce Larvae rear_larvae->add_larvae setup_beakers Set up Test Beakers setup_beakers->add_larvae add_larvae->add_solution incubate Incubate (24-48h) add_solution->incubate record_mortality Record Mortality incubate->record_mortality analyze_data Analyze Data (Probit) record_mortality->analyze_data

Caption: Workflow for a standard larvicidal bioassay.

Nootkatone_Signaling_Pathway cluster_this compound This compound Action cluster_neuron Insect Neuron This compound This compound GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Antagonizes Octopamine_Receptor Octopamine Receptor This compound->Octopamine_Receptor Activates Hyperexcitation Neuronal Hyperexcitation GABA_Receptor->Hyperexcitation Leads to Octopamine_Receptor->Hyperexcitation Contributes to Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Proposed signaling pathway for this compound's insecticidal activity.

Conclusion

This compound presents a promising, naturally derived alternative for insect larval control. Its unique mode of action makes it a valuable tool, particularly in combating insecticide resistance. While more research is needed to establish a comprehensive dataset of its larvicidal efficacy against a wider range of insect species and in direct comparison with other larvicides, the existing evidence on its insecticidal properties is compelling. The detailed protocols and understanding of its mechanism of action provided in this guide will aid researchers in further validating and potentially optimizing the use of this compound in future pest management strategies.

References

Comparative study of Nootkatone's performance in different repellent formulations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Product Development Professionals

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaskan yellow cedar trees, is emerging as a promising active ingredient in the public health arsenal against arthropod vectors.[1][2] Following its registration with the U.S. Environmental Protection Agency (EPA) in 2020, this compound is being developed for use in insecticides and repellents, offering a novel mode of action against ticks and mosquitoes.[2] This guide provides a comparative overview of this compound's performance against established repellents like DEET and picaridin, supported by experimental data and detailed methodologies for key evaluation assays.

Mechanism of Action: A Dual Threat to Arthropods

This compound exhibits a unique dual-action mechanism, functioning as both a repellent and an insecticide.[3][4] Its primary mode of action is believed to involve the disruption of nerve signaling in insects. Evidence suggests this compound acts as an antagonist of GABA-gated chloride channels and an activator of the α-adrenergic type 1 octopamine receptor (PaOA1).[1][5] This interference with neurotransmission leads to fatal spasms at higher concentrations and potent spatial and contact repellency at lower doses.[1][3][6] This distinct mechanism may also prove effective against mosquito populations that have developed resistance to common insecticides like pyrethroids.[2]

Nootkatone_Mechanism cluster_receptor Insect Neuron Receptors cluster_effect Cellular & Physiological Effect GABA_R GABA-gated Chloride Channel (Rdl) Disrupt Disruption of Synaptic Transmission GABA_R->Disrupt Octo_R Octopamine Receptor (PaOA1) Octo_R->Disrupt Spasm Fatal Spasms / Paralysis Disrupt->Spasm High Dose Repel Repellency / Aversion Disrupt->Repel Low Dose Noot This compound Noot->GABA_R Antagonizes / Potentiates Noot->Octo_R Activates

Caption: this compound's dual mechanism of action on insect neurons.

Performance Data: this compound vs. Alternatives

Laboratory and field studies have demonstrated that this compound's repellency is comparable to, and in some cases superior to, other commercially available repellents. Its efficacy varies depending on the formulation, concentration, and target arthropod.

Table 1: Comparative Repellency Against Mosquitoes (Aedes aegypti)
Active Ingredient (Concentration)Test MethodEfficacy MeasurementResult
This compound (20%) RIBB AssaySpatial Activity & Biting InhibitionComparable to 7% DEET and 5% Picaridin[7][8][9]
This compound (10%) RIBB AssaySpatial Activity Index (SAI)Significantly repelled permethrin-susceptible mosquitoes[7]
DEET (7%) RIBB AssaySpatial Activity & Biting InhibitionStandard for comparison; effective repellency[7]
Picaridin (5%) RIBB AssaySpatial Activity & Biting InhibitionStandard for comparison; effective repellency[7]
Table 2: Comparative Efficacy Against Ticks (Ixodes species)
Active IngredientTest MethodEfficacy MeasurementResult
This compound Vertical Laboratory BioassayRepellent Concentration (RC50)0.0458% (More potent than DEET in this study)[10]
DEET Vertical Laboratory BioassayRepellent Concentration (RC50)0.0728%[10]
This compound (2%) Field TrialControl of Nymphal Deer Ticks≥ 91.6% control for 42 days[10]
This compound (0.84%) Field TrialControl of I. scapularis100% control during the first week of application[11]

Key Experimental Protocols

The efficacy of repellent formulations is determined through standardized laboratory and field testing methods. The World Health Organization (WHO) and the EPA provide guidelines for these evaluations.[12][13][14]

Arm-in-Cage Assay

This is a standard laboratory method to determine the Complete Protection Time (CPT) of a topical repellent.[15][16] A volunteer's forearm is treated with a specific dose of the repellent and then inserted into a cage containing host-seeking female mosquitoes at regular intervals.[14][17][18] The CPT is the time from application until the first confirmed mosquito bite.[13][17]

Arm_in_Cage_Workflow cluster_prep Preparation cluster_test Testing Cycle (Repeat every 30 min) cluster_result Endpoint A Measure Forearm Surface Area B Apply 1ml/600cm² of Repellent A->B D Insert Treated Arm into Cage for 3 min B->D C Prepare Cage with ~200 Mosquitoes C->D E Observe & Record Landings / Probes D->E E->D No Bite, Continue F First Confirmed Bite (Failure Point) E->F Bite Occurs G Calculate Complete Protection Time (CPT) F->G

Caption: Standard workflow for an Arm-in-Cage (AIC) repellent test.
Spatial Repellency Assays

Spatial repellency refers to a range of behaviors, including movement away from a chemical source and inhibition of host-seeking, induced by airborne chemicals.[19] These assays are crucial for evaluating products like coils or vaporizers that are not applied directly to the skin.[20] Common methods include Y-tube olfactometers and multi-cage systems (e.g., Taxis Cage or RIBB assays).[15]

Spatial_Repellency_Workflow A Setup Apparatus (e.g., Y-Tube Olfactometer) B Introduce Attractant Source (e.g., Human Hand/Odor) A->B C Place Repellent Formulation in Test Arm of Apparatus A->C D Release Mosquitoes at Entry Point B->D C->D E Observe & Record Mosquito Distribution After Set Time D->E F Calculate Repellency Index (% moving to control vs. test arm) E->F G Compare with Untreated Control F->G

Caption: Generalized workflow for a Y-tube spatial repellency assay.
Field Studies

To validate laboratory findings, field trials are essential.[14] These studies assess a repellent's performance under real-world environmental conditions, including variable temperature, humidity, and wind, against wild vector populations.[21] Protocols typically involve applying repellents to human volunteers who are then exposed to a natural environment.[22] Efficacy is measured by counting the number of bites per unit of time on treated versus untreated individuals to determine percent protection.[22]

Conclusion

This compound demonstrates significant potential as an effective, naturally-derived alternative to synthetic repellents like DEET and picaridin. Its performance is comparable, and in some instances superior, particularly against ticks.[7][10] The dual-action mechanism as both a repellent and an insecticide, combined with its novel mode of action, makes it a valuable tool for integrated pest management and for combating insecticide resistance.[2][11] Further research into optimizing formulations for extended duration and effectiveness against a broader range of arthropod vectors will solidify this compound's position in the commercial repellent market.

References

Safety Operating Guide

Proper Disposal Procedures for Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of nootkatone in a laboratory setting. The following procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to observe the following safety measures. Although some sources do not classify it as a hazardous substance under OSHA 29 CFR 1910.1200, others indicate it can cause skin and eye irritation.[1][2] Therefore, prudent safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety glasses, and a lab coat.[1] If there is a risk of generating dust from solid this compound, a dust respirator should also be used.[1]

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[3]

  • Incompatible Materials: this compound should be stored away from strong oxidizing agents to prevent adverse reactions.[1][4]

  • Ignition Sources: While not easily ignited, fine dust clouds of this compound can form explosive mixtures with air.[1] Keep away from open flames, sparks, and other ignition sources.[1]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Minor Spills:

  • Ensure proper PPE is worn before cleaning up.[1]

  • For solid this compound, use dry clean-up procedures to avoid generating dust.[1] Gently sweep or vacuum the material. If using a vacuum, it should be an explosion-proof model designed for grounded use.[1]

  • For liquid this compound, absorb the spillage with an inert, dry material such as sand or earth.[5]

  • Place the spilled material and cleanup residues into a clean, dry, sealable, and properly labeled container for disposal.[1][5]

  • Wash the spill area thoroughly with soap and water.[5]

Major Spills:

  • Evacuate the area and move upwind to avoid inhalation.[1]

  • Alert the appropriate emergency responders or your institution's Environmental Health and Safety (EHS) office.[1]

  • Prevent the spillage from entering drains, sewers, or water courses, as this compound is considered hazardous for water.[1][2]

  • Control personal contact by using the appropriate protective equipment.[1]

This compound Waste Characterization and Data

Proper disposal requires understanding the properties of the chemical waste. This compound is a naturally occurring sesquiterpene ketone.[6] While it has low acute toxicity, its environmental impact necessitates careful disposal.[2][3]

PropertyValueSource
Physical State Yellow crystalline solid or viscous liquid[1]
Odor Grapefruit-like, citrus[3][5]
Melting Point 35 - 39 °C[3]
Flash Point 100.00 °C (closed cup)[3]
Water Solubility Practically insoluble[3]
Oral LD50 (Rat) > 5,000 mg/kg[3]
Dermal LD50 (Rabbit) > 5,000 mg/kg[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular household garbage.[2][4]

  • Waste Minimization: Before disposal, consider waste minimization techniques. Order only the necessary quantities of chemicals and reduce the scale of experiments where possible.[7]

  • Container Selection: Collect this compound waste in a compatible, leak-proof container, preferably the original container if it is in good condition.[8] Polyethylene or polypropylene containers are also suitable.[1] Ensure the container can be securely sealed.[1][8]

  • Labeling: Clearly label the waste container. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[9]

  • Storage in Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] The SAA must be at or near the point of waste generation.[7]

    • Store incompatible waste types separately. Specifically, keep this compound waste away from strong acids, bases, and oxidizing agents.[4][8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[7][10] Provide them with accurate information about the waste stream.

  • Final Disposal Method: The ultimate disposal will likely be incineration at an approved facility, as recommended by safety data sheets.[1] The licensed waste management provider will handle the transport and final disposal in accordance with regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe container Select Compatible, Leak-Proof Container ppe->container label_waste Label Container: 'Hazardous Waste - this compound' + Date container->label_waste store Store Sealed Container in Designated SAA label_waste->store check_incompatible Store Away From Incompatible Materials (e.g., Oxidizers) store->check_incompatible contact_ehs Contact EHS or Licensed Waste Contractor for Pickup check_incompatible->contact_ehs end Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.